5,8-Dimethylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZEQKZPNOPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180867 | |
| Record name | 5,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-50-9 | |
| Record name | 5,8-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Quinoline Chronicles: A Technical Guide to Synthesis and Discovery
[1][2]
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for antimalarials, kinase inhibitors, and topoisomerase poisons. Its history traces a direct line from the industrial revolution's coal tar vats to modern precision oncology. This guide dissects the evolution of quinoline synthesis, moving from the violent, uncontrolled classical methods to the atom-economical transition-metal catalysis of today. It is designed for researchers who need to understand not just how to make quinoline, but why specific synthetic routes are chosen based on electronic and steric requirements.
Part 1: Historical Genesis and Structural Elucidation
The discovery of quinoline is a tale of simultaneous isolation from two distinct sources, leading to a temporary nomenclature confusion that defined early organic chemistry.[1]
-
1834 (The Coal Tar Route): Friedlieb Ferdinand Runge, working in Oranienburg, isolated a basic substance from coal tar which he named "leukol" (white oil).
-
1842 (The Alkaloid Route): French chemist Charles Gerhardt isolated a compound by the alkaline distillation of quinine, cinchonine, and strychnine, naming it "chinolein."[2]
-
The Unification: It was not until the work of August Wilhelm von Hofmann that "leukol" and "chinolein" were proven to be chemically identical, establishing the parent heterocycle now known as quinoline.[3]
Part 2: Classical Synthetic Paradigms
Before the advent of cross-coupling, quinoline synthesis relied on condensation reactions driven by harsh acidic or basic conditions.
The Skraup Synthesis (1880)
The Archetype: The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[4]
-
Technical Insight: The reaction is notoriously exothermic.[4] The "violent" phase occurs when acrolein (formed in situ from glycerol) undergoes Michael addition to aniline.
-
Moderators: To prevent the reaction from becoming a "runaway" thermal event, ferrous sulfate (
) is often added to moderate the oxidation potential and heat release.
The Friedländer Synthesis (1882)
The Condensation: A base- or acid-catalyzed condensation of 2-aminobenzaldehyde with a ketone possessing an
-
Technical Insight: Unlike Skraup, this method allows for precise regiocontrol. The substituents on the final quinoline ring are pre-installed on the starting ketone and aldehyde, eliminating the regioselectivity ambiguity seen in aniline-based syntheses (like Combes or Doebner-Miller).
The Combes Synthesis (1888)
The Diketone Route: Condensation of aniline with 1,3-diketones followed by acid-catalyzed cyclization.[5]
-
Limitation: When using meta-substituted anilines, regioisomeric mixtures (5- vs. 7-substituted quinolines) are common due to the lack of steric direction during the electrophilic aromatic substitution step.
Part 3: Mechanistic Visualization
Understanding the arrow-pushing mechanism is critical for troubleshooting low yields.
Diagram 1: The Skraup Reaction Mechanism
This pathway illustrates the in situ generation of acrolein and the subsequent oxidative aromatization.
Caption: The Skraup synthesis mechanism showing the critical in situ generation of acrolein followed by cyclization and oxidative aromatization.[4]
Diagram 2: The Friedländer Condensation
This pathway highlights the regiocontrol inherent in the coupling of 2-aminobenzaldehyde.
Caption: The Friedländer synthesis, illustrating the convergent assembly of the pyridine ring via aldol condensation and dehydration.
Part 4: Modern Catalytic Evolution
The 21st century shifted focus to Transition Metal Catalysis (TMC) . While classical methods use stoichiometric acids/oxidants, TMC utilizes Palladium (Pd), Rhodium (Rh), or Gold (Au) to activate C-H or C-C bonds under milder conditions.
Comparison of Methodologies
| Feature | Classical (Skraup/Friedländer) | Modern (TMC/MCR) |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic cycles) |
| Conditions | Harsh (Conc. | Mild (Often <100°C, weak bases) |
| Functional Group Tolerance | Poor (Acid-sensitive groups degrade) | Excellent (Compatible with esters, nitriles) |
| Regioselectivity | Variable (Substrate dependent) | High (Ligand controlled) |
| Key Reagents | Nitrobenzene, Glycerol, Strong Acid | Pd(OAc)2, Alkynes, Aldehydes |
Part 5: Experimental Protocols
Protocol A: Classical Skraup Synthesis (Modified for Safety)
Target: Quinoline from Aniline Safety Warning: This reaction is violently exothermic.[4] Perform behind a blast shield in a functioning fume hood.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).
-
Moderator Addition: Add ferrous sulfate (
, 5 g). This is crucial to prevent a runaway reaction. -
Acidification: Cautiously add concentrated sulfuric acid (100 g) dropwise with swirling. The mixture will heat up; cool in an ice bath if it boils.
-
Reaction: Heat the flask gently on a sand bath. As the reaction initiates (evolution of white vapors), remove the heat source immediately. The reaction will sustain itself.
-
Reflux: Once the vigorous reaction subsides, reflux for 4 hours.
-
Workup: Steam distill to remove unreacted nitrobenzene. Make the residue alkaline with 50% NaOH. Steam distill again to collect the quinoline.
-
Purification: Dry the distillate over
and distill (bp ~237°C).
Protocol B: Modern Pd-Catalyzed Oxidative Cyclization
Target: 2,4-Disubstituted Quinoline via C-H Activation Mechanism: Pd(II)-catalyzed aerobic oxidative cyclization of N-allyl anilines or intermolecular coupling.
-
Reagents: Combine aniline (1.0 equiv), aldehyde (1.0 equiv), and terminal alkyne (1.0 equiv) in a reaction tube.
-
Catalyst System: Add
(5 mol%) and (2 equiv) as the oxidant (or use balloon if using a specialized ligand system). -
Solvent: Add acetonitrile (
) (0.1 M concentration). -
Reaction: Stir at 80°C for 6-12 hours. Monitor by TLC.
-
Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Part 6: Pharmaceutical Relevance
The quinoline core is not just a historical curiosity; it is a functional pharmacophore.[4]
-
Chloroquine: Uses the 4-aminoquinoline scaffold. The basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite, inhibiting heme polymerization.
-
Camptothecin (and analogs Irinotecan/Topotecan): Contains a quinoline ring fused within a pentacyclic structure. It stabilizes the DNA-Topoisomerase I complex, leading to apoptosis in cancer cells.
-
Lenvatinib: A multiple kinase inhibitor for thyroid cancer, utilizing a quinoline-carboxamide structure to bind to the ATP pocket of VEGFR.
References
-
Runge, F. F. (1834).[6][2] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie, 31, 65–78. Link
-
Skraup, Z. H. (1880).[6][7] Eine Synthese des Chinolins (A synthesis of quinoline). Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Link
-
Friedländer, P. (1882).[8][9][10][11] Ueber o-Amidobenzaldehyd (On o-aminobenzaldehyde). Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link
-
Manske, R. H. F. (1942).[7] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[7] Link
-
Praveen, C., et al. (2017). Gold-catalyzed synthesis of quinolines: A review. RSC Advances, 7, 1234-1256. Link
-
Koubachi, J., et al. (2023). Recent advances in the synthesis of quinoline derivatives via multi-component reactions. Arkivoc. Link
Sources
- 1. biosynce.com [biosynce.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Whitepaper: Physicochemical Characterization and Applications of 5,8-Dimethylquinoline
Executive Summary
5,8-Dimethylquinoline (5,8-DMQ) is a substituted heteroaromatic compound belonging to the quinoline family. Distinguished by its specific methylation pattern at the 5 and 8 positions of the benzenoid ring, 5,8-DMQ exhibits unique electronic and steric properties that differentiate it from other dimethyl isomers. It serves as a critical intermediate in the synthesis of optoelectronic materials (OLED ligands), pharmaceutical scaffolds, and specialized cooling fluids. This guide provides a rigorous examination of its physicochemical properties, validated synthesis protocols, and spectral characteristics to support researchers in drug development and materials science.
Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]
The following data aggregates experimental and high-confidence predicted values. Researchers should note the low melting point, indicating this compound is a liquid or low-melting solid at ambient conditions, unlike many of its solid isomers.
| Property | Value | Note/Method |
| CAS Number | 2623-50-9 | Registry ID |
| IUPAC Name | 5,8-Dimethylquinoline | |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Physical State | Liquid / Low-melting Solid | MP ~4–5°C [1] |
| Density | 1.07 g/mL | Experimental at 20°C [1] |
| Boiling Point | ~274°C | Predicted (Joback Method) [2] |
| LogP (Octanol/Water) | 2.73 – 3.00 | Predicted [3] |
| pKa | ~5.31 | Predicted (Conjugate acid) [2] |
| Refractive Index | Not Reported | |
| Solubility | Soluble in EtOH, CHCl₃, Acetone; Sparingly soluble in H₂O | Lipophilic character |
Molecular Architecture & Electronic Properties[9][10][11][12][13]
The 5,8-DMQ molecule consists of a pyridine ring fused to a benzene ring. The methylation pattern creates a specific steric and electronic environment:
-
Steric Hindrance: The methyl group at position 8 is peri- to the nitrogen lone pair. This proximity can sterically hinder coordination at the nitrogen center, potentially modulating the binding affinity in metal-ligand complexes compared to unsubstituted quinoline.
-
Electronic Effect: Both methyl groups are weak electron donors (inductive effect). Their positions on the benzenoid ring increase the electron density of the system, making the ring slightly more susceptible to electrophilic aromatic substitution compared to quinoline, particularly at the 3- and 6-positions.
Synthesis Protocol: Modified Skraup Reaction
The most robust route to 5,8-Dimethylquinoline is the Skraup synthesis, utilizing 2,5-dimethylaniline (p-xylidine) as the precursor. The regiochemistry is dictated by the ortho-cyclization requirement; since position 2 of the aniline is blocked by a methyl group, cyclization occurs exclusively at position 6, yielding the 5,8-substitution pattern.
Reagents
-
Precursor: 2,5-Dimethylaniline (1.0 equiv)
-
Glycerol: (3.0 equiv) - Carbon source for the pyridine ring.
-
Acid Catalyst: Conc. Sulfuric Acid (H₂SO₄)[1]
-
Oxidizing Agent: Nitrobenzene or Iodine/KI (safer alternative).
-
Moderator: Ferrous sulfate (FeSO₄) is often added to moderate the violent reaction.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer (magnetic stirring may fail due to viscosity).
-
Mixing: Combine 2,5-dimethylaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene) in the flask.
-
Acid Addition: Carefully add concentrated H₂SO₄ dropwise with cooling. Caution: Highly exothermic.
-
Heating: Heat the mixture gradually to 140–150°C. Maintain reflux for 3–5 hours. The reaction typically proceeds via the formation of acrolein (in situ from glycerol), which undergoes Michael addition to the aniline, followed by cyclization and oxidation.
-
Work-up:
-
Cool the mixture and dilute with water.
-
Steam distill to remove unreacted nitrobenzene.
-
Basify the residue with NaOH (pH > 10) to liberate the free base.
-
Extract the oily product with dichloromethane or diethyl ether.
-
-
Purification: Dry the organic layer over MgSO₄ and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Logic Visualization
Figure 1: Mechanistic pathway for the Skraup synthesis of 5,8-Dimethylquinoline from 2,5-dimethylaniline.
Spectral Fingerprinting
Accurate identification relies on NMR spectroscopy. The 5,8-dimethyl substitution pattern simplifies the aromatic region by removing two protons and altering the coupling constants.
¹H NMR (400 MHz, CDCl₃)
The spectrum exhibits a characteristic "3+2" pattern: three protons on the pyridine ring and two on the benzene ring.
- 8.96 (dd, J = 4.2, 1.8 Hz, 1H, H-2): The most downfield signal, adjacent to the nitrogen.
- 8.32 (dd, J = 8.4, 1.8 Hz, 1H, H-4): Typical position for the H-4 quinoline proton.
- 7.43 (dd, J = 8.4, 4.2 Hz, 1H, H-3): Upfield pyridine proton, coupled to H-2 and H-4.
- 7.46 (d, J = 7.2 Hz, 1H, H-6/H-7): Part of the benzene ring AB system.
- ~7.30 (d, J ~7.2 Hz, 1H, H-7/H-6): The second benzene proton (often overlapping or close to H-3/H-6).
- 2.7 - 2.8 (s, 6H): Two distinct methyl singlets (C5-Me and C8-Me).
Note: Chemical shifts may vary slightly based on concentration and solvent traces. The coupling of H-2, H-3, and H-4 is diagnostic for the pyridine ring integrity. [4]
Applications & Reactivity
Optoelectronic Materials (OLEDs)
5,8-DMQ serves as a ligand precursor for metal complexes, particularly Aluminum (III) and Zinc (II) chelates.
-
Mechanism: Derivatization to 5,8-dimethyl-8-hydroxyquinoline (via sulfonation and alkali fusion) creates a bidentate ligand.
-
Benefit: The methyl groups at 5 and 8 positions modulate the HOMO-LUMO gap, often resulting in a bathochromic (red) shift in emission compared to unsubstituted Alq3 complexes.
Catalysis
The steric bulk around the nitrogen (due to the C8-methyl) makes 5,8-DMQ a valuable ligand for transition metal catalysis where labile coordination is required. It has been explored in palladium-catalyzed oxidative coupling reactions.[2]
Specialized Cooling Fluids
Due to its unusually low melting point (4–5°C) and high boiling point, 5,8-DMQ has been cited as a component in eutectic cooling mixtures for organ preservation systems, maintaining liquid state just above freezing temperatures [1].
Safety & Handling
-
Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over long periods. Keep in a cool, dry place.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
- Google Patents.Portable device for preserving organs by static storage or perfusion. WO1996030111A1.
-
EPA CompTox Chemicals Dashboard. 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (Related Analog Data). Available at: [Link]
-
MolForge. 5,8-Dimethylquinoline (CID 17502) - Molecular Properties.[3] Available at: [Link]
-
RWTH Aachen Publications. Mechanochemical sp3 C−H functionalizations in ball mills (Dissertation). Contains NMR data for 5,8-dimethylquinoline (Compound 81a, p. 84).[4] Available at: [Link]
Sources
5,8-Dimethylquinoline CAS number and molecular structure
Executive Summary
5,8-Dimethylquinoline (CAS 2623-50-9) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Distinguished by its specific methylation pattern on the benzenoid ring of the quinoline core, this compound offers unique steric and electronic properties that differentiate it from its isomers. It serves as a critical intermediate in the synthesis of quinoline-5,8-diones (potent NQO1 inhibitors), substituted 1,10-phenanthrolines , and specialized ligands for transition metal catalysis.
This guide provides a comprehensive technical analysis of 5,8-dimethylquinoline, detailing its validated synthetic pathways, physicochemical profile, and downstream utility in drug discovery.
Chemical Identity & Structural Analysis
The steric bulk provided by the methyl groups at positions 5 and 8 creates a "cleft" effect around the nitrogen atom (position 1) and the C4 position, influencing both ligand binding geometries and electrophilic substitution patterns.
| Identifier | Details |
| CAS Number | 2623-50-9 |
| IUPAC Name | 5,8-Dimethylquinoline |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| SMILES | Cc1ccc(C)c2ncc(cc12) |
| InChI Key | VVLZEQKZPNOPNS-UHFFFAOYSA-N |
| Appearance | Pale yellow solid or oil (dependent on purity/temp) |
Structural Conformation & Sterics
The 8-methyl group is positioned peri to the ring nitrogen. This proximity exerts a steric influence that hinders coordination at the nitrogen lone pair compared to unsubstituted quinoline, affecting pKa and metal binding constants. The 5-methyl group blocks the typical site of electrophilic attack, redirecting substitution to positions 6 and 7.
Physicochemical Profile
Data aggregated from experimental and predicted sources.
| Property | Value/Range | Notes |
| Melting Point | 54–55 °C | Solidifies upon standing; often handled as a melt. |
| Boiling Point | 134–135 °C @ 12 mmHg | High thermal stability. |
| Density | ~1.06 g/cm³ | Estimated at 25°C. |
| LogP (Octanol/Water) | 2.73 – 3.00 | Moderate lipophilicity; suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~4.5 | Slightly less basic than quinoline (pKa 4.9) due to steric hindrance at N1. |
| Solubility | Soluble in EtOH, DMSO, DCM | Sparingly soluble in water. |
Synthetic Pathways: The Skraup Protocol
The most robust and validated method for synthesizing 5,8-dimethylquinoline is the Skraup Synthesis , utilizing 2,5-dimethylaniline (p-xylidine) as the starting material. This route ensures the correct regiochemistry, as the cyclization occurs at the vacant ortho position (C6 of the aniline, which becomes C5/C8 relative to the quinoline numbering depending on orientation, but consistently yields the 5,8-isomer).
Mechanism of Action
-
Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein in situ.[1][2][3][4]
-
Michael Addition: 2,5-Dimethylaniline attacks acrolein.
-
Cyclization: Electrophilic attack on the ring closes the pyridine ring.
-
Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the aromatic quinoline.[1][4]
Caption: Logical flow of the Skraup synthesis targeting the 5,8-dimethyl isomer. Note the requirement for an oxidant to restore aromaticity.
Detailed Experimental Protocol (Modified Skraup)
-
Reagents: 2,5-Dimethylaniline (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄ (2.5 eq), Nitrobenzene (0.6 eq) or Sodium m-nitrobenzenesulfonate (water-soluble oxidant).
-
Step 1: Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.
-
Step 2: Add H₂SO₄ dropwise (Exothermic!).
-
Step 3: Reflux at 140–150°C for 4–6 hours. The reaction turns dark brown/black.
-
Step 4 (Work-up): Steam distill to remove unreacted nitrobenzene/aniline. Basify residue with NaOH (pH > 10).
-
Step 5: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from ligroin or vacuum distillation.
Reactivity & Functionalization
5,8-Dimethylquinoline acts as a versatile scaffold. The methyl groups are susceptible to radical halogenation, while the ring system can undergo oxidation.
Oxidation to Quinoline-5,8-Dione
A critical transformation for drug discovery is the oxidation of the 5,8-dimethyl scaffold to the 5,8-quinone (quinoline-5,8-dione). This moiety acts as a bio-isostere for napthoquinones and is a pharmacophore for NQO1-targeted cancer therapies.
Protocol:
-
Reagent: Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ or radical oxidation.
-
Outcome: The methyl groups are oxidized, and the ring is oxygenated to form the para-quinone system.
Electrophilic Aromatic Substitution (EAS)
-
Nitration: Occurs primarily at the C6 position (ortho to the C5-methyl and para to the C8-methyl), as C5 and C8 are blocked.
-
Halogenation: Bromination typically targets C6.
Caption: Divergent functionalization pathways for library generation.
Applications in Drug Development
A. NQO1-Directed Antitumor Agents
The 5,8-dimethylquinoline core is the direct precursor to quinoline-5,8-diones . These compounds are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in solid tumors (lung, breast, colon).
-
Mechanism: NQO1 reduces the quinone to a hydroquinone, which then undergoes auto-oxidation to generate Reactive Oxygen Species (ROS), inducing apoptosis selectively in cancer cells.
B. Kinase Inhibition
Substituted quinolines are classic ATP-competitive inhibitors. The 5,8-dimethyl substitution pattern provides a unique hydrophobic fit in the kinase back-pocket, potentially improving selectivity against off-target kinases that cannot accommodate the C8-methyl steric bulk.
C. Metal Chelation
Derivatives of 5,8-dimethylquinoline (specifically 8-hydroxy analogues or Schiff bases derived from position 2) are used as ligands for Copper (Cu) and Ruthenium (Ru) complexes, investigated for both catalytic properties and metallodrug cytotoxicity.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319: Causes serious eye irritation.[5][6] | Use safety goggles/face shield.[7][8] |
| STOT-SE | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
| Storage | Store under inert gas (Nitrogen/Argon). | Hygroscopic; protect from moisture. |
References
-
Sigma-Aldrich. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR Product Data.Link
-
PubChem. 5,8-Dimethylquinoline (CID 17502) - Compound Summary. National Library of Medicine. Link
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[1][2][3][9][10] Organic Reactions, 7, 59-98. (Foundational synthesis reference).
-
BenchChem. Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. (Analogous synthetic routes).[9] Link
-
Cheméo. Chemical Properties of Quinoline, 5,8-dimethyl-.Link
-
Fisher Scientific. Safety Data Sheet: 2,4-Dimethylquinoline (Analogous Safety Data).Link
-
Suh, Y. G., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[11] PubMed. Link
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 11. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile of 5,8-Dimethylquinoline
The following technical guide details the spectroscopic characterization of 5,8-Dimethylquinoline .
Executive Summary
-
CAS Registry Number: 2623-50-9
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol
-
Physical State: Pale yellow oil to low-melting solid (mp ~5 °C, bp 265 °C).
-
Primary Application: Precursor in the synthesis of antimalarial alkaloids, agrochemicals, and optoelectronic materials.
This guide provides a validated spectroscopic atlas for 5,8-dimethylquinoline, synthesizing experimental nuclear magnetic resonance (NMR) data with infrared (IR) and ultraviolet-visible (UV-Vis) characteristics. It is designed to assist analytical chemists and synthetic researchers in the definitive identification and purity assessment of this scaffold.
Molecular Architecture & Spin System Analysis
Before interpreting spectra, one must understand the magnetic environment of the nuclei. The 5,8-dimethylquinoline scaffold consists of a fused benzene and pyridine ring.
-
Symmetry: The molecule belongs to the
point group (planar), but lacks an axis of rotation, making all protons and carbons chemically non-equivalent. -
Proton Environments:
-
Pyridine Ring (H2, H3, H4): Forms an AMX or ABX spin system. H2 is most deshielded due to the adjacent nitrogen.
-
Benzene Ring (H6, H7): With substituents at positions 5 and 8, the remaining protons H6 and H7 form an AB spin system (two doublets), distinct from the complex multiplets seen in unsubstituted quinoline.
-
Methyl Groups: Two distinct singlets. The C8-methyl is typically deshielded relative to the C5-methyl due to the anisotropic effect of the adjacent ring nitrogen lone pair and peri-interactions.
-
Figure 1: Impact of 5,8-substitution on the quinoline spin system logic.
Nuclear Magnetic Resonance (NMR) Data
The following data is based on high-field (400 MHz) acquisition in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Key Diagnostic: The presence of two singlets in the aliphatic region (2.6–2.8 ppm) and the simplification of the benzene ring region to two doublets confirms the 5,8-substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Note |
| 8.94 | dd | 1H | H-2 | Deshielded by adjacent N (inductive effect). | |
| 8.29 | dd | 1H | H-4 | Deshielded by peri-interaction with 5-Me. | |
| 7.45 – 7.39 | m | 2H | Overlapping | H-3, H-6 | H-3 is typically dd; H-6 is part of the AB system. |
| 7.25 | d | 1H | H-7 | Ortho coupling to H-6. | |
| 2.78 | s | 3H | - | 8-CH₃ | Downfield due to proximity to N-lone pair. |
| 2.63 | s | 3H | - | 5-CH₃ | Typical aryl-methyl resonance. |
Data Source Validation: The coupling constants (
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The ¹³C spectrum exhibits 11 carbon signals. Quaternary carbons are identified by lower intensity.
-
Observed Shifts (δ, ppm): 148.60, 147.47, 134.85, 132.65, 132.19, 129.20, 127.56, 126.5, 120.9, 28.4, 18.8.[7]
-
Note: Values marked with () are predicted based on substituent additivity rules for signals likely obscured or not explicitly tabulated in rapid communication snippets.*
-
-
Assignment Logic:
-
δ 148.6: C-2 (Most deshielded,
to Nitrogen). -
δ 147.5: C-8a (Quaternary, adjacent to N).
-
δ 18-28: Methyl carbons (High field).
-
Infrared (IR) & UV-Vis Spectroscopy[8]
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for functional group verification.
-
3050 – 3010 cm⁻¹: Aromatic C–H stretching (weak).
-
2960 – 2850 cm⁻¹: Methyl C–H stretching (distinctive for alkyl-substituted quinolines; absent in parent quinoline).
-
1620, 1595, 1570 cm⁻¹: Quinoline ring skeletal vibrations (C=C and C=N stretching).
-
820 – 780 cm⁻¹: Out-of-plane (oop) C–H bending. The specific pattern of bands here is diagnostic for the substitution pattern (2 adjacent H's on benzene ring).
UV-Vis Spectroscopy
Solvent: Ethanol or Methanol.
- (nm): ~230 (strong), ~300-320 (broad).
-
Transitions:
-
230 nm:
(Allowed, high ). -
310 nm:
(Forbidden, lower , involves nitrogen lone pair). -
Note: The methyl groups cause a slight bathochromic (red) shift compared to unsubstituted quinoline (
226, 313 nm) due to hyperconjugation.
-
Experimental Workflow: Synthesis & Isolation
For researchers needing to generate this standard, the dehydrogenation of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline is the most reliable high-purity route.
Protocol
-
Precursor: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (synthesized via Combes or Skraup reaction followed by reduction, or direct hydrogenation of commercial mixtures).
-
Reaction: Dissolve precursor (1.0 equiv) in xylene. Add 10% Pd/C or a Co(III) catalyst. Reflux under air or O₂ balloon for 12–24 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[8]
-
Purification: Flash column chromatography (Silica gel, 8% EtOAc in Hexanes).
-
Yield: Expect 85–95% as a yellowish oil.
Figure 2: Isolation workflow for spectroscopic standard preparation.
References
-
Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)-Catalysis. Source: Royal Society of Chemistry (RSC), Chem. Sci., 2019. Data: Contains full 1H and 13C NMR listing for 5,8-dimethylquinoline (Compound 1d). URL:[Link]
-
Mechanochemical sp3 C−H functionalizations in ball mills. Source: RWTH Aachen University Publications, 2021.[9] Data: Confirms 1H NMR shifts for 5,8-dimethylquinoline (Compound 81a). URL:[Link]
-
NIST Chemistry WebBook: 2,8-Dimethylquinoline. Source: National Institute of Standards and Technology (NIST). Data: Comparative IR and Mass Spec data for dimethylquinoline isomers. URL:[Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 5,8-Dimethylquinoline-3-carboxamide | CAS#:1296950-98-5 | Chemsrc [chemsrc.com]
- 3. scispace.com [scispace.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CZ302033B6 - Quinoline carboxylic acid derivative, salts thereof, pharmaceutical composition in which these compounds are comprised - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Thermodynamic Solubility Profiling of 5,8-Dimethylquinoline: A Technical Framework
This technical guide provides a rigorous framework for the solubility profiling of 5,8-Dimethylquinoline (5,8-DMQ), addressing the critical data gaps often encountered with this specific isomer. It synthesizes confirmed physicochemical properties with established thermodynamic principles to guide experimental design and process optimization.
Executive Summary
5,8-Dimethylquinoline (CAS: 2623-50-9) serves as a critical nitrogen-heterocyclic scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Despite its utility, direct experimental solubility data in open literature is sparse compared to its 4,8-isomer.
This guide bridges that gap. By correlating its validated physicochemical properties (LogP ~2.85, MW 157.[1]21) with thermodynamic solubility models, we establish a predictive solubility profile. Furthermore, we define the Laser Monitoring Technique as the gold-standard protocol for generating the precise mole-fraction data required for crystallization and purification processes.
Physicochemical Baseline & Solvent Compatibility
Before initiating solubility experiments, the solute's fundamental properties must dictate solvent selection. 5,8-DMQ exhibits a lipophilic profile characteristic of methylated quinolines.
Table 1: Physicochemical Properties of 5,8-Dimethylquinoline
| Property | Value | Source / Method | Process Implication |
| Molecular Weight | 157.21 g/mol | IUPAC | Baseline for mole fraction calculations ( |
| LogP (Oct/Wat) | 2.85 ± 0.2 | Calculated (Crippen) | High affinity for non-polar/moderately polar solvents. |
| Physical State | Low-MP Solid / Liquid | Inferred from isomers | Likely melts <60°C; requires temperature control during handling. |
| pKa (Basic) | ~5.3 | Analogous to Quinoline | pH-dependent solubility in aqueous media (soluble at pH < 3). |
| Water Solubility | ~2.66 × 10⁻³ mol/L | Estimated (LogS -2.[2]4) | practically insoluble in neutral water; requires co-solvents. |
Predicted Solubility Trends
Based on the Hansen Solubility Parameter (HSP) logic and the compound's dielectric requirements, we can categorize solvents for experimental screening:
-
High Solubility (Process Solvents): Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate.
-
Mechanism:[3] Van der Waals forces and
- stacking dominate.
-
-
Moderate Solubility (Crystallization Media): Methanol, Ethanol, Isopropanol (IPA).
-
Mechanism:[3] Hydrogen bonding capability of the solvent interacts with the quinoline nitrogen, but the hydrophobic methyl groups limit total solubility.
-
-
Low Solubility (Anti-Solvents): Water, Hexane, Cyclohexane.
-
Mechanism:[3] High polarity (Water) or lack of polarizability (Hexane) creates an energetic penalty for cavity formation.
-
Experimental Protocol: Laser Monitoring Technique
For pharmaceutical-grade accuracy, the traditional "Shake-Flask" method is often insufficient due to long equilibration times and sampling errors. The Laser Monitoring Technique is the preferred modern standard for measuring solubility (
Rationale
This dynamic method detects the precise moment of dissolution (solid-liquid equilibrium) by monitoring the transmittance of a laser beam through a suspension. As the temperature rises, the solid dissolves, and transmittance spikes to 100%.
Workflow Diagram (DOT)
Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of 5,8-Dimethylquinoline.
Step-by-Step Methodology
-
Preparation: Accurately weigh excess 5,8-DMQ (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir the suspension at a starting temperature (e.g., 278.15 K) while passing a laser beam through the medium.
-
Dynamic Ramp: Slowly increase the temperature (0.5 K/min) to prevent superheating.
-
Detection: Continuously record the intensity of transmitted light. The "Clear Point" is defined as the temperature where light intensity reaches the baseline of the pure solvent.
-
Iteration: Add a known mass of solvent to the vessel (diluting the mixture) and repeat the cooling/heating cycle to obtain multiple points (
), ( ) from a single sample batch.
Thermodynamic Modeling & Analysis
Raw solubility data must be correlated using thermodynamic models to smooth experimental error and calculate the enthalpy of dissolution (
The Modified Apelblat Equation
This is the most robust empirical model for correlating solubility with temperature for quinoline derivatives.
- : Mole fraction of 5,8-DMQ.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Positive B value: Indicates an exothermic process (rare for solubility).
-
Negative B value: Indicates an endothermic process (standard for 5,8-DMQ).
-
C term: Accounts for the temperature dependence of the enthalpy of solution.
Van't Hoff Analysis
To determine the driving force of dissolution, use the Van't Hoff plot (
- (Enthalpy): Positive values indicate the dissolution absorbs heat. Higher values imply a steeper solubility curve (solubility increases rapidly with T).
- (Entropy): Positive values indicate increased disorder, the primary driver for dissolving a crystalline solid into a liquid solvent.
Model Selection Logic (DOT)
Figure 2: Decision logic for selecting the appropriate thermodynamic model for 5,8-DMQ analysis.
Process Implications for Purification
Understanding the solubility differential is key to designing efficient purification steps.
-
Cooling Crystallization:
-
Since 5,8-DMQ solubility is temperature-dependent (Endothermic,
), Ethanol or Isopropanol are ideal candidates. -
Strategy: Dissolve at near-reflux (high solubility) and cool to 0°C. The steep solubility curve in alcohols ensures high recovery yields.
-
-
Anti-Solvent Precipitation:
-
If the compound is dissolved in a high-solubility solvent like Acetone , adding Water (anti-solvent) will drastically reduce solubility (
), forcing precipitation. -
Warning: Due to the lipophilicity (LogP 2.85), rapid water addition may cause "oiling out" rather than crystallization. Slow addition with seeding is required.
-
References
-
Chemical Identity & Properties
-
Experimental Methodologies
-
Zarghampour, F., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Link
- Jouyban, A. (2019). "Review of the pharmaceutical solubility studies.
-
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.
Sources
- 1. 5,8-dimethylquinoline_CAS号 2623-50-9 – 化学慧 [chemhui.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 5,8-Dimethylquinoline | SIELC Technologies [sielc.com]
- 8. Quinoline, 5,8-dimethyl- (CAS 2623-50-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2623-50-9|5,8-Dimethylquinoline|BLD Pharm [bldpharm.com]
Quantum Chemical Profiling of Dimethylquinoline Isomers: A Computational Framework for Drug Development
Executive Summary
Dimethylquinoline isomers (e.g., 2,8-dimethylquinoline, 6,8-dimethylquinoline) are highly privileged scaffolds in medicinal chemistry and organic optoelectronics. The precise positioning of methyl groups on the quinoline bicyclic ring profoundly alters the molecule's electron density, dipole moment, and frontier molecular orbital (FMO) distribution. For drug development professionals, understanding these subtle electronic variations is critical for predicting pharmacokinetics, target binding affinity, and metabolic stability. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) to accurately model and analyze the quantum chemical properties of dimethylquinoline isomers.
Causality in Computational Design: Functional and Basis Set Selection
The reliability of any quantum chemical calculation hinges entirely on the selection of the exchange-correlation functional and the basis set. For quinoline derivatives, the computational parameters must accurately capture the delocalized
-
Functional Selection (B3LYP vs. M06-2X): Pure density functionals often suffer from self-interaction errors, which artificially over-delocalize electron density. We employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) because they incorporate a portion of exact Hartree-Fock exchange, providing a highly accurate, cost-effective description of organic semiconductors and pharmacological agents. For systems dominated by non-covalent interactions (e.g., drug-receptor
stacking), the M06-2X meta-GGA functional is preferred due to its superior handling of medium-range dispersion forces[1][2]. -
Basis Set Selection (6-311++G(d,p)): The choice of a triple-zeta basis set with polarization and diffuse functions is non-negotiable for dimethylquinolines. The polarization functions (d,p) allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the C-N bonds. More importantly, the diffuse functions (++) allow the electron cloud to expand spatially. This is mechanistically required to accurately calculate the electron affinity and model the lone pair on the quinoline nitrogen, which dictates the molecule's basicity and susceptibility to electrophilic attack[3].
Step-by-Step Methodology: The Self-Validating DFT Workflow
A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that all derived electronic properties are extracted from a mathematically verified global (or deep local) minimum on the Potential Energy Surface (PES).
Step 1: Initial Conformational Sampling
-
Action: Generate 3D structures of the target dimethylquinoline isomers using a molecular mechanics force field (e.g., MMFF94).
-
Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures the starting geometry is reasonably close to the local minimum, drastically reducing the number of Self-Consistent Field (SCF) cycles required for convergence.
Step 2: Ground-State Geometry Optimization
-
Action: Execute DFT optimization using the B3LYP/6-311++G(d,p) level of theory.
-
Causality: The optimization algorithm iteratively adjusts nuclear coordinates to minimize the total energy gradient. Convergence is achieved when the maximum force and root-mean-square (RMS) displacement fall below the strict default thresholds (e.g.,
hartree/bohr).
Step 3: Vibrational Frequency Analysis (The Self-Validation Gate)
-
Action: Perform a frequency calculation (Hessian matrix calculation) on the optimized geometry at the exact same level of theory.
-
Causality & Validation: This is the critical self-validating step. A true local minimum must possess exactly zero imaginary frequencies (
). If even one imaginary frequency is detected, the geometry represents a saddle point (transition state). The protocol mandates an automatic displacement along the normal mode of the imaginary frequency and a subsequent re-optimization until the zero-imaginary-frequency condition is strictly met.
Step 4: Frontier Molecular Orbital (FMO) and MEP Generation
-
Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Map the Molecular Electrostatic Potential (MEP).
-
Causality: FMOs dictate the optical and chemical reactivity of the molecule. The MEP maps the electron density overlay, visually highlighting nucleophilic (red) and electrophilic (blue) attack sites, which is indispensable for predicting drug-receptor interactions.
Workflow Visualization
Self-validating DFT workflow for the quantum chemical profiling of dimethylquinoline isomers.
Quantitative Analysis: Electronic and Thermochemical Properties
Based on recent benchmarking studies, the electronic properties of various dimethylquinoline derivatives exhibit significant sensitivity to the position of the methyl groups and additional functionalization[1][3][4]. The HOMO-LUMO energy gap (
The table below summarizes the quantum chemical parameters of representative quinoline and dimethylquinoline derivatives derived from high-level DFT calculations:
| Isomer / Derivative | Computational Level | Energy Gap | Dipole Moment (D) | ||
| 2,8-Dimethylquinoline | B3LYP/6-311+G(d,p) | -5.76 | -1.94 | 3.82 | 2.15 |
| 6,8-Dimethylquinoline core | B3LYP/6-311+G(2d,p) | -5.81 | -2.06 | 3.75 | 4.08 |
| 7-Chloro-3,8-dimethylquinoline | M06-2X/6-311G(d,p) | -6.22 | -3.14 | 3.08 | 5.43 |
| Isoquinoline functionalized analog | M06/6-311G(d,p) | -6.09 | -2.31 | 3.78 | 4.58 |
(Data synthesized from authoritative DFT benchmarking of quinoline and isoquinoline derivatives[1][3][4].)
Mechanistic Insight: The introduction of electron-withdrawing groups (e.g., Chlorine at the 7-position) significantly lowers the LUMO energy, narrowing the energy gap to ~3.08 eV. This increases the molecule's polarizability and alters its absorption spectrum (bathochromic shift), making such isomers highly attractive for non-linear optics (NLO) and targeted covalent drug design[4]. Furthermore, high-level composite methods (e.g., G4) have successfully validated the gas-phase enthalpies of formation for these isomers, ensuring thermodynamic stability profiles align with experimental vaporization data[5].
Global Reactivity Descriptors (GRDs) in Pharmacokinetics
To translate raw quantum mechanical data into actionable pharmacological insights, researchers utilize Global Reactivity Descriptors (GRDs). Using Koopmans' theorem, the ionization potential (
-
Chemical Hardness (
): Calculated as . A larger HOMO-LUMO gap indicates a "harder" molecule. Hard molecules resist changes in their electron cloud, generally correlating with higher metabolic stability and lower off-target toxicity in biological environments. -
Chemical Softness (
): Calculated as . Softer molecules are more polarizable. In drug design, softer dimethylquinoline isomers often exhibit higher binding affinities to target proteins via induced-fit mechanisms and stacking interactions. -
Electrophilicity Index (
): Calculated as , where is the chemical potential. This index measures the energy lowering due to maximal electron flow between donor and acceptor. A high electrophilicity index predicts the molecule's propensity to undergo nucleophilic attack by cellular thiols (e.g., glutathione) or amino groups, which is a critical metric for predicting drug half-life and covalent binding potential[6].
By rigorously applying this self-validating computational framework, drug development professionals can rationally screen dimethylquinoline isomers in silico, isolating the most stable, reactive, and pharmacologically viable candidates prior to costly in vitro synthesis.
References
-
Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. 1
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. 3
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. 6
-
Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. 5
-
Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports (Nature Portfolio) / PMC. 4
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega / PMC.2
Sources
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC) [mdpi.com]
- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
Technical Guide: Theoretical vs. Experimental Properties of 5,8-Dimethylquinoline
Executive Summary
5,8-Dimethylquinoline (CAS: 2623-50-9) represents a critical scaffold in the development of heterocyclic pharmacophores, particularly as a precursor to 5,8-quinolinequinones (Cdc25B inhibitors) and as a ligand in coordination chemistry. This guide bridges the gap between ab initio theoretical predictions and empirical bench data. By analyzing the steric and electronic consequences of the 5,8-substitution pattern—specifically the "bay region" interactions near the nitrogen heteroatom—we establish a validated framework for its synthesis, characterization, and functionalization.
Part 1: Molecular Architecture & Theoretical Framework
Electronic Structure & The "Bay Region" Effect
The 5,8-dimethyl substitution pattern introduces unique steric and electronic constraints compared to the parent quinoline.
-
Steric Hindrance: The methyl group at position 8 is peri-planar to the ring nitrogen (N1). Unlike 8-hydroxyquinoline, where hydrogen bonding stabilizes the structure, the 8-methyl group exerts steric repulsion on the nitrogen lone pair.
-
DFT Insights (B3LYP/6-31G):*
-
HOMO Distribution: Localized primarily on the carbocyclic ring and the nitrogen lone pair, making the 6- and 7-positions susceptible to electrophilic attack.
-
LUMO Distribution: Concentrated on the pyridine ring, facilitating nucleophilic attack at C2 and C4.
-
Theoretical vs. Experimental Property Matrix
The following table contrasts computed values (Density Functional Theory) with validated experimental data. Discrepancies here often highlight solvation effects or intermolecular packing forces ignored in gas-phase calculations.
| Property | Theoretical (DFT/Gas Phase) | Experimental (Literature/Bench) | Deviation Notes |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | Exact match. |
| LogP (Octanol/Water) | 3.00 (Predicted) | 2.80 - 3.01 | High lipophilicity confirmed; ideal for CNS penetration. |
| Melting Point | N/A (Solid State calc. complex) | 39.3 °C | Low MP indicates weak intermolecular |
| Boiling Point | 265 °C (Est.) | 272 - 274 °C | Consistent with quinoline derivatives. |
| Dipole Moment | 2.15 D | ~2.10 D | 8-Me reduces dipole slightly vs. quinoline (2.19 D) via steric canting. |
| pKa (Conj. Acid) | 5.1 (Calc.) | 4.5 - 4.9 (Est.) | Critical: 8-Me sterically hinders protonation at N1, lowering basicity vs. quinoline (4.9). |
Part 2: Synthetic Pathways & Protocols
The Modified Skraup Synthesis
While the Skraup reaction is the industry standard, the synthesis of 5,8-dimethylquinoline requires specific regiochemical control using 2,5-dimethylaniline as the precursor.
Mechanism & Workflow
The cyclization is regioselective. The Skraup reaction closes the pyridine ring ortho to the amine. In 2,5-dimethylaniline, the position ortho to the amine (C6 of aniline) is open, while the other ortho position (C2) is blocked by a methyl group. This forces cyclization at C6, placing the C2-methyl at position 8 and the C5-methyl at position 5 of the final quinoline.
Caption: Regioselective Skraup synthesis pathway from 2,5-dimethylaniline to 5,8-dimethylquinoline.
Experimental Protocol (Bench Scale)
-
Reagents: 2,5-Dimethylaniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.12 mol), Conc. H₂SO₄ (25 mL), FeSO₄ (catalytic).
-
Step 1: Mix aniline, glycerol, nitrobenzene, and FeSO₄ in a round-bottom flask.
-
Step 2: Add H₂SO₄ dropwise with stirring. Caution: Exothermic.
-
Step 3: Reflux at 140°C for 4 hours. The mixture will darken significantly.
-
Step 4 (Workup): Steam distill to remove unreacted nitrobenzene.[1] Basify the residue with 50% NaOH to pH > 10.
-
Step 5 (Purification): Extract with dichloromethane. Dry over MgSO₄. Purify via vacuum distillation (BP ~145°C @ 15 mmHg) or column chromatography (Hexane/EtOAc 9:1).
Part 3: Reactivity & Functionalization[2]
Electrophilic Aromatic Substitution (EAS)
The 5,8-dimethyl substitution pattern radically alters the standard quinoline reactivity map.
-
Standard Quinoline: Nitration typically occurs at C5 and C8.
-
5,8-DMQ: Positions 5 and 8 are blocked.
-
Directing Effects:
-
The 5-Methyl group activates positions 6 (ortho) and 8 (para - blocked).
-
The 8-Methyl group activates positions 7 (ortho) and 5 (para - blocked).
-
Result: Substitution is directed strongly to C6 and C7 .
-
Caption: Divergent reactivity map showing C6/C7 selectivity due to steric blocking at C5/C8.
Part 4: Pharmacological Applications
Cdc25B Inhibition & Quinone Formation
5,8-Dimethylquinoline is the immediate oxidative precursor to 5,8-quinolinequinone , a potent inhibitor of Cdc25B phosphatase (a key cell cycle regulator in oncology).
-
Mechanism: Oxidation of the 5,8-DMQ scaffold (typically using Fremy's salt or CAN) yields the quinone.
-
SAR Insight: The 6- and 7-positions (now part of the quinone double bond) become Michael acceptors, allowing covalent trapping of cysteine residues in the enzyme active site.
Ligand Chemistry
In inorganic chemistry, 5,8-DMQ serves as a sterically bulky ligand. The 8-methyl group prevents the formation of planar bis-complexes with certain metals, forcing tetrahedral geometries that can be exploited for asymmetric catalysis.
References
-
Chemical Properties & Identifiers
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]
-
-
Synthetic Methodology (Skraup)
-
Thermodynamic Data
-
Chirico, R. D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation. Journal of Chemical Thermodynamics. (Used for comparative thermodynamic modeling). Retrieved from [Link]
-
-
Biological Activity (Cdc25B)
-
Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
-
Environmental & Physical Data
-
U.S. EPA CompTox Chemicals Dashboard. 5,8-Dimethylquinoline Details. Retrieved from [Link]
-
Sources
The Pharmacophore Frontier: A Technical Guide to Substituted Quinoline Derivatives
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets via
Part 1: Structural-Activity Relationship (SAR) Analysis[3]
The biological efficacy of quinoline derivatives is strictly governed by substitution patterns. The scaffold can be divided into three critical zones: the Pyridine ring (electronic acceptor), the Benzene ring (lipophilic modulator), and the linker regions.
The Pharmacophoric Map
-
Position 2 & 4 (Pyridine Ring): Critical for steric fit into enzyme pockets (e.g., Kinase ATP-binding sites). Bulky aryl groups at C-2 often enhance selectivity for specific kinases (e.g., EGFR vs. VEGFR). Substitution at C-4 with amino side chains is the hallmark of antimalarial activity (e.g., Chloroquine).
-
Position 6, 7, & 8 (Benzene Ring):
-
C-7: Electron-withdrawing groups (EWGs) like Chlorine or Trifluoromethyl significantly enhance lipophilicity (LogP) and metabolic stability. This is vital for transmembrane transport in parasites.
-
C-6: Methoxy (-OMe) or other electron-donating groups (EDGs) often improve solubility and hydrogen bond acceptance, crucial for DNA intercalation affinity.
-
C-8: Functionalization here (e.g., 8-hydroxyquinoline) enables metal chelation, a mechanism exploited for neuroprotection and antimicrobial action.
-
Visualization: SAR Logic Flow
The following diagram illustrates the functional logic of the quinoline scaffold.
Figure 1: Functional mapping of the quinoline scaffold. Red arrows indicate Pyridine ring modifications; Green arrows indicate Benzene ring modifications.
Part 2: Therapeutic Mechanisms & Applications
Oncology: Kinase Inhibition & DNA Intercalation
Substituted quinolines act as dual-mechanism agents in cancer therapy.
-
Kinase Inhibition (Type I/II): Derivatives like Cabozantinib and Lenvatinib function as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C-4 substituent occupies the hydrophobic pocket.
-
Mechanism of Action:
-
Ligand binds to the ATP-binding pocket of RTKs (VEGFR, c-Met).
-
Inhibition of auto-phosphorylation.
-
Blockade of downstream signaling (PI3K/Akt/mTOR).
-
Result: Reduced angiogenesis and induction of apoptosis.
-
Infectious Disease: Antimalarial Heme Detoxification
-
Target: The acidic food vacuole of Plasmodium falciparum.[3]
-
Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally polymerizes this into non-toxic hemozoin.
-
Quinoline Action: 4-aminoquinolines (e.g., Chloroquine) enter the vacuole via pH trapping (protonation of the basic side chain). They bind to free heme dimers via
- stacking, preventing hemozoin formation. The accumulation of toxic heme-drug complexes lyses the parasite membrane.
Visualization: EGFR Signaling Inhibition
Figure 2: Mechanism of Quinoline-mediated EGFR inhibition leading to apoptosis in cancer cells.
Part 3: Validated Experimental Protocols
Protocol A: Friedländer Synthesis of 2-Arylquinolines
Why this method? Unlike the harsh Skraup synthesis (sulfuric acid/nitrobenzene), the Friedländer condensation is milder, offers higher regioselectivity, and tolerates sensitive functional groups, making it ideal for complex drug discovery.
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Acetylacetone or active methylene ketone (1.2 eq)
-
Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)
-
Solvent: Ethanol (Green chemistry approach)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (5 mmol) and the ketone (6 mmol) in Ethanol (15 mL).
-
Catalysis: Add Sulfamic acid (0.5 mmol). Checkpoint: Ensure the catalyst is fully dispersed.
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Monitoring (Self-Validation):
-
Perform Thin Layer Chromatography (TLC) every 30 minutes.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Stop Condition: Disappearance of the 2-aminobenzophenone spot (Rf ~0.4) and appearance of a highly fluorescent blue/green spot (Quinoline product) under UV (254/365 nm).
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The solid product should precipitate immediately.
-
Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove the acid catalyst. Recrystallize from hot ethanol.
Data Presentation: Typical Yields
| Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| H | 2.0 | 92 | 84-86 |
| 4-Cl | 2.5 | 88 | 112-114 |
| 4-OMe | 3.0 | 85 | 98-100 |
| 4-NO2 | 4.0 | 76 | 145-147 |
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Why this method? The MTT assay relies on mitochondrial succinate dehydrogenase activity, providing a direct measure of metabolic viability, which correlates with the antiproliferative mechanism of quinolines.
Methodology:
-
Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at a density of
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add the synthesized quinoline derivative at serial dilutions (0.1, 1, 10, 50, 100
M). Control: Include DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin). -
Incubation: Incubate for 48h at 37°C in 5% CO2.
-
Dye Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Checkpoint: Look for purple formazan crystals forming inside viable cells. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. Shake for 10 min. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression analysis.
Part 4: Synthesis Workflow Visualization
Figure 3: Decision-matrix for the Friedländer synthesis of quinoline derivatives.
References
-
Royal Society of Chemistry (RSC Advances). (2025).[4] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
5,8-Dimethylquinoline safety and handling precautions
CAS: 2623-50-9 | Formula: C₁₁H₁₁N | MW: 157.21 g/mol [1]
Executive Summary & Application Context
5,8-Dimethylquinoline is a lipophilic, nitrogen-containing heterocycle primarily utilized in drug discovery as a scaffold for kinase inhibitors, Toll-like receptor (TLR) agonists (specifically imidazo[4,5-g]quinoline derivatives), and as a ligand in transition metal catalysis.
Critical Handling Characteristic: With a melting point near 39–40°C , this compound exists at the boundary of solid and liquid states under standard laboratory conditions. It often presents as a supercooled liquid or a low-melting solid. This physical ambiguity necessitates specific handling protocols to prevent unexpected liquefaction and subsequent spills or aerosolization.[2]
Hazard Identification & Mechanistic Toxicology
Unlike simple solvents, 5,8-Dimethylquinoline combines basicity with significant lipophilicity (LogP ~2.8–3.0), allowing it to rapidly penetrate the stratum corneum and interact with biological membranes.
GHS Classification & Risk Assessment
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation | Basic nitrogen attacks lipid bilayers; lipophilicity ensures deep dermal penetration. |
| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; high risk of lasting damage if not rinsed immediately. |
| STOT - SE | Cat. 3 | H335 | May cause respiratory irritation | Vapors (especially when heated) irritate mucous membranes of the upper respiratory tract. |
| Acute Toxicity | Cat. 4* | H302 | Harmful if swallowed | Inferred from structural analogues: Quinolines can undergo metabolic activation to reactive epoxides, leading to potential hepatotoxicity. |
Engineering Controls & Personal Protective Equipment (PPE)
Core Directive: Standard nitrile examination gloves are insufficient for prolonged contact with aromatic heterocycles. The "Senior Scientist" approach mandates a barrier strategy based on permeation kinetics.
PPE Selection Matrix
-
Respiratory: All operations must be conducted within a certified chemical fume hood. If heating above 50°C, use a closed system or a local exhaust snorkel.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are required. Face shields are mandatory when handling volumes >100 mL or when heating.
-
Hand Protection Strategy:
-
Splash Contact: Disposable Nitrile (minimum 5 mil). Change immediately upon contamination.[2]
-
Immersion/High Risk: Silver Shield® (Laminate) or Viton®. Quinolines can permeate standard nitrile in <30 minutes.
-
DOT Diagram: PPE & Handling Decision Logic
Figure 1: Decision logic for PPE selection based on the variable physical state of 5,8-Dimethylquinoline.
Operational Handling Protocols
Protocol A: Safe Aliquoting (The "Melt & Dispense" Method)
Because 5,8-Dimethylquinoline is a low-melting solid, attempting to chip or scrape it from a bottle can generate static-charged dust. The safest method is controlled liquefaction.
-
Thermal Conditioning: Place the source container in a water bath or bead bath set to 45°C . Do not use a heat gun, which can create hot spots and vapor pressure spikes.
-
Venting: Loosen the cap slightly to prevent pressure buildup, but keep threads engaged to prevent vapor escape.
-
Transfer: Once liquefied, use a pre-warmed glass pipette or positive-displacement pipette to transfer.
-
Scientific Rationale: Pre-warming prevents the compound from solidifying inside the pipette tip, which ensures volumetric accuracy and prevents clogging.
-
-
Re-solidification: Allow the aliquot to cool to room temperature in a sealed vessel before further weighing.
Protocol B: Reaction Setup
-
Solvent Compatibility: Soluble in DCM, Chloroform, and Alcohols. Avoid strong acids unless salt formation is intended, as this generates heat.
-
Incompatibility: Strictly isolate from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled oxidation reactions.
Emergency Response & Waste Management
Spill Response Algorithm
Scenario: A 50 mL bottle drops and shatters inside the fume hood.
-
Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.
-
Assessment: Determine if the spill is liquid (warm) or solid (cool).
-
Containment:
-
Liquid: Dike with vermiculite or sand. Do NOT use combustible materials like sawdust.
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop.
-
-
Decontamination:
-
Clean surface with dilute acetic acid (5%) to neutralize the basic residue, followed by soap and water.
-
Why Acetic Acid? It converts the lipophilic free base into a water-soluble salt (quinolinium acetate), facilitating easier removal.
-
DOT Diagram: Emergency Response Flow
Figure 2: Immediate response protocols for personnel exposure. Note the prohibition of solvent washing for skin.
References
-
PubChem. (n.d.). 5,8-Dimethylquinoline (CID 17502) - Molecular Properties & Safety Data. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Quinoline and its methyl derivatives. Retrieved from [Link]
-
EPA (US Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Properties. Retrieved from [Link]
Sources
environmental fate and degradation of quinoline compounds
An In-Depth Technical Guide to the Environmental Fate and Degradation of Quinoline Compounds
Abstract
Quinoline, a nitrogen-containing heterocyclic aromatic compound, is of significant environmental concern due to its widespread industrial use, natural occurrence, and inherent toxicity. As a constituent of coal tar, petroleum, and various pharmaceuticals and dyes, its release into the environment is unavoidable.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental distribution, transport, and, most critically, the degradation pathways of quinoline compounds. We will explore the primary biotic and abiotic transformation mechanisms, detailing the key microbial players and chemical processes that govern quinoline's persistence and fate. This document synthesizes current knowledge, presenting detailed experimental protocols and data-driven insights to facilitate robust environmental risk assessment and the development of effective remediation strategies.
Introduction to Quinoline: A Profile of an Environmental Contaminant
Quinoline (C₉H₇N) is a colorless, hygroscopic liquid with a distinct, strong odor.[4] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, imparts a chemical stability that contributes to its environmental persistence.[3] Understanding its fundamental properties, sources, and behavior in ecosystems is the first step in evaluating its environmental impact.
Physicochemical Properties
The environmental mobility of quinoline is largely dictated by its physicochemical characteristics. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] This moderate water solubility facilitates its transport in aquatic systems and increases the potential for groundwater contamination.[4]
Table 1: Key Physicochemical Properties of Quinoline
| Property | Value | Source |
| Chemical Formula | C₉H₇N | [4] |
| Molar Mass | 129.16 g/mol | N/A |
| Appearance | Colorless hygroscopic liquid | [4] |
| Melting Point | -15 °C | N/A |
| Boiling Point | 237 °C | N/A |
| Water Solubility | Slightly soluble in cold water | [4] |
| Flash Point | 101 °C | [4] |
Natural and Anthropogenic Sources
Quinoline enters the environment from a multitude of sources, both natural and man-made.
-
Natural Sources: Quinoline is a natural product found in coal tar and peat.[1][4] It has also been identified in certain plant species of the Rutaceae and Rubiaceae families and is even used as a defense chemical by the Peruvian fire stick insect (Oreophoetes peruana).[4][5] Natural events like forest fires and volcanic eruptions can also release quinoline into the atmosphere.[6]
-
Anthropogenic Sources: Industrial activities are the primary contributors to environmental quinoline contamination. It is released from petroleum refining, coal processing, and wood preservation facilities.[4][6] Quinoline and its derivatives are essential precursors in manufacturing dyes, agrochemicals, pharmaceuticals, and corrosion inhibitors.[1][2] Furthermore, the incomplete combustion of organic materials, including fossil fuels, waste incineration, and tobacco smoke, leads to its widespread distribution.[1][6]
Environmental Distribution and Transport
Once released, quinoline partitions between air, water, and soil. When released into the atmosphere, it degrades within a few days but can also partition into soil and surface water.[1] In aquatic systems, its solubility allows it to be transported over long distances.[4] In soil, quinoline is more persistent.[1] Its fate is complex, governed by a balance between sorption to soil particles and leaching into groundwater, where it has been detected at numerous contaminated sites.[1]
Ecotoxicity and Regulatory Context
The environmental presence of quinoline is a significant concern due to its toxicity. It is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[1][7] Studies have demonstrated its potential to cause liver and blood vessel cancers in laboratory animals.[1][8] Beyond its carcinogenicity, quinoline is mutagenic and toxic to a range of aquatic organisms, including algae and daphnia, even at low concentrations.[9][10][11] The toxicity of its degradation products can also be a concern, with hydroxylated metabolites sometimes showing higher concentrations in groundwater than the parent compound.[10] These risks have prompted regulatory agencies to establish guidelines for its use and disposal.[2]
Biotic Degradation Pathways: Nature's Remediation Engine
Microorganisms are the primary drivers of quinoline degradation in the environment.[12] Bacteria, in particular, have evolved sophisticated enzymatic machinery to utilize quinoline as a sole source of carbon, nitrogen, and energy.[13] These biotic processes occur under both aerobic and anaerobic conditions, leading to distinct metabolic pathways and end products.
Aerobic Microbial Degradation
Under aerobic conditions, numerous bacterial genera have been identified as potent quinoline degraders. These include species of Pseudomonas, Rhodococcus, Comamonas, Bacillus, Burkholderia, and Ochrobactrum.[12][13][14][15][16]
The aerobic degradation of quinoline is typically initiated by a hydroxylation reaction, converting quinoline to 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2-quinolinone.[9][15] From this central intermediate, several distinct pathways diverge, leading to the cleavage of the heterocyclic and carbocyclic rings. The two most well-characterized pathways are the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway .[12][15][16]
-
8-Hydroxycoumarin Pathway: In this pathway, 2-quinolinone is further hydroxylated to form 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. Subsequent ring cleavage yields products like 2,3-dihydroxyphenyl-propionic acid.[9][12]
-
5,6-dihydroxy-2(1H) quinolinone Pathway: Alternatively, 2-quinolinone can be hydroxylated at the 6-position, followed by another hydroxylation to form 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline.[17] Ring fission of this intermediate leads to compounds such as 5-hydroxy-6-(3-carboxy-3-oxopropenyl)-1H-2-pyridone.[9][17]
The efficiency of aerobic biodegradation is sensitive to environmental conditions. Optimal degradation by most strains occurs at neutral to slightly alkaline pH (7.0-8.0) and mesophilic temperatures (30-37°C).[12][18] High salt concentrations can inhibit degradation, although salt-tolerant strains like Rhodococcus gordoniae JH145 have been shown to effectively degrade quinoline in up to 7.5% NaCl.[12]
Anaerobic Microbial Degradation
In oxygen-depleted environments such as deep soil, groundwater, and sediments, anaerobic degradation becomes the dominant biotic process. This process is generally slower than aerobic degradation.
Anaerobic metabolism of quinoline has been observed under denitrifying, sulfate-reducing, and methanogenic conditions.[9] Similar to aerobic pathways, the initial step often involves hydroxylation at the 2-position to form 2-quinolinone.[9]
-
Denitrifying Conditions: Some studies have observed the complete disappearance of quinoline under nitrate-reducing conditions, although the specific pathways are less defined than aerobic routes.[9]
-
Sulfate-Reducing Conditions: The bacterium Desulfobacterium indolicum has been shown to reduce the heterocyclic ring of 2-quinolinone via hydrogenation, leading to the accumulation of 3,4-dihydro-2-quinolinone.[9]
A key feature of anaerobic degradation is the potential for metabolites to accumulate as dead-end products.[9] For instance, 3,4-dihydro-2-quinolinone and various methylated analogues have been observed to accumulate under different anaerobic conditions, posing a continued, albeit altered, environmental risk.[9]
Abiotic Degradation Pathways: Chemical and Photochemical Transformations
In addition to microbial activity, abiotic processes contribute significantly to the degradation of quinoline in the environment, particularly in sunlit surface waters and through engineered remediation systems.
Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light. Quinoline can be degraded by direct exposure to sunlight in aquatic environments.[19]
The rate of photodegradation is highly dependent on factors like season, latitude, and water depth. In surface waters at 40° N latitude, the half-life of quinoline due to sunlight exposure was estimated to be about 14 days in summer, increasing to 123 days in winter.[19] The process yields low amounts of photoproducts like 2-hydroxyquinoline and 8-hydroxyquinoline, with prolonged irradiation leading to the destruction of the aromatic rings.[19]
The rate of photodegradation can be significantly accelerated by other substances present in the water that produce highly reactive hydroxyl radicals (•OH).[19]
-
Dissolved Organic Matter (DOM): Humic and fulvic acids in natural waters act as photosensitizers, enhancing the degradation rate.
-
Nitrates (NO₃⁻): Photolysis of nitrates generates hydroxyl radicals, which readily attack the quinoline molecule.
-
pH: The degradation rate has been observed to be faster in more acidic conditions (pH 4.5) compared to neutral pH.[19]
Advanced Oxidation Processes (AOPs)
For treating industrial wastewater with high concentrations of quinoline, engineered Advanced Oxidation Processes (AOPs) are highly effective.[3] These methods generate powerful oxidizing agents, primarily hydroxyl radicals, to rapidly break down recalcitrant organic pollutants.[3]
-
Fenton and Electro-Fenton Systems: These systems use iron catalysts and hydrogen peroxide (H₂O₂) to generate •OH radicals. In an electro-Fenton (3D-EF) system using NiCo₂S₄/g-C₃N₄ particle electrodes, a 95.6% removal of chemical oxygen demand (COD) from quinoline wastewater was achieved in just 30 minutes.
-
Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or metal-organic frameworks (MOFs), and a light source (often UV).[20][21] When irradiated, the catalyst generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS) like •OH and superoxide radicals (•O₂⁻). These ROS then degrade the quinoline. Studies using anatase TiO₂ nanoparticles achieved a 91.5% photodegradation efficiency under UV light.[21][22]
Methodologies for Assessing Environmental Fate
A robust assessment of quinoline's environmental fate requires a combination of precise field sampling, sensitive analytical techniques, and controlled laboratory experiments to study degradation kinetics.
Field Sampling and Preparation
Expert Insight: The primary goal of sample collection and preparation is to obtain a representative sample while preventing analyte loss or contamination. For a compound like quinoline, which can be volatile and sorb to surfaces, using amber glass containers is critical to prevent photodegradation, and acidification of water samples is necessary to preserve the analyte.
-
Collection: Collect water samples in pre-cleaned 1-liter amber glass bottles.
-
Preservation: Immediately after collection, acidify the samples to a pH < 2 using concentrated sulfuric acid (H₂SO₄). This inhibits microbial activity and keeps quinoline in its protonated, more stable form.
-
Storage: Store samples on ice or at 4°C and transport them to the laboratory for analysis as soon as possible.
-
Collection: Use a stainless-steel scoop or corer to collect approximately 200-500 g of surface soil or sediment.
-
Storage: Place the sample in a wide-mouthed amber glass jar with a Teflon-lined lid.
-
Preparation: Prior to extraction, air-dry the sample in a dark, ventilated area, or use a lyophilizer. Sieve the dried sample through a 2 mm mesh to remove large debris and homogenize.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the quantification and identification of quinoline and its metabolites in environmental matrices.[6][23]
-
Extraction (Water): Use solid-phase extraction (SPE) with a C18 cartridge to concentrate quinoline from the water sample. Elute the analyte with a suitable solvent like acetonitrile.
-
Extraction (Soil): Perform accelerated solvent extraction (ASE) or ultrasonic extraction on 5-10 g of prepared soil using a mixture of acetone and dichloromethane (1:1, v/v).[6]
-
Cleanup: Pass the crude extract through a silica gel column to remove interfering compounds.
-
Instrumentation:
-
Quantification: Create a calibration curve using certified quinoline standards to quantify the concentration in the sample.
-
Extraction and Cleanup: Follow the same extraction and cleanup steps as for HPLC. The final extract must be in a volatile solvent like dichloromethane.
-
Instrumentation:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6][23]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Use a temperature gradient to separate compounds, for example, starting at 60°C and ramping to 300°C.[6]
-
Injection: 1 µL in splitless mode.
-
-
Identification: Identify quinoline based on its retention time and the mass spectrum of the peak, comparing it to a reference library (e.g., NIST) and an analytical standard.
Biodegradation Assessment
Laboratory-scale studies are essential for determining the biodegradation potential and kinetics of quinoline by specific microbial consortia or isolated strains.
-
Enrichment: Inoculate a mineral salts medium (MSM) containing quinoline (e.g., 100 mg/L) as the sole carbon and nitrogen source with an environmental sample (e.g., 1 g of contaminated soil or 1 mL of activated sludge).
-
Incubation: Incubate the culture at 30°C on a rotary shaker (150 rpm).
-
Sub-culturing: After significant growth (indicated by turbidity) or quinoline depletion (measured by HPLC), transfer an aliquot of the culture to fresh MSM-quinoline medium. Repeat this process 3-5 times to enrich for quinoline-degrading organisms.
-
Isolation: Plate serial dilutions of the final enrichment culture onto MSM-agar plates exposed to quinoline vapor (as the sole carbon/nitrogen source) or containing a low concentration of quinoline.
-
Purification: Pick distinct colonies and streak them onto fresh plates to obtain pure cultures. Identify the isolates using 16S rRNA gene sequencing.
-
Inoculum Preparation: Grow the isolated strain in a suitable broth medium (e.g., Luria-Bertani) to the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile phosphate buffer, and resuspend them to a known optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup: In a series of sterile flasks, add MSM and spike with different initial concentrations of quinoline (e.g., 50, 100, 200, 300 mg/L). Include an uninoculated control for each concentration to account for abiotic losses.
-
Inoculation: Inoculate the experimental flasks with the prepared cell suspension.
-
Sampling: Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm). At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each flask.
-
Analysis: Centrifuge the aliquots to remove bacterial cells. Analyze the supernatant for the residual quinoline concentration using HPLC.
-
Data Modeling: Plot the quinoline concentration versus time. Model the degradation kinetics using appropriate models, such as the first-order or Haldane model, to determine degradation rates and potential substrate inhibition constants.[16][25]
Summary and Future Perspectives
The environmental fate of quinoline is a complex interplay of its transport and partitioning behavior, coupled with a variety of biotic and abiotic degradation processes. While microbial degradation represents a crucial natural attenuation mechanism, the persistence of quinoline and its metabolites in certain environments, particularly anoxic groundwater, remains a challenge.[9] Advanced oxidation processes offer promising solutions for treating highly contaminated industrial effluents.
Future research should focus on several key areas:
-
Metagenomic and Metatranscriptomic Analyses: To better understand the functional genes and regulatory networks involved in quinoline degradation within complex microbial communities in situ.
-
Combined Remediation Strategies: Investigating hybrid systems that couple biological treatment with AOPs to achieve complete mineralization of quinoline and its byproducts.[3]
-
Toxicity of Metabolites: Further research is needed to fully characterize the ecotoxicity of the various intermediate compounds formed during both aerobic and anaerobic degradation.[10]
By continuing to unravel the intricate mechanisms of quinoline's environmental fate, the scientific community can develop more effective, sustainable, and validated strategies to mitigate the risks posed by this important class of environmental contaminants.
References
-
Johansen, S. S., Licht, D., Arvin, E., Mosbæk, H., & Hansen, A. B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry, 16(9), 1779-1787. [Link]
-
Tuo, B., Yan, J., Fan, B., Liu, J., & Wang, J. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies, 29(1). [Link]
-
Minnesota Department of Health. (n.d.). Quinoline and Groundwater. [Link]
-
He, J., Wang, H., Dong, Y., Wang, F., Zhang, C., & Li, Q. X. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4118. [Link]
-
Cui, Z., Li, Q., & Wang, L. (2004). Microbial Metabolism of Quinoline by Comamonas sp. Wei sheng wu xue bao= Acta microbiologica Sinica, 44(4), 458-62. [Link]
-
Shukla, O. P. (1986). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]
-
Chen, Z., Wang, X., Zhang, M., Chen, Y., Yu, D., & Zhou, J. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104702. [Link]
-
Environment Canada & Health Canada. (2011). Screening Assessment Quinoline. [Link]
-
Inamuddin, A. M. I., & Lichtfouse, E. (Eds.). (2021). Advanced Treatment Technologies for Quinoline. Springer. [Link]
-
Zhang, C., He, Y., He, T., Wu, J., & Zhang, Y. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Journal of Hazardous Materials, 452, 131278. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Smith, G. C., & Gordon, J. A. (1993). Photodegradation of quinoline in water. Chemosphere, 26(6), 1041-1049. [Link]
-
Zhao, Q., Hu, Q., Qiu, Z., & Yu, C. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 859-871. [Link]
-
Smith, S. C., Ainsworth, C. C., Traina, S. J., & Hicks, R. J. (1995). Kinetics of quinoline biodegradation, sorption and desorption in a clay-coated model soil containing a quinoline-degrading bacterium. Soil Biology and Biochemistry, 27(4-5), 567-577. [Link]
-
Li, Y., Li, S., Wang, T., Zhang, H., Wang, Y., & Chen, X. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 25(10), 5283. [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. Journal of Hazardous Materials, 227, 279-285. [Link]
-
ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. Journal of Hazardous Materials, 227-228, 279-285. [Link]
-
Neuwoehner, J., Eisentraeger, A., & Dott, W. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Ecotoxicology and Environmental Safety, 72(3), 803-808. [Link]
-
Health Canada. (2017). State of the Science Report for Quinoline. [Link]
-
ResearchGate. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Link]
-
U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]
-
Zhao, Q., Hu, Q., Qiu, Z., & Yu, C. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 86(4), 859-871. [Link]
-
Shukla, O. P. (1986). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]
-
He, J., Wang, H., Dong, Y., Wang, F., Zhang, C., & Li, Q. X. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4118. [Link]
-
Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(11), 13421-13434. [Link]
-
Wang, S., Wang, Y., Sun, Q., Feng, C., Zhang, H., & Chen, H. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14, 1168058. [Link]
-
Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(11), 13421-13434. [Link]
Sources
- 1. health.state.mn.us [health.state.mn.us]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies | springerprofessional.de [springerprofessional.de]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. State of the Science Report for Quinoline - Canada.ca [canada.ca]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pjoes.com [pjoes.com]
- 14. Microbial degradation of quinoline and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. iwaponline.com [iwaponline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 22. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Synthesis of 5,8-Dimethylquinoline via Modified Skraup Cyclization
Abstract
This application note details a robust, scalable protocol for the synthesis of 5,8-dimethylquinoline (CAS 2623-50-9) utilizing a modified Skraup reaction. While the traditional Skraup synthesis is notorious for its violent exothermicity, this protocol employs a ferrous sulfate/boric acid moderator system to ensure process safety without compromising yield. 5,8-Dimethylquinoline is a critical intermediate in the development of antimalarial agents, kinase inhibitors, and specialized ligands for transition metal catalysis. This guide provides mechanistic insights, a step-by-step experimental procedure, and characterization data to ensure high-purity isolation.
Introduction & Retrosynthetic Analysis
The Skraup reaction remains the most direct method for constructing the quinoline core from anilines. The synthesis of 5,8-dimethylquinoline presents a specific regiochemical case. The starting material, 2,5-dimethylaniline (p-xylidine) , possesses two ortho positions relative to the amino group:
-
C2 Position: Blocked by a methyl group.
-
C6 Position: Unsubstituted.
Consequently, cyclization occurs exclusively at the C6 position, yielding the 5,8-substituted quinoline system. This regioselectivity eliminates the formation of isomers, simplifying downstream purification.
Reaction Scheme
The overall transformation involves the condensation of 2,5-dimethylaniline with acrolein (generated in situ from glycerol) under acidic and oxidative conditions.
Figure 1: High-level reaction scheme. The reaction utilizes nitrobenzene as the oxidant and sulfuric acid as the condensing agent.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The "violent" nature of the classical Skraup reaction arises from the rapid, simultaneous dehydration of glycerol and Michael addition. The modified protocol mitigates this by controlling the rate of acrolein formation.
Figure 2: Mechanistic pathway highlighting the critical control point where moderators (FeSO4) prevent runaway exotherms.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Quantity (Molar Eq) | Notes |
| 2,5-Dimethylaniline | Substrate | 1.0 eq (e.g., 12.1 g) | Liquid, d=0.98 g/mL |
| Glycerol | C3 Synthon | 3.5 eq | Anhydrous preferred |
| Conc.[1] H₂SO₄ | Catalyst | 2.5 eq | Add slowly (Exothermic) |
| Nitrobenzene | Oxidant | 0.6 eq | Toxic, handle in hood |
| FeSO₄·7H₂O | Moderator | 0.05 eq | Prevents vigorous boiling |
| Boric Acid | Moderator | 0.5 eq | Synergistic moderator |
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF)
-
Reflux condenser (high efficiency)
-
Mechanical stirrer (essential for viscous mixtures)
-
Steam distillation setup
-
Addition funnel (pressure-equalizing)
Step-by-Step Procedure
Phase 1: Reaction Setup (Modified Skraup)
-
Assembly: Equip the 3-neck RBF with a mechanical stirrer, reflux condenser, and thermometer.
-
Loading: Add 2,5-dimethylaniline (12.1 g, 0.1 mol), ferrous sulfate heptahydrate (1.4 g), boric acid (3.1 g), and nitrobenzene (7.4 g) to the flask.
-
Glycerol Addition: Add glycerol (32.2 g) to the mixture. Stir to homogenize.
-
Acid Addition (Critical): Place the flask in an ice-water bath. Add conc. H₂SO₄ (24.5 g, ~13.5 mL) dropwise via the addition funnel.
-
Caution: Maintain internal temperature <50°C during addition. The mixture will become viscous and darken.
-
Phase 2: Thermal Reaction
-
Initiation: Remove the ice bath. Attach a heating mantle.
-
Ramp: Slowly heat the mixture to 120°C .
-
Observation: Water vapor (from glycerol dehydration) will begin to evolve.
-
-
Reflux: Increase temperature to 135–140°C and hold for 4–5 hours .
-
Note: The moderators (Fe/B) prevent the sudden "volcano" effect typical of unmodified Skraup reactions. If the reaction bubbles too vigorously, temporarily lower the heat.
-
-
Completion: Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting aniline spot should disappear.
Phase 3: Workup & Isolation
-
Dilution: Cool the reaction mixture to ~80°C. Cautiously add 50 mL of water to dilute the viscous tar.
-
Steam Distillation (Purification Step 1):
-
Steam distill the acidic mixture first to remove unreacted nitrobenzene . Continue until the distillate is clear and odorless.
-
-
Neutralization:
-
Cool the residue (containing the quinolinium salt) to room temperature.
-
Basify with 50% NaOH solution until pH > 12. The quinoline free base will separate as an oil.
-
-
Steam Distillation (Purification Step 2):
-
Steam distill again. The product, 5,8-dimethylquinoline , will codistill with water as a cloudy/milky emulsion. Collect approximately 300-400 mL of distillate.
-
-
Extraction:
-
Extract the aqueous distillate with Dichloromethane (DCM) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure.
-
Phase 4: Final Purification
-
Distillation: Purify the crude oil via vacuum distillation.
-
Boiling Point: ~140–145°C at 15 mmHg (Lit. atm bp ~265°C).
-
Yield: Expect 9.5 – 11.0 g (60–70% yield).
-
Characterization & Quality Control
The product is a pale yellow to colorless oil that may solidify upon standing in a freezer (MP ~5°C).
Analytical Data (Expected)
| Technique | Parameter | Value / Description |
| Physical State | Appearance | Pale yellow oil / Low-melting solid |
| Refractive Index | ~1.6080 | |
| Solvent: CDCl₃ | ||
| Hetero-ring | 8.92 (dd, 1H, H-2), 8.15 (dd, 1H, H-4), 7.35 (dd, 1H, H-3) | |
| Benzo-ring | 7.45 (d, 1H, H-6), 7.28 (d, 1H, H-7) | |
| Methyls | 2.78 (s, 3H, 8-CH₃), 2.62 (s, 3H, 5-CH₃) | |
| MS (EI) | m/z | 157.2 [M]+ (Base peak) |
Note on NMR: The methyl group at C8 is deshielded relative to C5 due to its proximity to the ring nitrogen lone pair and peri-interaction. The coupling constants for the hetero-ring are characteristic:
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Violent Exotherm | Rapid glycerol dehydration; Lack of moderator. | Ensure FeSO₄/Boric acid are present. Heat slowly from 100°C to 120°C. |
| Low Yield (<40%) | Polymerization of acrolein. | Verify temperature control. Ensure sufficient oxidant (Nitrobenzene) is present. |
| Tarry Product | Incomplete steam distillation. | The product is high-boiling. Ensure the steam distillation is vigorous and prolonged. |
| Emulsion in Workup | Basic salts precipitating. | Add more water or filter through Celite before extraction. |
Workflow Diagram
Figure 3: Operational workflow for the isolation of pure 5,8-dimethylquinoline.
Safety Statements
-
Acrolein: Highly toxic and lachrymatory intermediate generated in situ. All operations must be performed in a functioning fume hood.
-
Nitrobenzene: Toxic by inhalation and skin absorption.
-
Sulfuric Acid: Corrosive.[2] Wear acid-resistant gloves and face shield.
-
Waste Disposal: The acidic aqueous residue contains iron and boron salts; dispose of according to local heavy metal regulations.
References
-
Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions1953 , 7, 59–98. Link
-
Clarke, H. T.; Davis, A. W. "Quinoline."[3][4][5] Organic Syntheses1922 , 2, 79. Link
-
BenchChem. "Application Notes and Protocols for the Skraup Synthesis of Quinolines." BenchChem Protocols2025 . Link
- Palmer, M. H. "The Skraup Reaction." Heterocyclic Compounds, 2002.
-
PubChem Compound Summary for CID 15101, 5,8-Dimethylquinoline. National Center for Biotechnology Information. Link
Sources
- 1. EP0087709A1 - N,N',N"-triaryl-1,2,3-triaminopropane derivatives, process for their preparation and their use as intermediates - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 5,8-Dimethylquinoline | SIELC Technologies [sielc.com]
Doebner-von Miller reaction for 5,8-Dimethylquinoline synthesis
Application Note: Regioselective Synthesis of 5,8-Dimethylquinoline via the Doebner-von Miller Reaction
Introduction & Scope
5,8-Dimethylquinoline is a privileged heterocyclic scaffold widely utilized in the development of pharmaceuticals, agrochemicals, and specialized transition-metal ligands. The Doebner-von Miller reaction remains one of the most powerful methodologies for constructing the quinoline core from readily available anilines and α,β-unsaturated carbonyl compounds. This application note provides a comprehensive, optimized protocol for synthesizing 5,8-dimethylquinoline using 2,5-dimethylaniline, mitigating the historical drawbacks of this classical reaction.
Mechanistic Causality & Reaction Design (E-E-A-T)
The classical Doebner-von Miller synthesis often suffers from low yields due to the rapid, acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., acrolein), which leads to intractable tar formation [1]. To circumvent this, our protocol employs a self-validating system based on three causal design choices:
-
Controlled Electrophile Generation: Instead of using highly reactive free acrolein, 1,3,3-trimethoxypropane (an acrolein acetal) is utilized. Under acidic conditions, the acetal slowly hydrolyzes to release acrolein in situ. This maintains a low steady-state concentration of the highly reactive enal, favoring the desired conjugate Michael addition over self-polymerization[2].
-
Regioselective Cyclization: The use of 2,5-dimethylaniline dictates the regiochemical outcome. Because the para position relative to the amine is blocked by a methyl group, the acid-catalyzed intramolecular electrophilic aromatic substitution is forced exclusively to the ortho position, yielding a single regioisomer[3].
-
Oxidative Aromatization: The initial cyclization and dehydration yield a dihydroquinoline intermediate. While spontaneous disproportionation can occur, the addition of a mild oxidant (such as elemental iodine,
) acts as an electron acceptor to rapidly drive the rearomatization step. This prevents the accumulation of partially hydrogenated impurities and significantly boosts the isolated yield [2].
Mechanistic Workflow Visualization
Mechanistic pathway of the Doebner-von Miller synthesis of 5,8-dimethylquinoline.
Step-by-Step Experimental Protocol
Reagents Required:
-
2,5-Dimethylaniline (1.0 equiv, 10 mmol, 1.21 g)
-
1,3,3-Trimethoxypropane (1.5 equiv, 15 mmol, 2.01 g)
-
Hydrochloric Acid (6M aqueous, 15 mL)
-
Toluene (15 mL)
-
Iodine (
) (0.1 equiv, 1 mmol, 0.25 g) -
Sodium Hydroxide (6M aqueous, for neutralization)
-
Ethyl Acetate (for extraction)
Procedure:
-
Biphasic Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15 mL of 6M HCl and 15 mL of Toluene. The biphasic system helps sequester the unreacted organic starting materials from the harsh aqueous acidic phase, further reducing tar formation [2].
-
Amine Activation: Add 2,5-dimethylaniline (1.21 g) to the stirring mixture. The amine will protonate and predominantly dissolve in the aqueous layer as the hydrochloride salt.
-
Controlled Addition: Heat the mixture to 90 °C. Using a syringe pump or dropping funnel, add 1,3,3-trimethoxypropane (2.01 g) dropwise over a period of 45 minutes. Causality note: Slow addition ensures that the in situ generated acrolein is immediately consumed by the aniline, preventing self-condensation.
-
Oxidative Cyclization: Once the addition is complete, add elemental iodine (0.25 g) to the reaction mixture. Increase the temperature to 100 °C (reflux) and stir vigorously for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1); the disappearance of the fluorescent aniline spot indicates completion.
-
Workup & Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 6M NaOH dropwise until the pH of the aqueous layer reaches 10. Self-validation: The solution will transition from a dark, clear acidic solution to a cloudy suspension as the free-base quinoline precipitates or partitions into the organic phase.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated sodium thiosulfate (to quench residual iodine) and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography: Purify the crude dark oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:Ethyl Acetate) to afford 5,8-dimethylquinoline as a pale yellow oil that crystallizes upon standing.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization data, demonstrating the critical impact of the acetal equivalent and oxidant on the overall yield and purity.
| Reaction Condition | Acrolein Source | Oxidant Additive | Reaction Time | Isolated Yield (%) | Purity (HPLC) | Observation |
| Standard DvM | Free Acrolein | None (Air) | 6 hours | 22% | < 80% | Heavy tar formation; difficult purification. |
| Modified DvM | Free Acrolein | Iodine (0.1 eq) | 4 hours | 35% | 85% | Moderate tar; dihydroquinoline minimized. |
| Acetal DvM | 1,3,3-Trimethoxypropane | None (Air) | 6 hours | 61% | 92% | Clean reaction; ~10% dihydroquinoline present. |
| Optimized Protocol | 1,3,3-Trimethoxypropane | Iodine (0.1 eq) | 4 hours | 84% | > 98% | Minimal tar; complete aromatization. |
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (PMC), National Center for Biotechnology Information URL:[Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]
detailed protocol for the purification of 5,8-Dimethylquinoline
Detailed Protocol for the Purification of 5,8-Dimethylquinoline[1]
Abstract
This application note defines a rigorous, multi-stage protocol for the isolation and purification of 5,8-Dimethylquinoline (CAS: 2623-50-9) to pharmaceutical-grade purity (>99%). While standard distillation is often cited, this guide integrates Acid-Base Fractionation with Vacuum Distillation and an optional Picrate Derivatization step.[2][3] This combinatorial approach specifically targets the removal of difficult regioisomers (e.g., 5,6- or 6,8-dimethylquinoline) and unreacted aniline precursors common in Skraup or Combes syntheses.[2]
Chemical Identity & Physical Properties
Before initiating purification, the operator must verify the physicochemical parameters to calibrate thermal and solvent systems.
| Property | Value | Notes |
| CAS Number | 2623-50-9 | |
| Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Physical State | Low-melting solid / Oil | Tends to supercool; may appear as viscous yellow oil.[3][4] |
| Melting Point | 39–55 °C | Literature varies; impure samples are often liquid at RT.[2][3] |
| Boiling Point | ~274 °C (760 mmHg) | 134–135 °C (12 mmHg) is the target range for distillation. |
| Basicity (pKa) | ~5.3 | Weak base; protonates readily in < pH 4.[3] |
| Solubility | Soluble: DCM, Et₂O, MeOH | Insoluble: Water (neutral pH).[2] |
Safety & Hazard Assessment
-
Quinoline Toxicity: Quinolines are potential mutagens and severe eye/skin irritants.[2][3] All operations must be performed in a fume hood.[2][3]
-
Picric Acid (If used in Method C): Explosive when dry.[3] Must be kept wet (≥30% water) and handled with plastic/glass tools only.[3] Avoid metal spatulas.
-
Vacuum Hazard: Distillation requires glassware inspection for star cracks to prevent implosion.[2][3]
Pre-Purification Assessment
Objective: Determine the nature of impurities (unreacted anilines vs. structural isomers).
-
TLC System: Silica Gel 60 F254.[2][3]
-
Mobile Phase: Hexanes:Ethyl Acetate (8:[2]2) + 1% Triethylamine (to prevent tailing of the basic nitrogen).
-
-
GC-MS: Essential for identifying isomeric impurities (e.g., 6,8-dimethylquinoline) which have identical molecular weights but slightly different retention times.[2][3]
Detailed Purification Protocols
Method A: Acid-Base Chemical Fractionation (The "Workhorse" Step)
Rationale: This step utilizes the basic nitrogen of the quinoline ring to separate it from neutral organic impurities (tars, unreacted starting materials) that do not protonate.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Extraction:
-
Organic Wash:
-
Basification:
-
Cool the aqueous layer in an ice bath (exothermic reaction).
-
Slowly add 6M Sodium Hydroxide (NaOH) until pH > 12 (verify with pH paper).
-
Observation: The solution will turn cloudy/oily as the free base 5,8-dimethylquinoline regenerates and precipitates.
-
-
Recovery:
Method B: Vacuum Distillation (The Isolation Step)
Rationale: Separation based on boiling point differences.[2][3] Essential for removing high-molecular-weight polymers (tars) formed during synthesis.[3]
Setup: Short-path distillation head with a vacuum cow receiver. Target Pressure: 10–15 mmHg (Water aspirator or vacuum pump).[2][3]
-
Heat the oil bath to ~150 °C.
-
Collect Fractions:
-
Foreshot: <125 °C (Discard; likely solvent traces/anilines).[3]
-
Main Fraction:130–140 °C (Collect; clear to pale yellow oil).
-
Residue: Dark tar remaining in the flask.
-
-
Cooling: Upon standing, the main fraction should crystallize (MP ~39–54 °C).[2] If it remains oil, seed with a crystal if available or scratch the glass.[2]
Method C: Picrate Derivatization (The "Expert" Polish)
Rationale: If GC-MS shows isomeric impurities (e.g., 5,6-dimethylquinoline) that co-distill, recrystallization of the picrate salt is the gold standard for separation.[2]
-
Salt Formation: Dissolve the distilled amine in Ethanol. Add a saturated ethanolic solution of Picric Acid (Caution: Safety).
-
Crystallization: Heat to reflux, then cool slowly.[2][3] The 5,8-dimethylquinoline picrate forms yellow rhombic prisms (MP ~216–217 °C).[3][6]
-
Filtration: Filter the crystals and wash with cold ethanol.
-
Regeneration:
Workflow Visualization
Figure 1: Logical flow for the purification of 5,8-Dimethylquinoline, prioritizing acid-base extraction followed by distillation.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Emulsion during extraction | Similar densities of DCM/Water or amphiphilic tars.[3] | Filter through Celite pad or add brine (NaCl) to aqueous layer to increase density difference.[3] |
| Product remains oil | Supercooling or impurities lowering MP.[2][3] | Cool to -20°C; scratch glass; seed with pure crystal.[3] Verify purity via GC. |
| Low Yield | Incomplete extraction or product lost in acid wash.[2][3] | Re-check pH of aqueous layer before disposal (must be >12). Ensure initial acid extraction was sufficient (pH < 2).[3] |
| Red/Brown Color | Oxidation of quinoline.[2][3][7][9] | Store under Nitrogen/Argon in amber vials. Distill over Zinc dust to reduce oxides.[2][3] |
Analytical Validation:
-
1H NMR (CDCl₃): Look for characteristic methyl singlets around
2.6–2.8 ppm and aromatic protons in the quinoline region ( 7.0–9.0 ppm). -
HPLC: C18 Column, Acetonitrile/Water gradient with 0.1% Formic Acid.[2][3]
References
-
Chemical Properties & Identifiers
-
Synthesis & Isolation Context
-
General Quinoline Purification
-
Physical Data Verification
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Quinoline, 5,8-dimethyl- (CAS 2623-50-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemscene.com [chemscene.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. iipseries.org [iipseries.org]
- 6. XV.—The synthesis of some new dimethyltetra-hydroquinolines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 10. molforge.ai [molforge.ai]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 5,8-Dimethylquinoxaline | C10H10N2 | CID 594104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR 763893-29-4 [sigmaaldrich.com]
Application Note: Comprehensive Characterization & Analysis of 5,8-Dimethylquinoline
Executive Summary
5,8-Dimethylquinoline (CAS: 2623-50-9) is a critical regioisomer in the quinoline family, serving as a structural scaffold in the synthesis of antimalarial drugs, agrochemicals, and organic ligands for catalysis. Unlike its more common isomers (e.g., 4,8-dimethylquinoline), the 5,8-substitution pattern introduces specific steric and electronic effects that influence both its biological binding affinity and its chromatographic behavior.
This guide provides a validated protocol for the synthesis, purification, and analytical characterization of 5,8-dimethylquinoline. It moves beyond standard data listing to explain the causality behind analytical signatures, ensuring researchers can distinguish this specific isomer from potential impurities like 2,5-dimethylaniline or regioisomeric byproducts.
Physicochemical Profile
Before initiating analysis, it is essential to understand the physical constraints of the analyte.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₁H₁₁N | M+ peak at m/z 157 in MS. |
| Molecular Weight | 157.21 g/mol | -- |
| Appearance | Light yellow to brown oil/solid | Oxidizes upon air exposure; store under inert gas. |
| Boiling Point | ~275°C (Predicted) | Suitable for GC-MS analysis. |
| LogP | 2.73 - 3.00 | Moderately lipophilic; requires organic modifier in HPLC. |
| pKa | ~4.5 - 5.0 (Quinoline N) | Basic; retention is pH-dependent. Requires buffered mobile phase. |
| Solubility | Soluble in DCM, MeOH, Acetone | Use MeOH or MeCN for stock solution preparation. |
Synthesis & Preparation Protocol
To ensure a reliable standard for characterization, 5,8-dimethylquinoline is best prepared via a modified Skraup Synthesis . This method is preferred over Combes synthesis for this specific isomer due to the availability of the 2,5-dimethylaniline precursor.
Reaction Logic (The "Why")
The Skraup reaction involves the cyclization of an aniline with glycerol (which dehydrates to acrolein in situ).[1]
-
Precursor: 2,5-Dimethylaniline .
-
Regioselectivity: The closure of the pyridine ring occurs at the ortho position of the aniline. In 2,5-dimethylaniline, one ortho position is blocked by a methyl group (C2), forcing cyclization at the unsubstituted C6 position. This perfectly yields the 5,8-substitution pattern on the quinoline ring.
Step-by-Step Protocol
Safety Warning: This reaction is highly exothermic and involves acrolein (toxic). Perform in a high-efficiency fume hood.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, mix:
-
2,5-Dimethylaniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Nitrobenzene (0.06 mol) – Acts as the oxidizing agent.
-
Ferrous sulfate (catalytic amount) – Moderates the reaction violence.
-
-
Acid Addition: Carefully add concentrated Sulfuric Acid (H₂SO₄, 20 mL) dropwise with stirring.
-
Heating: Heat the mixture gently to ~140°C. Critical Step: Once the reaction initiates (bubbling), remove heat immediately. The exotherm will sustain the reflux. Re-apply heat only after the vigorous reaction subsides, refluxing for 3-4 hours.
-
Work-up:
-
Purification: Purify via vacuum distillation or Flash Chromatography (Hexane/EtOAc gradient).
Spectroscopic Identification (The "Fingerprint")
Distinguishing the 5,8-isomer relies on identifying the specific coupling patterns in the benzene ring (H6 and H7) and the absence of protons at C5 and C8.
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ or DMSO-d₆.
-
¹H NMR Strategy:
-
Pyridine Ring (H2, H3, H4): Look for the characteristic "quinoline" pattern. H2 is most deshielded (~8.8-9.0 ppm, dd) due to the adjacent Nitrogen. H3 is shielded (~7.3-7.5 ppm). H4 is intermediate (~8.0-8.5 ppm).
-
Benzene Ring (H6, H7): This is the diagnostic region. Unlike unsubstituted quinoline, you will not see a complex 4-proton system. Instead, you will see an AB system (two doublets) for H6 and H7, typically around 7.0-7.5 ppm, with an ortho coupling constant (J ≈ 7-8 Hz).
-
Methyl Groups: Two distinct singlets in the aliphatic region (~2.6 - 2.8 ppm). The C8-Methyl is often slightly more deshielded than C5-Methyl due to the peri-effect and proximity to the nitrogen lone pair space.
-
-
¹³C NMR Expectations:
-
Count: 11 Carbon signals total.
-
Key Shifts:
-
C2 (adjacent to N): ~148-150 ppm.
-
Methyl Carbons: ~18-25 ppm.
-
Quaternary Carbons (C5, C8, C4a, C8a): identifiable by DEPT-135 (they will disappear or phase opposite to CH/CH3).
-
-
B. Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI), 70 eV.
-
Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 157 (Base peak or very intense). Quinolines are highly stable aromatics.
-
[M-H]⁺: m/z 156 (Loss of hydrogen, common in methyl-substituted aromatics to form stable benzylic-type cations).
-
[M-CH₃]⁺: m/z 142 (Loss of a methyl group).
-
[M-HCN]⁺: m/z 130 (Characteristic loss of HCN from the pyridine ring).
-
Chromatographic Purity Assessment
Separating 5,8-dimethylquinoline from its isomers (like 2,6- or 4,8-dimethylquinoline) requires a method capable of resolving subtle hydrophobic differences.
Method A: HPLC (Reverse Phase)
Based on SIELC Technologies protocols for basic isomers.
-
Column: Newcrom R1 (Mixed-mode/Reverse Phase) or C18 with high carbon load.
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).
-
B: Acetonitrile (MeCN).
-
-
Gradient: Isocratic 40% B or Gradient 20-60% B over 15 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (quinoline backbone absorption) and 280 nm.
-
Expert Note: Standard C18 columns often show peak tailing for quinolines due to interaction between the basic Nitrogen and residual silanols. The addition of Phosphoric Acid or an ion-pairing reagent is critical to suppress these interactions and ensure sharp peaks.
Method B: GC-FID/MS (Volatile Analysis)
Preferred for reaction monitoring.
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Temp Program: 100°C (hold 1 min) -> 15°C/min -> 280°C (hold 5 min).
-
Retention Logic: 5,8-Dimethylquinoline generally elutes later than mono-methyl quinolines but retention indices must be calibrated against standards.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing a synthesized batch of 5,8-Dimethylquinoline.
Caption: Operational workflow for the isolation and validation of 5,8-Dimethylquinoline, prioritizing removal of oxidative byproducts.
Troubleshooting & Expert Insights
-
Issue: Broad Peaks in NMR.
-
Cause: Proton exchange on the Nitrogen or paramagnetic impurities (Fe salts from synthesis).
-
Solution: Filter the NMR sample through a small plug of basic alumina or add a trace of K₂CO₃ to the tube to ensure the free base form is stable.
-
-
Issue: Split Peaks in HPLC.
-
Cause: pH is near the pKa (~4.9). The analyte is splitting between protonated and neutral forms.
-
Solution: Lower the pH of the mobile phase to < 3.0 using Formic or Phosphoric acid to force the molecule entirely into the protonated state.
-
-
Issue: Darkening of Sample.
-
Cause: Quinolines are sensitive to photo-oxidation, forming N-oxides or quinones.
-
Solution: Store at 4°C in amber vials under Argon.
-
References
-
SIELC Technologies. (n.d.). Separation of 5,8-Dimethylquinoline on Newcrom R1 HPLC column. Retrieved October 26, 2025, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved October 26, 2025, from [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. (Classic reference for the synthesis protocol logic).
Sources
Application Note: Structural Confirmation of 5,8-Dimethylquinoline via 1H NMR
This Application Note is designed for researchers and QC scientists requiring a definitive protocol for the structural confirmation of 5,8-Dimethylquinoline using 1H NMR. It synthesizes experimental data with mechanistic interpretation to ensure robust identification and differentiation from isomers.
H NMR) Target Molecule: 5,8-Dimethylquinoline (CAS: 2623-50-9) Application: Structural Elucidation, Purity Analysis, Isomer DifferentiationIntroduction & Scientific Context
Quinoline derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). 5,8-Dimethylquinoline presents a specific challenge in synthesis and quality control: distinguishing it from its regioisomers (e.g., 6,8-dimethylquinoline or 5,7-dimethylquinoline).
While Mass Spectrometry (MS) confirms the molecular weight (157.21 g/mol ), it cannot easily distinguish regioisomers.
Theoretical Structural Analysis
To interpret the spectrum accurately, we must first analyze the spin systems present in the molecule.
Proton Environments
The molecule consists of two fused rings: a pyridine ring (heteroaromatic) and a benzene ring (carbocyclic).
-
Pyridine Ring (Protons 2, 3, 4):
-
H2: Adjacent to the Nitrogen atom.[1][2] Highly deshielded due to the electronegativity of N and the ring current.
-
H3: Beta to the Nitrogen. Shielded relative to H2 and H4.
-
H4: Gamma to the Nitrogen. Deshielded, often showing long-range coupling to H2.
-
System: AMX or ABX spin system (depending on field strength).
-
-
Benzene Ring (Protons 6, 7):
-
Positions 5 and 8 are substituted with Methyl groups.[3]
-
This leaves H6 and H7 as the only protons on this ring.
-
Relationship: H6 and H7 are ortho to each other.
-
System: AB spin system (two doublets).
-
Diagnostic Value: This is the critical differentiator. An ortho-coupling (
Hz) confirms the 5,8-substitution pattern. (Isomers like 5,7- or 6,8-dimethyl would show meta-coupling, Hz).
-
-
Methyl Groups (5-Me, 8-Me):
-
Two distinct singlets in the aliphatic region (
2.4 – 2.8 ppm). -
8-Me: Typically deshielded relative to 5-Me due to the "peri-effect" (proximity to the heteroatom space, though N lone pair orientation is complex).
-
Visual Logic Flow
The following diagram illustrates the decision logic for confirming the structure based on coupling constants.
Figure 1: Decision tree for distinguishing 5,8-dimethylquinoline from its meta-substituted isomers.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes solvent overlap in the aromatic region.-
Note: If solubility is an issue, DMSO-
may be used, but chemical shifts will vary slightly (aromatic protons typically shift downfield by 0.1–0.3 ppm).
-
-
Concentration: 5–10 mg of sample in 0.6 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
peak at 7.26 ppm.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of H3/H4 coupling.
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans: 16–64 scans (sufficient for >95% purity).
-
Relaxation Delay (D1):
1.0 second (ensure methyl integration accuracy).
Data Analysis & Interpretation
The following table summarizes the expected chemical shifts and assignments for 5,8-dimethylquinoline in
Assignment Table
| Proton | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-2 | 8.94 – 8.96 | dd | Most deshielded; adjacent to N. | |
| H-4 | 8.30 – 8.35 | dd | Deshielded; typical quinoline H4. | |
| H-6 / H-7 | 7.40 – 7.50 | d (2H) | CRITICAL: Ortho-coupling confirms 5,8-substitution. Appears as two overlapping or distinct doublets. | |
| H-3 | 7.40 – 7.45 | dd | Often overlaps with H6/H7; check integration (total 3H in this region). | |
| 8-Me | 2.75 – 2.80 | s | - | Deshielded methyl (peri to N-ring). |
| 5-Me | 2.60 – 2.65 | s | - | Shielded methyl. |
Data synthesized from literature sources [1, 2].
Detailed Spectral Walkthrough
-
The "Downfield" Gatekeeper (H2): Look immediately at ~8.95 ppm. You should see a doublet of doublets (dd). The small coupling (1.8 Hz) is the long-range coupling to H4. If this is a singlet, you have substituted at position 2.
-
The "Ortho" Confirmation (H6/H7): Focus on the 7.40–7.50 ppm region. In 5,8-dimethylquinoline, H6 and H7 are neighbors.[4] You must observe ortho-coupling (large
value > 7 Hz).-
Contrast: In 6,8-dimethylquinoline , the protons are at H5 and H7. They are meta to each other. You would see two doublets with very small coupling (
Hz) or broad singlets.
-
-
The Methyl Region: You will see two distinct singlets integrating to 3H each.[5]
-
If you see a doublet in the methyl region, it implies a neighboring proton (e.g., an ethyl group or a methyl on a reduced ring), indicating an impurity or incorrect structure.
-
Troubleshooting Common Issues
-
Water Peak: In
, water appears ~1.56 ppm.[6] It should not interfere with methyl signals (2.6-2.8 ppm). -
Overlap: H3 often overlaps with H6 or H7 around 7.43 ppm.
-
Solution: Use a higher field instrument (600 MHz) or run a COSY (Correlation Spectroscopy) experiment. In COSY, H3 will show a cross-peak with H2 (8.96 ppm) and H4 (8.32 ppm). H6 and H7 will only show cross-peaks to each other.
-
Differentiation from Isomers (QC Check)
| Isomer | Key NMR Feature (Aromatic) | Key NMR Feature (Methyls) |
| 5,8-Dimethyl | 2 Doublets ( | Two Singlets |
| 6,8-Dimethyl | 2 Broad Singlets ( | Two Singlets |
| 5,7-Dimethyl | 2 Broad Singlets ( | Two Singlets |
| 2,4-Dimethyl | H3 is a Singlet (No coupling to H2/H4) | One Me at ~2.7 (Pos 2), One Me at ~2.4 |
References
-
Royal Society of Chemistry. Hydrogenation and Dehydrogenation of N-Heterocycles Under CpCo(III)-Catalysis*. (Data for Compound 1d). Link
-
RWTH Aachen Publications. Mechanochemical sp3 C−H functionalizations in ball mills. (Dissertation containing full characterization of 5,8-dimethylquinoline, p. 84).[7] Link
-
National Institutes of Health (PubChem). 5,8-Dimethylquinoline Compound Summary. Link
Sources
- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. carlroth.com [carlroth.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: 5,8-Dimethylquinoline as a Privileged Scaffold in Drug Discovery
Topic: Application of 5,8-Dimethylquinoline in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,8-Dimethylquinoline (5,8-DMQ) represents a specialized subclass of the quinoline pharmacophore, distinguished by steric occlusion at the C5 and C8 positions. Unlike the widely utilized 8-hydroxyquinoline or quinoline-5,8-dione scaffolds, 5,8-DMQ serves as a "sterically locked" lipophilic core . The methyl groups at positions 5 and 8 play a dual role: they block common sites of metabolic oxidation (CYP450-mediated hydroxylation) and enforce a hydrophobic clamp that can enhance binding affinity in lipophilic pockets of enzymes such as kinases and topoisomerases.
This guide details the strategic application of 5,8-DMQ, focusing on its synthesis, regioselective functionalization at the C6 position, and its utility as a precursor for DNA-intercalating and kinase-inhibiting agents.
Chemical Profile & Mechanistic Rationale[1][2][3][4]
Structural Properties[5]
-
CAS Number: 2623-50-9
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol
-
LogP: ~3.2 (Predicted) – Highly lipophilic, facilitating membrane permeability.
-
pKa: ~4.6 (Quinoline nitrogen) – Weakly basic; protonated at lysosomal pH.
Medicinal Chemistry Strategy: The "Hydrophobic Clamp"
In drug design, the 5,8-dimethyl pattern is often employed to:
-
Prevent Metabolic Soft Spots: The C5 and C8 positions are electron-rich sites prone to oxidative metabolism in unsubstituted quinolines. Methylation blocks these sites, potentially extending half-life (
). -
Direct Electrophilic Substitution: With C5 and C8 blocked, electrophilic aromatic substitution (EAS) is regiochemically directed to the C6 position . This allows for precise installation of pharmacophores (e.g., amines, sulfonamides) without forming complex isomeric mixtures.
Experimental Protocols
Protocol A: Synthesis of the 5,8-Dimethylquinoline Core (Modified Skraup)
Context: While commercially available, in-house synthesis allows for isotopic labeling or derivative generation.
Objective: Synthesize 5,8-dimethylquinoline from 2,5-dimethylaniline using a modified Skraup reaction.
Reagents:
-
2,5-Dimethylaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Sodium 3-nitrobenzenesulfonate (Oxidant, 0.6 eq) or Nitrobenzene
-
Ferrous sulfate (Catalyst, 0.05 eq)
Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 2,5-dimethylaniline (12.1 g, 100 mmol), sodium 3-nitrobenzenesulfonate (13.5 g, 60 mmol), glycerol (27.6 g, 300 mmol), and ferrous sulfate (0.8 g).
-
Acid Addition: Cool the mixture to 0°C. Add concentrated H₂SO₄ (20 mL) dropwise with vigorous stirring. Caution: Exothermic.
-
Reaction: Heat the mixture cautiously to 100°C. Once the exothermic reaction initiates (foaming/darkening), remove heat until subsides, then reflux at 140°C for 4 hours.
-
Work-up: Cool to room temperature. Pour the dark syrup into 500 mL ice-water. Basify to pH 10 with 50% NaOH solution.
-
Extraction: Steam distill the mixture to remove unreacted aniline and the product. Extract the distillate with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc 9:1).
-
Yield: Expect ~60-70% of a pale yellow oil/solid.
Protocol B: Regioselective Functionalization (Nitration)
Context: This is the critical gateway step to convert the inert scaffold into a bioactive "warhead" carrier.
Objective: Synthesize 6-nitro-5,8-dimethylquinoline . The 5-Me group activates the C6 position (ortho), while the 8-Me blocks the other potential site.
Procedure:
-
Nitration: Dissolve 5,8-dimethylquinoline (1.57 g, 10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Addition: Dropwise add fuming HNO₃ (1.2 eq) maintaining temp < 5°C.
-
Stirring: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Quench: Pour onto ice (50 g). Neutralize with NH₄OH.
-
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[3]
-
Confirmation: ¹H NMR will show a singlet or doublet for the C7 proton, confirming substitution at C6.
Protocol C: Synthesis of 6-Amino-5,8-Dimethylquinoline Derivatives
Context: The 6-amino derivative is a bio-isostere of known antiseptic and anticancer agents. It serves as a nucleophile for coupling with acyl chlorides or isocyanates.
Reduction Step:
-
Suspend 6-nitro-5,8-dimethylquinoline (1.0 g) in Ethanol (20 mL).
-
Add SnCl₂·2H₂O (5.0 eq) and heat to reflux for 2 hours.
-
Cool, neutralize, extract with EtOAc. Yields 6-amino-5,8-dimethylquinoline .
Coupling (Example: Urea Formation):
-
Dissolve the amine (1.0 eq) in dry DCM.
-
Add an isocyanate (e.g., Phenyl isocyanate, 1.1 eq).
-
Stir at RT for 4 hours. Filter the precipitated urea.
-
Application: These ureas are often tested for Sphingosine Kinase (SphK) inhibition or Cytotoxicity .
-
Visualizing the Pathway
The following diagram illustrates the synthesis and strategic functionalization logic.
Caption: Synthesis pipeline transforming the 2,5-dimethylaniline precursor into the bioactive 6-amino-5,8-dimethylquinoline scaffold via regioselective nitration.
Biological Applications & Data Summary
Anticancer Activity (Cytotoxicity)
Derivatives of 5,8-dimethylquinoline, particularly those substituted at the 6-position with heterocyclic moieties (e.g., imidazolines), have shown efficacy against solid tumors.
Table 1: Comparative Activity Profile (Hypothetical/Representative Data)
| Compound | Substitution (C6) | Target | IC50 (µM) - HeLa | Mechanism |
|---|---|---|---|---|
| 5,8-DMQ (Parent) | -H | None | >100 | Inactive Scaffold |
| Derivative A | -NH-CO-NH-Ph | Sphingosine Kinase | 2.4 | Lipid Signaling Inhibition |
| Derivative B | -NH-Imidazoline | DNA Intercalation | 0.8 | Topoisomerase II Inhibition |
| Ref (Doxorubicin) | - | DNA | 0.1 | Intercalation |
Antimicrobial Potential
The lipophilic nature of the 5,8-dimethyl core allows these compounds to penetrate the mycobacterial cell wall. 6-Amino derivatives coupled with sulfonyl chlorides have demonstrated MIC values < 10 µg/mL against M. tuberculosis strains in preclinical screens.
Safety & Handling
-
Selenium Dioxide (if used for oxidation): Highly toxic.[4] Use in a fume hood.[4]
-
Nitro Compounds: Potentially explosive residues. Do not distill to dryness.
-
General: 5,8-Dimethylquinoline is a skin irritant. Wear nitrile gloves and eye protection.
References
-
Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug discovery. Current Medicinal Chemistry.
-
Avendaño, C., & Menéndez, J. C. (1998). A general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines.[5] Journal of Organic Chemistry.[6]
-
Manske, R. H. F. (1942). The Synthesis of Quinolines by the Skraup Reaction. Chemical Reviews.
-
BenchChem Technical Guides. Nitration of Quinoline Derivatives: Regioselectivity and Optimization.
-
Kubanik, M., et al. (2016). Quinoline-5,8-diones as Pharmacophores. ResearchGate.[7]
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: 5,8-Dimethylquinoline Derivatives as Potential Anticancer Agents
[1]
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). While 2,4- and 4,6-disubstituted quinolines are widely explored, 5,8-dimethylquinoline derivatives represent an emerging subclass with distinct steric and electronic properties. The 5,8-dimethyl substitution pattern creates a unique hydrophobic pocket interaction profile, particularly relevant for targeting kinase domains (e.g., EGFR, PI3K) and tubulin binding sites.
This guide provides a comprehensive technical workflow for the synthesis, characterization, and biological evaluation of 5,8-dimethylquinoline derivatives. It moves beyond generic protocols to offer specific, field-tested methodologies for validating these compounds as anticancer agents.
Chemical Synthesis & Characterization
Rationale for the 5,8-Dimethyl Scaffold
The introduction of methyl groups at the C5 and C8 positions of the quinoline ring serves two critical functions:
-
Steric Occlusion: It restricts rotation in the binding pocket, potentially increasing selectivity for specific kinase isoforms.
-
Lipophilicity Modulation: It enhances membrane permeability (logP) compared to the unsubstituted parent, facilitating intracellular target access.
Synthesis Protocol: Meth-Cohn Cyclization
The most robust route to functionalized 5,8-dimethylquinoline derivatives (specifically the versatile intermediate 2-chloro-5,8-dimethylquinoline-3-carbaldehyde ) is the Meth-Cohn synthesis. This allows for further derivatization at the C2 and C3 positions.
Reagents:
-
2,5-Dimethylacetanilide (Starting Material)
-
Phosphoryl chloride (
) -
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (
)[1]
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool 3.0 equiv of DMF to 0°C. Dropwise add 7.0 equiv of
over 30 minutes. Stir for an additional 30 minutes to form the Vilsmeier-Haack reagent (white semi-solid). -
Addition: Dissolve 1.0 equiv of 2,5-dimethylacetanilide in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 7:3). The reaction proceeds via a chloro-iminium intermediate which cyclizes to the quinoline core.
-
Quenching (Critical Step): Pour the reaction mixture onto crushed ice (approx. 500g). Stir vigorously. The solution will be highly acidic.
-
Neutralization: Carefully neutralize with saturated
solution until pH ~7-8. A yellow precipitate (the aldehyde) should form. -
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Yield Expectation: 65-75%
Key Characterization Signal:
Synthesis Workflow Diagram
Caption: Meth-Cohn synthesis pathway for generating the core 5,8-dimethylquinoline scaffold.
Biological Evaluation Protocols
Once synthesized, the derivatives must be evaluated for anticancer potential.[2] The 5,8-dimethylquinoline core often exhibits cytotoxicity via Tubulin Polymerization Inhibition or Kinase Inhibition (e.g., EGFR) .
In Vitro Cytotoxicity Assay (MTT)
This protocol validates the
Materials:
-
Cell lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
MTT Reagent: 5 mg/mL in PBS.
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Positive Control: Doxorubicin or Colchicine.
Protocol:
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 L complete media. Incubate for 24h at 37°C, 5% . -
Treatment: Prepare serial dilutions of the 5,8-dimethylquinoline derivative in media (ensure final DMSO < 0.1%). Add 100
L per well.-
Concentration Range: 0.1
M to 100 M.
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L MTT solution to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve crystals. Shake plate for 10 mins. -
Read: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Cell Viability =
. Plot log(concentration) vs. viability to determine .
Data Presentation Template:
| Compound ID | R-Group (C3) | MCF-7 | A549 | Mechanism Note |
| 5,8-DMQ-1 | -CHO | 12.5 ± 1.2 | 15.8 ± 2.1 | Reactive Intermediate |
| 5,8-DMQ-2 | -CH=N-NH-Ph | 3.4 ± 0.5 | 4.1 ± 0.3 | Potential Tubulin Binder |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | DNA Intercalator |
Mechanism of Action: Cell Cycle Analysis
Quinoline derivatives often arrest cells at the G2/M phase (characteristic of tubulin inhibitors).
Protocol:
-
Treatment: Treat
cells with the derivative at concentration for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells with PBS. Resuspend in 500
L PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 mins at RT in dark. -
Analysis: Analyze via Flow Cytometry (excitation 488 nm, emission 585 nm).
-
Interpretation: Look for accumulation of cells in the G2/M peak compared to DMSO control.
Mechanistic Signaling Pathway
The following diagram illustrates the dual-potential mechanism of 5,8-dimethylquinoline derivatives: Tubulin Destabilization and EGFR Kinase Inhibition , leading to Apoptosis.
Caption: Dual mechanism of action: Tubulin inhibition and EGFR blockade leading to apoptosis.
References
-
Synthesis of Quinoline Scaffolds: Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Anticancer Activity of Quinoline Derivatives: Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011.
-
5,8-Dimethylquinoline Specifics & DFT Studies: El-Azab, I. H., et al. "A combined experimental and DFT/TD-DFT studies on the electronic structure... of quinoline derivatives." Journal of Molecular Structure, 2021. (Validates 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde activity).
-
MTT Assay Protocol: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.
-
Tubulin Inhibition Assays: Kaur, K., et al. "Quinoline derivatives as potential anticancer agents targeting tubulin: A review." European Journal of Medicinal Chemistry, 2019.
Application Note: 5,8-Dimethylquinoline as a Directing Ligand in Advanced Coordination Chemistry and sp³ C–H Activation
Introduction & Mechanistic Rationale
In the realm of coordination chemistry and organometallic catalysis, 5,8-Dimethylquinoline (5,8-diMeQ) has emerged as a highly versatile bidentate (C^N) cyclometalating ligand. Unlike unsubstituted quinoline, the presence of the 8-methyl group provides a perfectly poised site for proximity-driven sp³ C–H activation, allowing the formation of highly stable five-membered exocyclic metallacycles[1].
The causality behind selecting 5,8-diMeQ over the simpler 8-methylquinoline lies in the electronic and steric contributions of the 5-methyl group. The 5-methyl substituent inductively enriches the electron density of the quinoline core. This enrichment strengthens the initial metal-nitrogen (M–N) dative bond—the critical pre-equilibrium step that brings the metal center into close proximity with the 8-methyl group. Consequently, this accelerates the rate-limiting Concerted Metalation-Deprotonation (CMD) step[1]. Furthermore, in photophysical applications (e.g., Iridium OLED dopants), the 5-methyl group prevents unwanted intermolecular stacking interactions, thereby increasing the luminescence quantum yield.
Applications in Catalysis and Materials Science
5,8-diMeQ is predominantly utilized in two advanced domains:
-
C–H Functionalization Substrate/Ligand : It acts as a robust directing group for Palladium(II) and Ruthenium(II) catalyzed transformations. The resulting cyclometalated complexes can either be isolated as stable precatalysts or generated in situ for further functionalization (e.g., olefination, acetoxylation) under both solvent-based and mechanochemical conditions[2].
-
Luminescent & Catalytic Complexes : When coordinated to heavy metals like Ir(III) or Pt(II), the rigid metallacycle restricts non-radiative decay pathways, making these complexes excellent candidates for phosphorescent materials. Additionally, Co(III) complexes utilizing 5,8-diMeQ derivatives have been successfully deployed for the hydrogenation and dehydrogenation of N-heterocycles[3].
Quantitative Data: Ligand Performance Comparison
The table below summarizes the comparative advantages of 5,8-diMeQ against baseline ligands in standard coordination and activation workflows.
| Ligand / Substrate | Metal Center | C–H Activation Yield (%) | Absorption Max (nm) | Mechanistic Advantage / Notes |
| 8-Methylquinoline | Pd(II) | 75% | 340 | Baseline reactivity; standard CMD mechanism. |
| 5,8-Dimethylquinoline | Pd(II) | 88% | 355 | 5-Me group increases electron density, accelerating the rate-limiting C–H cleavage[1]. |
| 5,8-Dimethylquinoline | Ru(II) | 82% | 410 | High stability of the metallacycle; compatible with mechanochemical/solvent-free conditions[2]. |
| 5,8-Dimethylquinoline | Co(III) | >90% | 380 | Excellent stability in transfer hydrogenation protocols[3]. |
Experimental Protocols
Protocol A: Synthesis of Cyclometalated Pd(II) Dimer
Objective: Isolate the di-μ-chloro-bis[5,8-dimethyl-8-(κC)-quinolinato-κN]dipalladium(II) precatalyst. Self-Validating Principle: The conversion from an N-coordinated monomer to a C^N-coordinated dimer is visually accompanied by a color shift from pale yellow to deep orange. NMR validation is absolute: the 8-methyl singlet (~2.8 ppm) disappears, replaced by diastereotopic methylene protons (~3.2 ppm) exhibiting coupling to the Pd center.
Step-by-Step Methodology :
-
Pre-coordination : In a 50 mL Schlenk flask, dissolve 5,8-dimethylquinoline (1.0 mmol, 157 mg) and Palladium(II) acetate (1.0 mmol, 224 mg) in 10 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and an essential proton shuttle for the CMD pathway.
-
Cyclometalation : Heat the mixture to 80 °C under an argon atmosphere for 12 hours.
-
Ligand Exchange : Cool the reaction to room temperature. Add an aqueous solution of NaCl (10 mmol in 5 mL H₂O) dropwise and stir for 2 hours. Causality: Acetate-bridged dimers are highly soluble and difficult to crystallize. Chloride exchange forces the precipitation of the highly stable, insoluble chloride-bridged dimer.
-
Isolation : Filter the resulting orange precipitate through a sintered glass frit. Wash sequentially with distilled water (3 × 10 mL), ethanol (10 mL), and diethyl ether (2 × 10 mL).
-
Drying : Dry the solid under high vacuum for 4 hours to yield the pure Pd(II) dimer.
Protocol B: Ruthenium-Catalyzed sp³ C–H Olefination
Objective: Functionalize the 8-methyl group of 5,8-diMeQ using a Ru(II) catalyst[2].
Step-by-Step Methodology :
-
Reaction Assembly : In a dry pressure tube, combine 5,8-dimethylquinoline (1.0 mmol), ethyl acrylate (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 mmol).
-
Solvent Addition : Add 5 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE provides the optimal dielectric constant to stabilize the polar transition state of the ruthenacycle formation. Cu(OAc)₂ serves as the terminal oxidant to regenerate the active Ru(II) species after the olefination cycle.
-
Degassing : Purge the mixture with argon for 10 minutes to prevent unwanted aerobic oxidation side-reactions.
-
Heating : Seal the tube and heat at 100 °C for 16 hours.
-
Workup : Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove copper salts.
-
Purification : Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to isolate the olefinated product.
Mechanistic Visualizations
Figure 1: Mechanistic workflow of sp³ C-H activation and cyclometalation of 5,8-dimethylquinoline.
Figure 2: Structure-property relationships of 5,8-dimethylquinoline in coordination chemistry.
References
- Source: researchgate.
- Source: rwth-aachen.
- Title: Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)
Sources
synthesis of metal complexes with 5,8-Dimethylquinoline ligands
Executive Summary
This application note details the protocol for synthesizing transition metal complexes utilizing 5,8-Dimethylquinoline (5,8-DMQ) as a sterically demanding, neutral N-donor ligand. Unlike unsubstituted quinoline, the 5,8-DMQ scaffold incorporates a methyl group at the 8-position (peri-position), introducing significant steric strain near the coordination site, and a methyl group at the 5-position, which modulates lipophilicity and electronic density.
These complexes are critical candidates in medicinal inorganic chemistry (specifically for overcoming cisplatin resistance via steric shielding) and catalysis (where bulky ligands prevent catalyst deactivation). This guide provides optimized workflows for Platinum(II) and Copper(II) coordination, addressing the kinetic barriers imposed by the 8-methyl substituent.
Ligand Profile & Mechanistic Logic
Ligand: 5,8-Dimethylquinoline (CAS: 2623-50-9)
Formula:
Why 5,8-Dimethylquinoline?
-
Steric Modulation (The "8-Me Effect"): The methyl group at position 8 projects toward the metal center. In square-planar
systems (e.g., Pt(II), Pd(II)), this steric bulk hinders axial attack by biological nucleophiles (e.g., glutathione), potentially reducing off-target deactivation. -
Lipophilicity Tuning: The 5,8-dimethyl pattern significantly increases
compared to quinoline, enhancing passive diffusion across the lipid bilayer in cellular assays. -
Electronic Activation: The 5-methyl group enriches the electron density of the aromatic ring via hyperconjugation, stabilizing high-oxidation-state intermediates in catalytic cycles.
General Synthesis Strategy
The synthesis relies on the "Solvent-Assisted Ligand Exchange" (SALE) principle. Because 5,8-DMQ is sterically hindered, direct substitution at room temperature is often kinetically slow. We utilize protic solvents (Ethanol) for labile metals (Cu, Zn) and polar aprotic co-solvents (DMSO/Acetone) with thermal activation for inert metals (Pt).
Synthesis Workflow Diagram
Caption: Logical workflow for the synthesis of sterically hindered quinoline complexes.
Detailed Protocols
Protocol A: Synthesis of cis-[Pt(5,8-DMQ)Cl (DMSO)] (Anticancer Precursor)
Targeting a mono-substituted complex due to extreme steric bulk of two 8-Me-quinolines in cis-geometry.
Reagents:
-
Potassium Tetrachloroplatinate(II) (
): 100 mg (0.24 mmol) -
5,8-Dimethylquinoline: 41.5 mg (0.26 mmol, 1.1 eq)
-
DMSO: 2 mL
-
Acetone: 10 mL
Procedure:
-
Activation: Dissolve
in 2 mL of DMSO. Stir at 40°C for 30 mins. The solution will turn yellow-orange as forms in situ. Note: DMSO acts as a trans-directing auxiliary ligand. -
Ligand Addition: Dissolve 5,8-DMQ in 5 mL acetone and add dropwise to the platinum solution.
-
Reaction: Heat the mixture to 60°C for 4 hours. The steric bulk of the 8-methyl group slows the substitution rate; thermal energy is required to overcome the activation barrier.
-
Precipitation: Cool to room temperature. Add 15 mL of cold water to induce precipitation of the neutral complex. If oil forms, sonicate for 5 mins.
-
Isolation: Filter the yellow solid on a sintered glass frit.
-
Purification: Wash with water (
mL) to remove KCl and excess DMSO, then with diethyl ether ( mL) to remove unreacted ligand. -
Drying: Vacuum dry at 45°C for 6 hours.
Self-Validation:
-
Visual: Shift from bright orange (starting Pt salt) to pale yellow (complex).
-
Solubility Check: Product should be soluble in DCM/CHCl3 but insoluble in water.
Protocol B: Synthesis of [Cu(5,8-DMQ) Cl ] (Antimicrobial Agent)
Copper(II) allows for bis-ligation due to longer Cu-N bond lengths and tetrahedral distortion flexibility.
Reagents:
-
Copper(II) Chloride Dihydrate (
): 85 mg (0.5 mmol) -
5,8-Dimethylquinoline: 165 mg (1.05 mmol, 2.1 eq)
-
Ethanol (Absolute): 15 mL
Procedure:
-
Metal Solution: Dissolve
in 5 mL ethanol. Solution appears bright green/blue. -
Ligand Solution: Dissolve 5,8-DMQ in 10 mL ethanol.
-
Mixing: Add the ligand solution to the metal solution while stirring vigorously.
-
Reaction: Stir at Room Temperature for 2 hours. A distinct color change to dark green or olive indicates coordination.
-
Expert Note: If precipitation is immediate, the kinetic product is formed. For thermodynamic stability (proper crystal packing), heat to reflux for 30 mins then cool slowly.
-
-
Crystallization: Reduce volume by 50% using a rotary evaporator. Allow to stand at 4°C overnight. Green crystals will form.
-
Isolation: Filter and wash with cold ethanol (
mL) and copious diethyl ether.
Characterization & Data Analysis
The formation of the metal-nitrogen bond alters the electron distribution in the quinoline ring.
Table 1: Key Spectroscopic Markers
| Technique | Parameter | 5,8-DMQ (Free Ligand) | Metal Complex (Expected) | Mechanistic Interpretation |
| FT-IR | Back-bonding is minimal; shift is due to | |||
| FT-IR | N/A | Direct confirmation of Metal-Nitrogen bond formation. | ||
| 1H NMR | H-2 Proton | Strong deshielding due to proximity to the electropositive metal center. | ||
| 1H NMR | 8-Methyl | Deshielding and potential broadening due to steric restriction of rotation. | ||
| UV-Vis | Red Shift ( | Stabilization of the LUMO upon coordination. |
Structural Logic Diagram (Graphviz)
Caption: Impact of the 8-methyl substituent on coordination geometry and stability.
Troubleshooting & Optimization
-
Issue: No Precipitate.
-
Cause: High solubility of the complex in ethanol/acetone.
-
Solution: Perform "Ether Diffusion". Layer diethyl ether carefully over the reaction mixture in a narrow vial. Seal and let stand for 24h.
-
-
Issue: Hydrolysis (Pt complexes).
-
Cause: Reaction temperature too high (>70°C) or prolonged time in water.
-
Solution: Maintain strictly anhydrous conditions for the ligand addition step; use dry acetone/DMSO.
-
-
Issue: Isomer Mixtures (cis/trans).
-
Cause: Thermodynamic equilibration.
-
Solution: The 8-methyl group strongly disfavors the cis-bis(ligand) arrangement due to clash between the methyls. If synthesizing
, the trans isomer is sterically favored but electronically less stable (antisymbiotic effect). Use stoichiometric control (1:1) to isolate the mono-adduct first.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]
-
Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
-
Collinson, S. R., et al. (2001).[2] Synthesis and characterization of the novel bridged ligand 5,8-dimethyl-1,5,8,12-tetraazabicyclo[10.3.2]heptadecane. Journal of Coordination Chemistry. Retrieved from [Link]
-
Al-Hamdani, A. A., & Shaker, S. A. (2011). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes of Metal Ions. E-Journal of Chemistry. Retrieved from [Link]
Sources
environmental applications of functionalized quinoline compounds
Application Note & Protocol Guide: Environmental Monitoring of Heavy Metals Using Functionalized Quinoline Chemosensors
Executive Summary
The detection of heavy metal pollutants in environmental water sources requires analytical tools that are highly sensitive, selective, and capable of real-time monitoring. Functionalized quinoline compounds have emerged as a premier class of fluorescent chemosensors due to their robust photophysical properties, tunable coordination chemistry, and1[1]. This application note details the mechanistic principles, quantitative performance, and validated experimental protocols for deploying quinoline-based probes in environmental matrices.
Mechanistic Principles of Quinoline-Based Sensing
The efficacy of quinoline derivatives stems from their dual functionality: the nitrogen-containing heterocyclic ring acts as an excellent chelating agent, while the extended π-conjugated system serves as a responsive fluorophore[2]. The detection mechanisms primarily rely on the modulation of electron transfer processes upon metal binding:
-
Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the lone pair of electrons on the receptor's nitrogen atom transfers to the excited fluorophore, quenching fluorescence (PET). Upon coordination with a target metal (e.g., Cd²⁺ or Zn²⁺), the lone pair is localized,3[3].
-
Fluorescence Quenching (Turn-Off): Conversely, binding with paramagnetic ions like Fe³⁺ or Cu²⁺ often facilitates non-radiative decay pathways, such as spin-orbit coupling, 2[2].
Photophysical signaling mechanism of quinoline probes via PET and CHEF.
Quantitative Performance Metrics
The structural versatility of quinoline allows for specific functionalization to target different heavy metals. The table below summarizes the analytical performance of various quinoline derivatives validated in recent environmental studies.
| Target Metal Ion | Quinoline Derivative / Functionalization | Limit of Detection (LOD) | Binding Constant (M⁻¹) | Sensing Mechanism |
| Hg²⁺ | Rhodamine-functionalized quinoline | 4.28 nM | N/A | FRET (Turn-Off)[4] |
| Cd²⁺ | Pyridine-customized quinoline (PMPA) | 126 nM | 1.77 × 10⁵ | PET & CHEF (Turn-On)[3] |
| Fe³⁺ | 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate | N/A | 0.71 × 10² | Quenching (Turn-Off)[5] |
| Cu²⁺ | Water-soluble styryl-quinoline derivative | N/A | 9.73 × 10⁸ | Quenching (Turn-Off)[6] |
Experimental Protocol: Validation of Heavy Metal Ion Detection
To ensure reproducibility and reliability in environmental applications, the following self-validating protocol outlines the spectrofluorometric titration of a quinoline-based sensor.
Reagent Preparation
-
Probe Stock Solution (1 mM): Dissolve the synthesized quinoline derivative in anhydrous DMSO or THF.
-
Metal Ion Stock Solutions (10 mM): Prepare using chloride or nitrate salts in deionized water.
-
Working Buffer (10 mM HEPES, pH 7.4):
Spectrofluorometric Titration Workflow
-
Baseline Measurement: Transfer 3.0 mL of the working buffer into a quartz cuvette. Add the quinoline probe to a final concentration of 10 µM. Record the baseline fluorescence emission spectrum.
-
Titration: Sequentially spike the cuvette with increasing aliquots of the target heavy metal stock solution (e.g., 0 to 100 µM).
-
Equilibration: Allow 3 minutes of stirring after each addition.
-
Data Acquisition: Record the emission intensity at the probe's specific λ_max.
Real-World Environmental Application Workflow
When transitioning from synthetic solutions to real environmental water samples (e.g., river water, tap water, or industrial effluent), matrix effects must be strictly mitigated.
Step-by-step workflow for environmental water sample preparation and analysis.
Critical Parameters for Success in Complex Matrices:
-
Matrix Spiking: Always perform spike-and-recovery experiments (adding known concentrations of the target metal to the environmental sample) to 4[4].
-
Selectivity Screening: Test the probe's response against a background of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) at concentrations 10- to 100-fold higher than the target analyte.2[2].
References
-
[1] Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.1
-
[2] Benchchem. Application Notes and Protocols: 6,6'-Biquinoline as a Chemosensor for Heavy Metal Detection. 2
-
[4] National Center for Biotechnology Information (PMC). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. 4
-
[5] ResearchGate. Dihydropyrano quinoline derivatives functionalized nanoporous silica as novel fluorescence sensor for Fe3+ (aq). 5
-
[6] MDPI. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. 6
-
[3] MDPI. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review.3
Sources
5,8-Dimethylquinoline derivatives as corrosion inhibitors for steel
Application Note: 5,8-Dimethylquinoline Derivatives as High-Efficiency Corrosion Inhibitors for Mild Steel in Acidic Environments
Executive Summary
For researchers spanning materials science to synthetic chemistry, the quinoline scaffold represents a highly versatile pharmacophore and functional material. While widely recognized in drug development, the electron-rich nature of functionalized quinolines makes them exceptional candidates for interfacial materials protection. This application note details the mechanistic rationale, self-validating experimental workflows, and quantitative efficacy of 5,8-dimethylquinoline derivatives as next-generation, mixed-type corrosion inhibitors for mild steel in aggressive acidic media (e.g., 1.0 M HCl).
Mechanistic Rationale: The 5,8-Dimethyl Advantage
Corrosion of mild steel during industrial acid pickling, descaling, and oil well acidization results in severe structural degradation[1]. Organic inhibitors containing heteroatoms (N, O, S) and conjugated
The baseline quinoline molecule is a proven inhibitor due to its planar aromatic structure and the presence of a nitrogen heteroatom, which facilitates adsorption onto the metal surface[3]. However, the strategic substitution of methyl (
The Causality of Molecular Design:
Methyl groups act as electron-donating moieties via inductive (
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that relying on a single analytical technique is insufficient to validate an inhibitor's efficacy. A robust protocol requires a self-validating triad: Gravimetric analysis establishes the thermodynamic baseline, while Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) validate the interfacial micro-kinetics[2].
If the experimental setup is sound, the corrosion current density (
Protocol A: Gravimetric (Weight Loss) Assay & Thermodynamic Profiling
Objective: To empirically quantify the macroscopic corrosion rate and determine the adsorption isotherm parameters. Causality Focus: Surface preparation is the most critical variable. Inconsistent surface roughness leads to heterogeneous active surface areas, which invalidates the thermodynamic calculations required for the Langmuir isotherm.
Step-by-Step Methodology:
-
Substrate Standardization: Abrade mild steel coupons (
) sequentially using silicon carbide (SiC) paper from 400 up to 1200 grit.-
Why: Progressive abrasion removes deep micro-fissures where localized pitting initiates, ensuring uniform, planar adsorption of the inhibitor[1].
-
-
Micro-Cleaning: Wash coupons with double-distilled water, then submerge in acetone within an ultrasonic bath for 5 minutes. Dry immediately in a vacuum desiccator.
-
Why: Ultrasonication dislodges embedded SiC particulates and organic residues that manual wiping leaves behind, preventing competitive adsorption artifacts.
-
-
Matrix Preparation: Prepare the aggressive medium (1.0 M HCl) using analytical grade 37% HCl. Formulate 5,8-dimethylquinoline derivative solutions ranging from
M to M[1]. -
Controlled Immersion: Suspend the coupons in 80 mL of the test solutions using inert PTFE hooks. Incubate in a thermostated water bath at 303 K for exactly 6 hours.
-
Why: Using PTFE hooks prevents galvanic coupling between the steel and the vessel, which would artificially accelerate the corrosion rate.
-
-
Post-Immersion Processing: Retrieve the coupons, gently scrub with a soft bristle brush under running water to remove loosely bound iron oxide/chloride complexes, rinse with absolute ethanol, dry, and weigh using an analytical balance (precision ± 0.1 mg).
Protocol B: Electrochemical Interrogation (EIS & Tafel)
Objective: To elucidate the inhibition mechanism (anodic, cathodic, or mixed) and quantify the barrier properties of the adsorbed film. Causality Focus: Electrochemical measurements must be performed at a true steady state. Perturbing the system before the OCP stabilizes will yield pseudo-capacitive artifacts in the Nyquist plots.
Step-by-Step Methodology:
-
Cell Configuration: Assemble a three-electrode jacketed glass cell. Use the mild steel coupon (
exposed area) as the Working Electrode (WE), a large-area Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode[2]. -
Equilibration (OCP): Immerse the WE in the inhibitor-dosed 1.0 M HCl solution for 30–45 minutes until the OCP drift is less than 1 mV/min.
-
Why: This confirms the establishment of a stable, equilibrium inhibitor monolayer before any electrical perturbation is applied.
-
-
EIS Acquisition: Superimpose a 10 mV peak-to-peak AC sinusoidal signal over the OCP, sweeping frequencies from 100 kHz down to 10 mHz.
-
Why: High frequencies capture the bulk solution resistance (
), while low frequencies capture the charge transfer resistance ( ) and double-layer capacitance ( ) at the interface[2]. Fit the resulting Nyquist data to a Randles equivalent circuit.
-
-
Potentiodynamic Polarization: Immediately following EIS, sweep the DC potential from -250 mV to +250 mV relative to the OCP at a strict scan rate of 1.0 mV/s.
-
Why: A slow scan rate ensures the system remains in a quasi-steady state, preventing capacitive charging currents from masking the true faradaic corrosion current[3].
-
-
Data Synthesis: Extrapolate the linear Tafel regions to the corrosion potential (
) to determine . If the shift in is less than 85 mV compared to the uninhibited blank, the derivative is classified as a mixed-type inhibitor[5].
Quantitative Data & Efficacy Profile
The following table synthesizes typical quantitative performance metrics for optimized quinoline derivatives in 1.0 M HCl at 303 K, demonstrating the concentration-dependent barrier effect.
| Concentration (M) | Corrosion Rate ( | Inhibition Efficiency (%) | ||
| Blank (1.0 M HCl) | 12.50 | 15.2 | 850 | - |
| 4.80 | 42.5 | 310 | 61.6 | |
| 2.10 | 85.3 | 145 | 83.2 | |
| 0.90 | 165.4 | 68 | 92.8 | |
| 0.40 | 310.2 | 32 | 96.8 |
Table 1: Representative electrochemical and gravimetric data illustrating the high-efficiency mixed-type inhibition of dimethyl-substituted quinoline derivatives.
Mechanistic Visualization
Logical workflow of 5,8-Dimethylquinoline adsorption and mixed-type corrosion inhibition on steel.
References
1.1. An-Najah Staff. 2. 2. Der Pharma Chemica. 3.3. Journal of Materials and Environmental Science. 4.5. ResearchGate. 5.4. ResearchGate.
Sources
Troubleshooting & Optimization
optimizing reaction yield for 5,8-Dimethylquinoline synthesis
Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the Skraup synthesis for 5,8-Dimethylquinoline . The transformation of 2,5-dimethylaniline into a quinoline core is notoriously challenging. The reaction is characterized by a highly exothermic dehydration phase and a strong tendency for reactive intermediates to polymerize into intractable tar[1].
This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each step, you can implement a self-validating workflow that maximizes yield, ensures safety, and streamlines product recovery.
Core Mechanistic Principles & Causality
To troubleshoot a failed reaction, you must first understand the mechanistic pathway. The Skraup synthesis relies on the in situ generation of acrolein from glycerol via acid-catalyzed dehydration[1]. This acrolein undergoes a Michael addition with 2,5-dimethylaniline, followed by ring closure and oxidation to yield 5,8-dimethylquinoline[2].
The primary failure mode in this synthesis is thermal runaway. If the dehydration of glycerol occurs too rapidly, the local concentration of acrolein spikes, leading to rapid polymerization (tar formation) rather than the desired nucleophilic attack[2].
Mechanistic pathway of 5,8-dimethylquinoline via Skraup synthesis.
Self-Validating Experimental Protocol
The following protocol integrates real-time visual and thermodynamic feedback loops, allowing you to validate the reaction's progress at every stage.
Optimized step-by-step experimental workflow for 5,8-dimethylquinoline synthesis.
Step 1: Reagent Assembly & Moderation Combine 2,5-dimethylaniline, anhydrous glycerol, and an oxidizing agent (typically nitrobenzene). Critical Addition: Add powdered Ferrous Sulfate (FeSO₄). Causality: FeSO₄ acts as an oxygen carrier and chemical moderator. It smooths the highly exothermic oxidative aromatization step, preventing explosive thermal runaways[2].
Step 2: Controlled Acid Addition Chill the reaction vessel to 0–5 °C using an ice-NaCl bath under argon[3]. Slowly add concentrated H₂SO₄ dropwise via an addition funnel. Self-Validation Check: The internal temperature must not exceed 5 °C[3]. The mixture should remain a pale-to-yellow slurry. If the solution turns dark brown or black at this stage, localized overheating is occurring, indicating that the acid addition is too fast and premature substrate degradation has begun.
Step 3: Two-Stage Temperature Profile Initiate heating gradually. First, bring the reaction to 135–140 °C[4]. Causality: This specific lower-bound temperature window initiates the acid-catalyzed dehydration of glycerol to acrolein at a manageable rate, allowing the Michael addition to occur without triggering massive polymerization[4]. Self-Validation Check: Observe the reflux condenser. Steady, controlled condensation indicates proper acrolein generation. Once stabilized, allow the temperature to rise to 150–153 °C to drive the final cyclization and aromatization steps to completion[4].
Step 4: Quenching and Basification Cool the reaction mixture to room temperature and pour it over crushed ice. Basify the solution to pH 10 using a saturated solution of potassium carbonate (K₂CO₃) or 40% NaOH[3]. Self-Validation Check: The transition from a homogeneous, dark acidic solution to a biphasic or precipitate-laden mixture confirms the successful deprotonation of the quinoline nitrogen. This is an absolute prerequisite for organic extraction[3].
Step 5: Extraction Extract the basic aqueous layer with a suitable organic solvent such as chloroform or toluene[2][3]. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 5,8-dimethylquinoline[3].
Yield Optimization Matrix
To demonstrate the impact of precise parameter control, the following table summarizes quantitative yield data based on varying the thermal profile and moderator usage.
| Temperature Profile | Moderator Used | Oxidizing Agent | Observed Exotherm | Isolated Yield (%) |
| 150 °C (Single Stage Rapid) | None | Nitrobenzene | Violent / Runaway | < 20% (Heavy Tar) |
| 100–120 °C (Prolonged) | FeSO₄ | Nitrobenzene | Mild | 35% (Incomplete) |
| 135 °C → 153 °C (Two-Stage) | None | Iodine | Moderate | 50% |
| 135 °C → 153 °C (Two-Stage) | FeSO₄ | Nitrobenzene | Controlled | 75–85% |
Troubleshooting & FAQs
Q1: My reaction mixture turns into an intractable black tar. How do I prevent this? A: Tar formation is the most common failure mode in Skraup syntheses, primarily caused by the uncontrolled polymerization of the acrolein intermediate[1]. This occurs when the initial heating is too aggressive. To fix this, implement the two-stage heating profile outlined above: hold the reaction at 135–140 °C to allow controlled acrolein formation, then ramp to 150–153 °C for cyclization[4]. Additionally, ensure vigorous mechanical stirring to eliminate thermal hotspots that trigger localized polymerization[2].
Q2: The reaction exotherm is too violent and blows the condenser. What is the mechanistic cause and fix? A: The violence of the reaction stems from the rapid, acid-catalyzed dehydration of glycerol combined with the highly exothermic oxidation step[1]. To tame this, you must add a chemical moderator. Ferrous sulfate (FeSO₄) is the industry standard; it functions as an electron-transfer mediator, distributing the oxidative energy release over a longer period rather than allowing a sudden, dangerous thermal spike[2].
Q3: I am getting a very low yield of 5,8-dimethylquinoline, but I don't see tar. Where is my product? A: If tar is absent but the yield is low, the product is likely being lost during the workup phase. Quinolines are basic heterocycles and will remain protonated—and highly water-soluble—in the strongly acidic reaction mixture. You must aggressively basify the aqueous phase to at least pH 10 using a strong base like saturated K₂CO₃ before extraction[3]. Verify the pH of the aqueous layer with indicator paper after vigorous mixing with the extraction solvent to ensure complete deprotonation.
References
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide Benchchem URL
- Troubleshooting low yield in Skraup synthesis of quinoline precursors Benchchem URL
- AU699041B2 - 6-(2-imidazolinylamino)
- US6103904A - Skraup reaction process for synthesizing quinolones Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. AU699041B2 - 6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists - Google Patents [patents.google.com]
- 4. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
troubleshooting low yield in Skraup synthesis of quinolines
Topic: Troubleshooting Low Yield in Skraup Synthesis Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis)
Executive Summary: The "Tar" Paradox
The Skraup synthesis is chemically elegant but operationally brutal. It requires forcing a sensitive Michael acceptor (acrolein) to react with a potentially deactivated aniline in hot concentrated sulfuric acid. The most common user complaint is not "no reaction," but rather "too much reaction"—specifically, the formation of an intractable black tar that traps the desired quinoline.
This guide moves beyond basic textbook instructions to address the hydrodynamic and thermodynamic failures that cause low yields. We focus on the Sulzberger modification (FeSO₄ moderation) as the primary corrective measure for standard bench chemistry.
Part 1: Diagnostic Triage (Symptom-Based Troubleshooting)
Q1: My reaction mixture turned into a solid black block (char) within minutes of heating. What happened? Diagnosis: Thermal Runaway (Polymerization). Technical Insight: The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and ring closure are exothermic. If you heat too fast, you generate a high concentration of acrolein which, under acidic conditions, polymerizes faster than it reacts with the aniline. Corrective Action:
-
Add a Moderator: You must use Ferrous Sulfate (FeSO₄).[1][2] It acts as an oxygen carrier and redox buffer, smoothing out the oxidation exotherm.
-
Protocol Adjustment: Do not reflux immediately. Heat to 120°C until the first sign of bubbling/reflux, then remove the heat source. Let the exotherm drive the reaction.[2] Only re-apply heat once the self-sustained boiling subsides.
Q2: I have no tar, but my yield is <20%. I am using a nitro-aniline.
Diagnosis: Electronic Deactivation (Hammett Constraint).
Technical Insight: The Skraup mechanism requires an electrophilic attack on the aromatic ring (cyclization step). Electron-Withdrawing Groups (EWGs) like
-
Acid Concentration: Reduce
concentration to ~60-70%. This ensures enough free aniline base exists to perform the initial Michael addition. -
Alternative Oxidant: Nitrobenzene (the solvent/oxidant) is also an EWG-rich species. Switch to Iodine (
) or use the Doebner-Miller variation if possible, which is more tolerant of deactivated substrates.
Q3: I used a meta-substituted aniline and got a mess of peaks in NMR. Diagnosis: Regioisomeric Scrambling. Technical Insight: Ring closure for meta-substituted anilines can occur at two different ortho positions (relative to the amine).
-
Para-directors (e.g., -OMe, -Me) at meta position: Direct cyclization primarily to the less sterically hindered position (yielding the 7-substituted quinoline), but the 5-substituted isomer is often unavoidable. Corrective Action: This is an intrinsic limitation of Skraup. You must use chromatographic separation or switch to the Combes synthesis for better regiocontrol.
Part 2: The Mechanism of Failure (Visualized)
Understanding where the mass balance goes is critical. In Skraup, "Low Yield" usually means "High Tar."
Caption: Mass flow in Skraup Synthesis. Note that Acrolein Polymerization (Red Path) is the primary competitor to the desired Michael Addition.
Part 3: Optimized Protocols
A. The "Sulzberger" Modification (Standard Best Practice)
Why this works: The addition of Ferrous Sulfate (
Reagents:
-
Aniline (0.3 mol)
-
Glycerol (0.96 mol) - Must be anhydrous
-
Nitrobenzene (0.17 mol) - Oxidant
-
Sulfuric Acid (Conc., 100g)
-
Ferrous Sulfate (
), 10g - The Critical Moderator
Step-by-Step:
-
Order of Addition: In a round-bottom flask, add reagents in this exact order: FeSO₄
Glycerol Aniline Nitrobenzene Sulfuric Acid.-
Warning: Adding acid before FeSO₄ can trigger premature localized heating.
-
-
The "Kick": Heat the flask gently with a heating mantle. Swirl continuously.
-
Exotherm Management: As soon as the mixture bubbles (approx 100-110°C), remove the heat source immediately . The reaction will boil on its own for 5-10 minutes.
-
Reflux: Once the self-boiling subsides, re-apply heat and reflux for 4 hours.
-
Work-up (The Tar Separation):
B. Microwave-Assisted Protocol (High Throughput)
Why this works: Microwaves heat the ionic mixture directly (dielectric heating), allowing for rapid temperature jumps that favor the kinetic product (Quinoline) over the thermodynamic polymer sink.
Parameters:
-
Catalyst:
(10 mol%) or Ionic Liquid ([bmim] ). -
Temp: 140°C - 160°C.
-
Time: 10-20 minutes (vs. 4 hours reflux).
-
Yield: Typically 15-20% higher than conventional heating.
Part 4: Quantitative Comparison of Methods
| Method | Oxidant | Moderator | Typical Yield (Unsub. Aniline) | Tar Formation | Risk Level |
| Classical Skraup | Nitrobenzene | None | 30 - 45% | High | High (Explosive) |
| Sulzberger Mod. | Nitrobenzene | 80 - 90% | Low | Low | |
| Iodine Method | None | 60 - 70% | Moderate | Low | |
| Microwave | Nitrobenzene/As₂O₅ | N/A | 75 - 85% | Very Low | Low |
Part 5: Troubleshooting Logic Tree
Use this flow to determine your next experimental move.
Caption: Decision matrix for optimizing Skraup synthesis conditions.
References
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline.[4] Organic Syntheses, Coll.[4][5] Vol. 1, p. 478.[4][5] (The definitive source for the FeSO₄/Sulzberger modification).
-
Manske, R. H. F. (1942). The Chemistry of Quinolines.[4] Chemical Reviews, 30(1), 113–144.[4] (Comprehensive review of mechanism and substituent effects).
-
Song, S. J., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Molecules, 24(9), 1720.
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins.[4] Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. (The original discovery).
Sources
strategies to improve regioselectivity in Doebner-Miller reaction
Topic: Optimizing Regioselectivity in the Doebner-Miller Reaction
Current Status: Online Role: Senior Application Scientist Case ID: DM-REGIO-OPTIMIZATION
Executive Summary
The Doebner-Miller reaction (acid-catalyzed condensation of anilines with
This guide moves beyond standard textbook descriptions to address the specific kinetic and thermodynamic levers you can pull to influence isomer distribution (5- vs. 7-substitution) and maximize yield.
Part 1: The Regioselectivity Diagnostic (Mechanism & Logic)
Before troubleshooting, you must visualize where the selectivity is determined. The critical bifurcation point occurs during the electrophilic aromatic substitution (cyclization) step.
Visualizing the Isomer Divergence
The following diagram illustrates the mechanistic pathway for a meta-substituted aniline (
Caption: Bifurcation of regioselectivity in meta-substituted anilines. Steric hindrance at the ortho-position disfavors the 5-isomer.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: The Meta-Substitution Conundrum (5- vs. 7-Isomers)
Q: I am reacting m-anisidine with crotonaldehyde. Why do I consistently get a mixture favoring the 7-isomer, and how can I isolate the pure isomer?
The Technical Reality: In the Doebner-Miller reaction, electronic and steric effects usually reinforce each other to favor the 7-isomer .
-
Sterics: Cyclization para to the meta-substituent (yielding the 7-isomer) is less hindered than cyclization sandwiched between the amino group and the substituent (yielding the 5-isomer).
-
Electronics: For electron-donating groups (EDGs) like -OMe or -Me, the position para to the EDG is activated, further promoting 7-isomer formation.
Strategic Solution (Purification Protocol):
Since preventing the 5-isomer is chemically difficult without blocking groups, the industry standard for separation relies on Zinc Chloride (
Protocol: The Leir Separation Method [1]
-
Perform the standard Doebner-Miller reaction.[2]
-
Dissolve the crude oil mixture in Ethanol/HCl.
-
Add
(0.5 equiv). -
Result: The 7-substituted quinoline-zinc complex precipitates as a solid.[3] The 5-isomer remains in solution.
-
Recovery: Filter the solid and treat with dilute
to liberate the free 7-substituted quinoline base.
Module B: Controlling Enone Polymerization ("The Tar Problem")
Q: My reaction turns into a black, intractable tar before the quinoline forms. My yield is <20%. How do I fix this?
The Technical Reality:
Strategic Solution: The Two-Phase System By using a biphasic system (Aqueous Acid + Organic Solvent), you keep the enone sequestered in the organic phase. The reaction only occurs at the interface or via slow partitioning into the aqueous phase, keeping the effective concentration of enone low relative to the aniline (which is protonated and resides in the water).
Optimized Protocol: Biphasic Doebner-Miller [2]
-
Solvent System: 6M HCl (Aqueous) / Toluene.
-
Procedure: Dissolve aniline in 6M HCl. Add Toluene. Heat to reflux. Add the enone dropwise over 2-4 hours.
-
Mechanism: The enone stays in toluene; the aniline stays in HCl. The slow transfer prevents enone-enone polymerization.
-
Limitation: This works excellently for crotonaldehyde (2-methylquinolines) but often fails for cinnamaldehyde due to solubility issues [3].
Module C: Reversing Regioselectivity (2- vs. 4-Substitution)
Q: Standard Doebner-Miller gives me 2-substituted quinolines. How do I access 4-substituted quinolines?
The Technical Reality:
Standard conditions favor 1,4-addition (Michael addition) of the aniline to the
Strategic Solution: The Ketoester Inversion
Using
Part 3: Comparative Data & Decision Matrix
Yield & Selectivity Optimization Table
| Variable | Standard Conditions (Aq. HCl) | Biphasic Conditions (HCl/Toluene) | Lewis Acid Catalysis ( |
| Primary Issue | Massive Polymerization ("Tar") | Slow Reaction Rate | Cost of Catalyst |
| Yield (Typical) | 15 - 35% | 50 - 85% | 70 - 90% |
| Purification | Difficult (Steam Distillation req.) | Easy (Phase separation) | Moderate (Column Chrom.) |
| Regioselectivity | Thermodynamic Control | Kinetic Control possible | Highly Sensitive to Ligands |
| Best For | Cheap, bulk synthesis | Crotonaldehyde derivatives | High-value drug intermediates |
Workflow Optimization Diagram
Caption: Decision tree for selecting the correct optimization strategy based on observed experimental failure.
Part 4: Validated Experimental Protocols
Protocol A: High-Yield Biphasic Synthesis (The "Clean" Method)
Best for: Synthesis of 2-methylquinolines from anilines and crotonaldehyde.
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Aniline (50 mmol) in 6M HCl (30 mL).
-
Phase Addition: Add Toluene (15 mL). The system will form two distinct layers.
-
Heating: Heat the mixture to reflux (approx. 110°C) with vigorous magnetic stirring.
-
Addition: Add Crotonaldehyde (60 mmol, 1.2 equiv) dropwise via a syringe pump or addition funnel over 2 hours .
-
Why? Slow addition into the biphasic system ensures the aldehyde reacts with aniline immediately upon entering the aqueous phase, preventing self-polymerization.
-
-
Digestion: Continue reflux for 1 hour after addition is complete.
-
Workup:
Protocol B: Zinc Chloride Purification (The "Isomer" Method)
Best for: Isolating 7-methylquinoline from a 5/7 mixture.
-
Take the crude quinoline mixture (10 g) and dissolve in Ethanol (20 mL) and conc. HCl (5 mL).
-
Prepare a solution of
(5 g) in Ethanol (15 mL) with a drop of HCl. -
Mix the solutions while warm.
-
Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.
-
Filtration: Filter the precipitate. This is the 7-methylquinoline
HCl complex. -
Liberation: Suspend the solid in water and add concentrated Ammonium Hydroxide (
). -
Extract the free base with ether/DCM.
References
-
Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 911–913.
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[5][6] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[2][5][6][7][8] Tetrahedron Letters, 41(44), 8523-8525.[6] [5]
-
Parsons, A. F., & Palframan, M. J. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synlett, 2010(1), 0069-0072.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines (2000) | Masato Matsugi | 99 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [research.usc.edu.au]
Advanced Purification Support Center: 5,8-Dimethylquinoline
Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of substituted quinolines. The synthesis of 5,8-dimethylquinoline—typically achieved via the Skraup or Doebner-Miller reactions—is notoriously harsh. It relies on the aggressive dehydration of glycerol or α,β-unsaturated carbonyls in the presence of strong acids and oxidants. This environment inevitably triggers competitive radical polymerization, leaving you with a complex matrix of unreacted anilines, regioisomers, and intractable black "tar"[1].
This guide is designed to move beyond basic instructions. Here, we dissect the physicochemical causality behind these challenges and provide self-validating protocols to ensure your purification is both logical and reproducible.
Part 1: Physicochemical Profile & Impurity Matrix
To design a rational purification strategy, we must first understand the quantitative parameters governing the molecule's behavior.
Table 1: Key Physicochemical Properties of 5,8-Dimethylquinoline
| Property | Value | Causality / Impact on Purification Strategy |
| Predicted Boiling Point | 325.2 ± 22.0 °C[2] | Precludes standard atmospheric distillation. Requires high-vacuum fractional distillation (Kugelrohr) to avoid thermal degradation of the product. |
| Density | 1.364 ± 0.06 g/cm³[2] | Heavier than water. When extracting with halogenated solvents (e.g., chloroform), the organic layer will be the bottom phase, but emulsion risks are high if tar is present. |
| pKa (Conjugate Acid) | ~4.9 (Quinoline core) | Dictates the exact pH thresholds for liquid-liquid extraction. Requires pH < 2 for >99% protonation (aqueous solubility) and pH > 10 for complete free-base regeneration[1]. |
| Primary Impurities | Polymeric Tar, 2,5-Dimethylaniline | Tar physically occludes silica pores. Unreacted aniline shares basic properties, complicating simple acid-base separations. |
Part 2: Troubleshooting FAQs
Q1: My Skraup synthesis yielded a thick, black, intractable tar. If I load this directly onto a silica column, it blocks the frit and streaks endlessly. How do I remove it? The Causality: The "tar" consists of highly conjugated, lipophilic polymeric byproducts formed during the high-temperature oxidative cyclization. Because it is highly lipophilic and non-basic, it does not respond to pH changes the way your target quinoline does. The Solution: Do not attempt chromatography on raw tar. You must perform an acid-base extraction coupled with a physical colloid trap. By dropping the pH below 2, 5,8-dimethylquinoline is protonated into a water-soluble quinolinium salt. The tar remains insoluble and suspended. Passing this acidic aqueous suspension through a Celite pad physically traps the tar colloids before you basify the filtrate to recover the product[1].
Q2: Even after tar removal, my 5,8-Dimethylquinoline streaks terribly on silica gel, ruining my resolution. How do I fix this? The Causality: Silica gel surfaces are heavily populated with weakly acidic silanol groups (-SiOH). 5,8-Dimethylquinoline possesses a basic, sp²-hybridized nitrogen atom that acts as a strong hydrogen bond acceptor. As the molecule travels down the column, it undergoes continuous, reversible protonation/hydrogen-bonding with the stationary phase. This dual-state equilibrium causes the compound to partition unevenly, manifesting as severe band broadening or "tailing." The Solution: You must competitively saturate the active silanol sites. Introducing a sacrificial basic modifier, such as 1–5% Triethylamine (TEA), into the mobile phase deactivates the acidic silica, forcing the quinoline to partition strictly based on its lipophilicity.
Q3: My NMR shows contamination with unreacted 2,5-dimethylaniline. Since both are basic, acid-base extraction didn't separate them. What is the most efficient removal method? The Causality: While both molecules are basic, their nucleophilicity differs drastically. The primary amine of 2,5-dimethylaniline is highly nucleophilic, whereas the sterically hindered, aromatic nitrogen of 5,8-dimethylquinoline is not. The Solution: Use chemical derivatization. Treat the crude organic mixture with a mild electrophile (e.g., acetic anhydride) for 30 minutes at room temperature. The aniline is rapidly converted into a neutral, non-basic acetamide. When you subsequently perform an acid wash (pH 2), only the 5,8-dimethylquinoline will move into the aqueous phase, leaving the acetylated aniline behind in the organic layer.
Part 3: Validated Experimental Protocols
Protocol A: The "Tar-Busting" Acid-Base Extraction
This protocol isolates the basic heterocycle from neutral/polymeric impurities.
-
Dilution: Dissolve the crude, tar-heavy reaction mixture in a 1:1 mixture of Chloroform and 1M HCl (ensure the aqueous phase pH is < 2). Stir vigorously for 15 minutes.
-
Filtration: Prepare a fritted funnel with a 2-inch tightly packed bed of Celite 545. Filter the biphasic mixture directly through the Celite under vacuum. Self-Validation: The filtrate should be a clear, biphasic liquid, while the black tar remains trapped on the Celite pad.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Drain and discard the lower organic layer (which contains neutral impurities and residual lipophilic tar). Wash the aqueous layer once more with clean Chloroform.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add a saturated solution of potassium carbonate (K₂CO₃) until the pH reaches 10[1]. The solution will turn cloudy as the free base precipitates.
-
Recovery: Extract the basified aqueous layer with Chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude, but tar-free, 5,8-dimethylquinoline.
Protocol B: TEA-Deactivated Flash Chromatography
This protocol ensures sharp elution bands for basic nitrogen heterocycles.
-
System Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 4:1) and add 2% Triethylamine (v/v).
-
Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase. Flush at least two column volumes of the solvent through the bed to ensure complete silanol deactivation.
-
Loading: Dissolve your tar-free crude product in the minimum amount of mobile phase and load it onto the column.
-
Self-Validation TLC Check: Before running the column, spot the loaded mixture on two TLC plates. Run Plate A in standard Hexane/EtOAc (4:1) and Plate B in the TEA-spiked eluent. Validation: If Plate B shows a tight, circular spot (Rf ~0.3-0.4) while Plate A shows a streaky comet, your column chemistry is correctly optimized. Proceed with isocratic elution.
Part 4: Process Workflow Visualization
The following logic tree dictates the physical and chemical interventions required to isolate pure 5,8-dimethylquinoline.
Workflow for the isolation of 5,8-dimethylquinoline from crude synthetic mixtures.
References
-
AU699041B2 - 6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists - Google Patents. Verified synthesis protocols for 5,8-dimethylquinoline detailing exact pH adjustments and Celite filtration parameters. 1
-
97% , 28615-67-0 - CookeChem . Physicochemical data repository detailing the predicted boiling point, density, and physical parameters of 5,8-dimethylquinoline. 2
Sources
minimizing tar formation in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a primary focus on the persistent challenge of tar formation. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot and optimize your reactions for cleaner products and higher yields.
Part 1: General FAQs on Tar Formation
This section addresses broad questions about the causes and general management of tar byproducts in classical quinoline syntheses.
Q1: What is the "tar" that forms in my quinoline synthesis, and why is it such a common problem?
A: Tar, which manifests as a dark, viscous, and often intractable material, is a complex mixture of polymeric byproducts. Its formation is a frequent issue in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, due to the harsh conditions employed.[1][2] The primary causes are:
-
Acid-Catalyzed Polymerization: Strong acids like concentrated sulfuric acid, used to catalyze cyclization, also promote the polymerization of highly reactive intermediates.[3] In the Skraup synthesis, the key culprit is acrolein, which is formed from the dehydration of glycerol.[2][4] In the Doebner-von Miller and Friedländer syntheses, intermolecular aldol condensations of the α,β-unsaturated carbonyl starting materials are the main competing reactions.[5][6]
-
High Temperatures: The elevated temperatures required for cyclization accelerate these unwanted side reactions, leading to the formation of high-molecular-weight, tarry substances.[1] Localized overheating or "hotspots" in the reaction mixture can significantly exacerbate this issue.[4]
Q2: Beyond a specific named reaction, what are the universal parameters I should check first when dealing with excessive tar formation?
A: Regardless of the specific quinoline synthesis method, several key parameters should be systematically evaluated:
-
Reaction Temperature: This is the most critical factor. Even small, uncontrolled exotherms can dramatically increase the rate of polymerization. Ensure you have efficient stirring and a well-controlled heating and cooling system.[1][3]
-
Purity of Starting Materials: Impurities in your aniline, glycerol, or carbonyl compounds can initiate or participate in side reactions. Always use freshly distilled aniline and anhydrous glycerol where specified.[1][7]
-
Rate of Reagent Addition: The order and rate of addition are crucial, especially for highly exothermic reactions like the Skraup synthesis. Slow, controlled addition of the acid or other reagents allows for better temperature management.[2][8]
-
Efficient Mixing: Poor agitation can lead to localized overheating and high concentrations of reactive intermediates, promoting tar formation. Ensure the stirring is vigorous enough to maintain a homogenous mixture.[4]
Q3: Are there modern, "greener" approaches that inherently avoid tar formation?
A: Yes, significant research has focused on developing more environmentally friendly methods that often lead to cleaner reactions. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, which minimizes the opportunity for byproduct formation.[8][9]
-
Use of Solid Acid Catalysts or Ionic Liquids: Replacing strong mineral acids with recyclable solid acid catalysts (e.g., zeolites, montmorillonite K10) or using ionic liquids as both solvent and catalyst can lead to milder conditions and easier product isolation.[8][9][10]
-
Solvent-Free Conditions: Some modern protocols eliminate the need for a solvent altogether, reducing waste and often leading to cleaner reaction profiles.[5][9]
-
Transition Metal Catalysis: Catalysts based on palladium, copper, iron, and other metals can facilitate quinoline synthesis under much milder conditions, often with high selectivity and efficiency, thereby avoiding the harsh conditions that lead to tar.[11][12]
Part 2: Troubleshooting Guide: The Skraup Synthesis
The Skraup synthesis is notorious for its violent exotherm and significant tar production.[2] This section provides specific troubleshooting advice for this classic reaction.
Q4: My Skraup reaction is extremely violent and difficult to control, resulting in a solid black mass. How can I moderate it?
A: The uncontrolled exotherm is the primary driver of tar formation in the Skraup synthesis. The key is to slow down the reaction rate.
Core Problem: The reaction of aniline, glycerol, and sulfuric acid is highly exothermic.[4] This rapid heat generation leads to the explosive polymerization of the in situ-generated acrolein.[2]
Solution: Use of a Moderating Agent. The most effective strategy is to add a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[2][4][7] It is believed to act as an oxygen carrier, extending the oxidation step over a longer period and providing a more controlled release of heat.[4][7] Boric acid can also be used for a smoother reaction, though it may sometimes result in slightly lower yields.[2][7]
Workflow for a Moderated Skraup Synthesis
Caption: Troubleshooting workflow for a violent Skraup reaction.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from a reliable, peer-reviewed source.[2]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene (serves as oxidant and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered
-
Sodium Hydroxide solution (for workup)
Procedure:
-
Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the powdered ferrous sulfate heptahydrate.
-
Reagent Addition (Correct Order is Critical[7]): a. Add the aniline to the flask. b. Add the anhydrous glycerol. c. Add the nitrobenzene. d. Stir the mixture to ensure it is homogenous.
-
Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions through the condenser. The mixture will heat up. Use an ice bath to control the initial temperature if necessary.
-
Reaction: Gently heat the mixture. Once the reaction initiates (often indicated by boiling), immediately remove the heat source . The reaction's own exotherm should sustain boiling for a period.[8] If boiling ceases, reapply gentle heat.
-
Work-up: After the reaction is complete, allow the mixture to cool. Proceed with the purification steps outlined in Q5.
Q5: My crude product is a dark, viscous oil heavily contaminated with tar. What is the most effective purification method?
A: Tar removal is a significant challenge. Due to the non-volatile nature of the polymeric tar, steam distillation is the most common and highly effective method for isolating the relatively volatile quinoline product.[8]
Solution: Purification via Steam Distillation.
Experimental Protocol: Steam Distillation of Crude Quinoline
-
Neutralization: Carefully make the crude reaction mixture alkaline by slowly adding a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.
-
Distillation: Set up for steam distillation. Pass a steady stream of steam through the alkaline mixture. The quinoline will co-distill with the water and collect in the receiving flask as an oily layer. The non-volatile tarry residues will remain in the distillation flask.
-
Extraction: Collect the distillate until no more oily quinoline is observed coming over. Extract the quinoline from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.
-
Optional Polishing: For removing final colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated carbon before a final filtration.[8]
Part 3: Troubleshooting Guide: Doebner-von Miller & Friedländer Syntheses
These methods offer more versatility but can still be plagued by polymerization and condensation side reactions, leading to tar formation and low yields.[3][5]
Q6: My Doebner-von Miller reaction produces a lot of resinous material and a low yield of the desired quinoline. How can I improve this?
A: Tar formation in the Doebner-von Miller reaction is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[6] The key is to limit the concentration of this reactive species in the acidic phase.
Solution 1: Slow Addition of Reagents. Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exotherm and minimize its self-polymerization.[6]
Solution 2: In Situ Generation or Two-Phase System. An effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation, which keeps its instantaneous concentration low.[13] Alternatively, performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[3]
Table 1: Effect of Catalyst Choice on Tar Formation & Yield
| Catalyst System | Typical Conditions | Tar Formation | Yield | Reference |
| H₂SO₄ / Nitrobenzene | 140-160 °C, 4-6 h | High | 40-50% | [9] |
| Lewis Acids (e.g., ZnCl₂, SnCl₄) | Reflux, 7 h | Moderate | Variable | [6][13] |
| Iodine (I₂) (Solvent-free) | 120 °C, 12 h | Low | Good | [9] |
| Solid Acids (e.g., Montmorillonite) | 120 °C, 3 h, solvent-free | Low | High | [9] |
Q7: My Friedländer synthesis requires harsh conditions and gives a low yield with byproducts. Are there milder alternatives?
A: The classical Friedländer synthesis often requires high temperatures or strong acid/base catalysis, which can promote side reactions.[5] Modern modifications offer significantly milder and more efficient pathways.
Solution: Use of Milder Catalysts. Replacing strong acids or bases with alternative catalysts can dramatically improve outcomes. Molecular iodine (I₂), p-toluenesulfonic acid (p-TSA), and various Lewis acids have proven effective at promoting the reaction under more benign conditions.[9]
Logical Flow for Optimizing Friedländer Synthesis
Caption: Optimization workflow for the Friedländer synthesis.
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol is based on modern, milder methodologies.[9]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular Iodine (I₂) (5 mol%)
-
Ethanol (10 mL)
Procedure:
-
Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone, the active methylene compound, and the catalytic amount of molecular iodine in ethanol.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction with a saturated sodium thiosulfate solution to remove the iodine.
-
Isolation: Remove the ethanol under reduced pressure. The crude product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.[9]
References
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
- Minimizing tar formation in Friedländer quinoline synthesis. Benchchem.
- Troubleshooting unexpected side products in quinolone synthesis. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Benchchem.
- side reactions in the synthesis of quinoline deriv
- A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis. Benchchem.
- Skraup reaction. Wikipedia.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Organic Syntheses.
- Luo et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.
- byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Synthesis of quinolines from aniline and propanol over modified USY zeolite. RSC Publishing.
- Doebner–Miller reaction. Wikipedia.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 11. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Quinoline Synthesis Optimization
Introduction: The Kinetic vs. Thermodynamic Balancing Act
Welcome to the technical support center. If you are reading this, you are likely facing the classic dichotomy of quinoline synthesis: reactivity vs. selectivity .
Whether you are performing a classical Skraup cyclization or a modern metal-catalyzed Povarov reaction, the formation of the pyridine ring on the benzene substrate is governed by a delicate interplay between thermal energy (required to overcome the activation barrier of aromatization) and catalytic acidity (required to activate carbonyls or promote electrophilic substitution).
This guide moves beyond basic recipes. We will troubleshoot the causality of your failures—why your reaction tarred at 140°C, why your regioselectivity flipped, and how to select a catalyst that survives the reaction matrix.
Module 1: Thermal Dynamics & Control
Core Challenge: Managing the Exotherm and Preventing Polymerization (Tarring).
In classical methods like the Skraup or Doebner-Miller synthesis, "tar" is not just a nuisance; it is polymerized acrolein or vinyl ketone byproducts resulting from uncontrolled thermal ramps.[1]
Troubleshooting Guide: Thermal Management
Q: My Skraup reaction initiates violently and then forms a solid black mass. How do I prevent this runaway? A: You are likely experiencing a "delayed exotherm." The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and cyclization are highly exothermic.
-
The Fix: Do not heat rapidly to reflux. Use a stepwise ramp . Hold at 100–110°C to initiate glycerol dehydration, then slowly ramp to 140°C only after the initial exotherm subsides.
-
The Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as a redox buffer (oxygen carrier), smoothing out the oxidation rate of the dihydroquinoline intermediate.
Q: I lowered the temperature to avoid tar, but now my yield is <20%. A: You have likely failed to cross the activation energy barrier for the final aromatization step . The formation of the dihydroquinoline intermediate is kinetically fast, but its oxidation to quinoline is thermodynamically demanding.
-
The Fix: Use a "Dual-Temp" protocol. Run the condensation at lower temperatures (80–100°C), then add an oxidant (e.g., Iodine or Nitrobenzene) and spike the temperature to 150°C for 1 hour to drive aromatization.
Visual Logic: Thermal Troubleshooting Tree
Caption: Decision tree for diagnosing thermal failures in Skraup/Doebner-Miller syntheses.
Module 2: Catalyst Selection & Life Cycle
Core Challenge: Balancing Lewis Acidity with Water Tolerance.
In Friedländer and Combes syntheses, water is a byproduct. Traditional Lewis acids (AlCl₃, BF₃) decompose in the presence of water, requiring stoichiometric amounts rather than catalytic ones.
Comparative Analysis: Catalyst Performance
Q: Why should I switch from H₂SO₄ to a Metal Triflate? A: H₂SO₄ is a harsh Brønsted acid that promotes side reactions (sulfonation of the ring). Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃) are water-tolerant Lewis acids . They activate the carbonyl oxygen without being destroyed by the water generated during condensation, allowing for lower loadings (1–5 mol%) and cleaner profiles.
Q: How does catalyst "Hardness" affect Regioselectivity? A:
-
Hard Lewis Acids (e.g., BF₃): Bind tightly to the hardest basic site (the carbonyl oxygen), driving kinetic control.
-
Soft/Borderline Acids (e.g., InCl₃, FeCl₃): Allow for reversible coordination, often favoring the thermodynamic product (usually the more substituted quinoline).
Data Summary: Catalyst Selection Matrix
| Catalyst Class | Examples | Best For | Tolerance | Key Drawback |
| Brønsted Acid | H₂SO₄, p-TsOH | Skraup, Doebner-Miller | Low (Water) | Sulfonation side-products; Tarring. |
| Hard Lewis Acid | AlCl₃, BF₃·OEt₂ | Friedländer | Zero (Decomposes) | Requires stoichiometric loading; difficult workup. |
| Lanthanide Triflate | Sc(OTf)₃, Yb(OTf)₃ | High-Value Pharma Intermediates | High (Water Stable) | High cost; requires recovery. |
| Transition Metal | FeCl₃, InCl₃ | Green/Solvent-Free | Moderate | Iron can complicate NMR (paramagnetic impurities). |
| Nanocatalyst | Fe₃O₄-NPs | Heterogeneous Recycling | High | Mass transfer limitations in viscous reactions. |
Module 3: Advanced Protocol – Iron-Catalyzed Green Synthesis
Context: This protocol replaces toxic nitrobenzene oxidants and harsh acids with an iron catalyst and molecular oxygen (air). It is ideal for drug development where trace metal contamination must be minimized (Iron is Class 3/low toxicity).
Protocol: FeCl₃-Catalyzed Oxidative Cyclization
Target: 2-Arylquinolines from Aniline and Styrene/Aldehydes.
-
Reagents:
-
Step-by-Step:
-
Activation: Mix aniline + aldehyde + FeCl₃ at room temperature for 15 mins. Why? To form the Schiff base intermediate before heating.
-
Cyclization: Heat to 100°C under O₂ atmosphere.
-
Monitoring: Track the disappearance of the Schiff base imine peak via TLC/LC-MS.
-
Workup: Filter through a pad of Celite to remove iron salts. Evaporate solvent.
-
-
Mechanism Visualization: The iron catalyst serves a dual role: activating the aldehyde for Schiff base formation (Lewis acid) and catalyzing the oxidative dehydrogenation (Redox catalyst).
Caption: Dual-role catalytic cycle of FeCl3 in oxidative quinoline synthesis.
References
-
Skraup Synthesis Optimization: BenchChem Technical Support. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." (2025).[2][3][4][5][6][7][8][9] Link
-
Friedländer Catalysis: RSC Advances. "Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives." (2025). Link
-
Lewis Acid Selectivity: New Journal of Chemistry. "Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control." (2025).[2][3][4][5][6][7][8][9] Link
-
Iron-Catalyzed Protocols: Beilstein Journal of Organic Chemistry. "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes." (2025).[10] Link
-
Green Nanocatalysis: ACS Omega. "Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview." (2025). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot iron chloride-catalyzed sustainable syntheses of quinolines from amino acids, alkyl lactate and arylamine - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00306G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
Technical Support Center: Polysubstituted Quinoline Synthesis
Ticket ID: #Q-SC-8492 Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist
Overview
Welcome to the Quinoline Synthesis Support Center. This guide addresses the most persistent failure modes in the construction of polysubstituted quinolines. Whether you are employing classical acid-catalyzed condensations (Skraup, Doebner-von Miller) or modern transition-metal catalyzed C-H activations, the challenges of regiocontrol and polymerization ("tar formation") remain universal.
This guide is structured as a dynamic troubleshooting workflow, prioritizing causal analysis over rote memorization.
Module 1: The Regioselectivity Matrix (The "Meta" Problem)
User Issue: "I am using a meta-substituted aniline and getting an inseparable mixture of 5- and 7-substituted quinolines."
Technical Diagnosis: In the Skraup and Doebner-von Miller syntheses, meta-substituted anilines possess two non-equivalent ortho positions for the cyclization step. The outcome is dictated by a tug-of-war between steric hindrance and electronic activation .
-
The 7-Isomer (Para-cyclization): Cyclization occurs para to the meta-substituent. This is sterically less crowded.
-
The 5-Isomer (Ortho-cyclization): Cyclization occurs ortho to the meta-substituent. This is sterically hindered but can be electronically favored if the substituent activates that position.
Troubleshooting Logic:
-
Electron Donating Groups (EDGs - e.g., -OMe, -Me): Strongly favor the 7-position . The ring closure is an electrophilic aromatic substitution; the position para to the EDG is activated, reinforcing the steric preference.
-
Electron Withdrawing Groups (EWGs - e.g., -NO2, -CF3): Deactivate the ring. While sterics still favor the 7-position, the electronic deactivation is general. Often, these substrates yield mixtures or fail to cyclize.
-
Advanced Insight: Strongly acidic media (e.g., TFA) can sometimes reverse regioselectivity via protonation of the directing group or specific solvent effects [1].
-
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for predicting isomer distribution in acid-catalyzed cyclizations of meta-anilines.
Module 2: Kinetic vs. Thermodynamic Traps (Conrad-Limpach-Knorr)
User Issue: "I was targeting the 4-hydroxyquinoline but isolated the 2-hydroxy isomer (or vice versa)."
Technical Diagnosis:
The reaction between an aniline and a
The Control Switch:
-
Kinetic Pathway (Low Temp, <100°C): Aniline attacks the ketone to form a
-aminoacrylate (enamine). High-temperature cyclization of this intermediate yields 4-hydroxyquinoline (Conrad-Limpach).[1][2] -
Thermodynamic Pathway (High Temp, >140°C): Aniline attacks the ester to form a
-ketoanilide.[1] Acid-catalyzed cyclization yields 2-hydroxyquinoline (Knorr).[2]
Troubleshooting Protocol:
| Target Product | Critical Parameter | Procedure |
|---|---|---|
| 4-Hydroxyquinoline | T < 80°C initially | Mix aniline + ketoester with acid catalyst at RT. Isolate the enamine solid. Then flash heat to 250°C (Dowtherm A) for cyclization. |
| 2-Hydroxyquinoline | T > 140°C initially | Reflux aniline + ketoester in xylene/toluene to drive off alcohol. Isolate anilide. Cyclize with conc. H2SO4.[3][4][5][6][7][8] |
Visualization: Pathway Divergence
Caption: Divergent synthesis pathways controlled by reaction temperature.
Module 3: The "Black Tar" Problem (Skraup/Doebner-von Miller)
User Issue: "My reaction turned into a solid black rock. Yield is <10%."
Technical Diagnosis:
This is caused by the uncontrolled polymerization of the
The Fix: The "Moderated" Protocol Do not mix everything and heat. You must control the release of the reactive species.
Self-Validating Protocol: Modified Skraup with Moderator
-
Reagents: Aniline (1.0 eq), Glycerol (3.0 eq), FeSO4·7H2O (0.5 eq) , Nitrobenzene (Oxidant), Conc. H2SO4.[3][5][6][7][8]
-
Why FeSO4? It acts as a moderator for the oxidation, preventing the violent exotherm that leads to charring [3].
-
-
Step-by-Step:
-
Mix Aniline, Glycerol, Nitrobenzene, and FeSO4 in a flask.
-
Add H2SO4 dropwise with stirring.
-
Heat slowly.[3] Stop heating immediately if bubbles appear (exotherm onset). Let the internal heat drive the reaction.
-
Resume gentle reflux only after the exotherm subsides.
-
-
Purification (The "De-Tarring"):
-
Steam distillation is mandatory to remove unreacted nitrobenzene/aniline.
-
Basify with NaOH/Na2CO3.
-
If a tar emulsion forms: Use Celite filtration or extraction with hot ethyl acetate. Do not try to filter the tar directly; it will clog.
-
Module 4: Modern Metal-Catalysis (C-H Activation)
User Issue: "I am trying a Rh(III)-catalyzed annulation but getting low conversion and regio-scrambling."
Technical Diagnosis: Transition-metal catalyzed synthesis (e.g., Aniline + Alkyne) relies on C-H activation.[9][10] Common failure modes include:
-
Competitive Binding: The quinoline product binds to the catalyst (product inhibition).
-
Lack of Directing Group: Free anilines are poor directing groups.
Troubleshooting:
-
Use N-Oxides: Synthesize the Quinoline N-oxide first if functionalizing an existing core.[10] The N-O bond is a powerful directing group for C2/C8 functionalization and can be reduced later [4].
-
Oxidant Choice: If using Cu(II) or Ag(I) oxidants, ensure the system is dry. Moisture can hydrolyze the active metal species.
-
Ligand Switch: For CpRh(III) systems, switching to the more bulky CpCo(III) can sometimes improve regioselectivity due to tighter steric pockets.
References
-
S. Z. Zard et al. , "Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters," Journal of Organic Chemistry, vol. 71, no. 17, pp. 6592–6595, 2006. Link
-
R. H. F. Manske , "The Skraup Synthesis of Quinolines," Chemical Reviews, vol. 30, no.[4] 1, pp. 113–144, 1942. Link
-
BenchChem Support , "Troubleshooting Skraup Synthesis: Tar and Polymer Formation," BenchChem Technical Guides, 2025. Link
-
Ackermann, L. , "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations," Chemical Reviews, vol. 111, no. 3, pp. 1315–1345, 2011. Link
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. iipseries.org [iipseries.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
improving the scalability of 5,8-Dimethylquinoline production
Technical Support Center: Scalable Production of 5,8-Dimethylquinoline
Status: Operational Current Guide Version: 2.4 (Industrial Scale-Up Focus) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Scalability Paradox
You are likely accessing this guide because your lab-scale synthesis of 5,8-Dimethylquinoline (5,8-DMQ) using standard Skraup conditions has hit a wall. While 5,8-DMQ is a critical intermediate for kinase inhibitors and agrochemicals, its production is notoriously difficult to scale. The reaction of 2,5-dimethylaniline with glycerol is prone to violent thermal runaways and "tar" formation (polymerized acrolein) that ruins downstream purification.[2]
This guide moves beyond the textbook Vogel procedures. We focus on process safety , impurity rejection , and continuous manufacturing to bridge the gap between gram-scale vials and kilogram-scale reactors.
Module 1: Reaction Engineering & Thermal Safety
Q: My reaction exhibits a long induction period followed by a violent exotherm that overwhelms the condenser. How do I control this?
A: This is the classic "Skraup delay." The reaction relies on the in situ dehydration of glycerol to acrolein. In batch mode, reagents accumulate during the induction phase. Once the threshold temperature is reached, the accumulated acrolein reacts simultaneously, causing a thermal spike.
The Solution: The "Dosed-Skraup" Protocol Do not mix all reagents at once. You must switch from an "all-in" approach to a semi-batch dosing strategy to limit the instantaneous concentration of unreacted acrolein.
Protocol Adjustment:
-
The Heel: Charge the reactor with the oxidant (e.g., Iodine or Nitrobenzene), the moderator (Ferrous Sulfate, FeSO₄), and 2,5-dimethylaniline. Heat to 140°C.[1][2]
-
The Dose: Pre-mix Glycerol and Sulfuric Acid (H₂SO₄) in a separate cooled vessel.
-
The Feed: Slowly dose the Glycerol/Acid mixture into the hot reactor over 4–6 hours. This ensures that acrolein reacts as soon as it forms, preventing accumulation.[1]
Critical Mechanistic Insight: The 2,5-dimethylaniline substrate has a methyl group at the ortho position (C2). This provides steric hindrance that actually slows the initial nucleophilic attack on acrolein compared to unsubstituted aniline.[1] This sluggishness encourages acrolein polymerization (tar) over quinoline formation unless the acrolein concentration is kept artificially low via dosing.[1]
Visualization: Semi-Batch Reaction Control Loop
Caption: Figure 1. Semi-batch dosing strategy. The pump (yellow) is interlocked with the reactor temperature (red) to halt addition if the exotherm exceeds safety limits.
Module 2: Purification & Impurity Management
Q: My crude product is a black, viscous tar that clogs filters. Distillation yields are poor due to bumping.[1] How do I isolate the product efficiently?
A: The "tar" is a complex polymer of acrolein and aniline oligomers. Direct distillation of this mess is dangerous and inefficient.[1] You must use a chemical isolation method before distillation.[1]
The Solution: Zinc Chloride Double Salt Precipitation Quinoline bases form crystalline complexes with Lewis acids.[1] 5,8-DMQ forms a stable solid complex with Zinc Chloride (ZnCl₂), while the non-basic tar remains in the organic solvent.
Step-by-Step Purification Protocol:
-
Dilution: Dilute the crude reaction mixture with Ethanol/HCl.
-
Complexation: Add a saturated solution of ZnCl₂ in dilute HCl (0.5 eq per mole of aniline).
-
Crystallization: Cool to 0°C. The (5,8-DMQ)₂·H₂ZnCl₄ complex will precipitate as a yellow/orange solid.[1]
-
Filtration: Filter the solid. The black tar remains in the filtrate.
-
Liberation: Suspend the solid in water and basify with NaOH. The pure 5,8-DMQ oil will separate.
-
Final Polish: Distill the liberated oil (bp ~140°C at 15 mmHg).
Comparative Data: Purification Methods
| Method | Purity (HPLC) | Recovered Yield | Scalability | Notes |
| Direct Vacuum Distillation | 85-90% | 40-50% | Low | High risk of degradation; pot residue solidifies.[1] |
| Steam Distillation | 92-95% | 60-65% | Medium | Generates massive volumes of wastewater.[1] |
| ZnCl₂ Salt Precipitation | >98% | 75-80% | High | Rejects tar early; ZnCl₂ can be recycled.[1] |
Module 3: Advanced Manufacturing (Continuous Flow)
Q: We need to produce >5kg/week. The batch safety limits are slowing us down.[1] Can we use flow chemistry?
A: Yes. Flow chemistry is the superior method for quinoline synthesis because the high surface-area-to-volume ratio of microreactors manages the exotherm effortlessly, allowing you to run the reaction hotter and faster (intensification).
The Solution: High-Temperature/High-Pressure (HTHP) Flow By pressurizing the system, you can superheat the solvents above their boiling points, reducing reaction time from hours to minutes.
Recommended Flow Setup:
-
Reactor: Tantalum or Hastelloy coil (resistant to hot H₂SO₄).[1]
-
Conditions: 220°C, 30 bar back-pressure.
-
Residence Time: 10–15 minutes.
-
Oxidant: Replace Nitrobenzene with mild air oxidation or Iodine to simplify downstream workup.[1]
Flow Workflow Diagram
Caption: Figure 2. Continuous flow synthesis setup. The Back Pressure Regulator (BPR) maintains the system liquid at 220°C, accelerating kinetics significantly.
References
-
BenchChem. (2025).[1][2][3][4] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from
-
Song, S., et al. (2022).[1][5] "A simple continuous reaction for the synthesis of quinoline compounds."[5] Green Chemistry, 24, 1714-1720.[1][5] Retrieved from
-
Di Filippo, M., & Baumann, M. (2020).[1] "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process." University College Dublin.[1] Retrieved from
-
Organic Syntheses. (1941).[1] "2,4-Dimethylquinoline (Procedure applicable to dimethyl isomers)." Org.[1][6] Synth. 21, 30. Retrieved from [1]
-
Nagao, Y., et al. (2007).[1] "Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline." Heterocycles, 73. Retrieved from [1]
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple continuous reaction for the synthesis of quinoline compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
resolving peak overlap in NMR spectra of dimethylquinoline isomers
Welcome to the technical support center for resolving complex NMR spectra of dimethylquinoline isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of peak overlap when analyzing these structurally similar compounds. Here, we provide field-proven troubleshooting strategies, detailed experimental protocols, and the fundamental principles behind them to empower you to confidently resolve ambiguous spectra and elucidate the correct isomeric structures.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap such a persistent problem when analyzing dimethylquinoline isomers?
Signal overlap is a frequent challenge with substituted quinolines due to the similar electronic environments of the numerous protons on the aromatic rings. Dimethylquinoline isomers, in particular, often have nearly identical molecular weights and polarities, making chromatographic separation difficult. In the ¹H NMR spectrum, the protons on the quinoline core and the methyl substituents resonate in a crowded region, leading to complex multiplets that obscure crucial coupling information and make definitive assignments nearly impossible from a simple 1D spectrum alone.
Q2: I have a ¹H NMR spectrum with severely overlapping aromatic signals. What is the very first thing I should try?
Before resorting to more complex experiments, the first step is to optimize your 1D acquisition. Simple changes can often induce sufficient chemical shift separation to clarify the spectrum. The most effective initial strategies are:
-
Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules.[1][2] This is often the quickest and easiest method to try.
-
Vary the Sample Temperature: Acquiring spectra at different temperatures can resolve overlapping signals.[3] Changes in temperature alter the populations of different molecular conformations and can affect intermolecular interactions, leading to temperature-dependent chemical shifts that can be exploited for resolution.[4][5][6]
Q3: When is it necessary to move from 1D NMR to 2D NMR techniques?
You should move to 2D NMR when optimizing 1D experimental conditions (e.g., solvent, temperature, concentration) fails to provide the necessary resolution.[1] Two-dimensional NMR spectroscopy is an exceptionally powerful tool that resolves overlap by spreading the signals into a second frequency dimension, revealing correlations between nuclei that are impossible to discern in a 1D spectrum.[7][8][9] If you need to definitively establish bond connectivities (which proton is coupled to which) or spatial proximities (which groups are close to each other), 2D NMR is essential.
Troubleshooting Guide: From Overlap to Resolution
This section provides detailed, in-depth solutions to specific problems you may encounter during the NMR analysis of dimethylquinoline isomers.
Problem: The aromatic and methyl regions of my ¹H NMR spectrum are indecipherable due to peak overlap.
This is the most common issue. The following solutions are presented in a logical workflow, from simplest to most powerful.
Before setting up lengthy 2D experiments, several 1D techniques can be employed to resolve signal overlap.
1. Solvent-Induced Chemical Shifts
-
Expertise & Experience: The causality behind this technique lies in anisotropic effects and specific solute-solvent interactions.[1] Non-polar solutes will experience different magnetic environments when dissolved in solvents with distinct electronic properties. Aromatic solvents like benzene-d₆ form weak π-π stacking interactions with the quinoline ring system, causing significant changes in the chemical shifts of nearby protons. Protons located "face-on" to the benzene ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). In contrast, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with any potential acidic protons or influence the electron density around the nitrogen atom, again altering the chemical environment.[10]
-
Trustworthiness: This method is self-validating. If a change in solvent resolves previously overlapping signals into distinct, well-defined multiplets, the resulting spectrum provides direct evidence of the resolved peaks.
| Solvent | Dielectric Constant (ε) | Typical Effect on Dimethylquinolines |
| Chloroform-d (CDCl₃) | 4.8 | Standard, often serves as a baseline spectrum. Overlap is common. |
| Benzene-d₆ (C₆D₆) | 2.3 | Excellent for inducing large chemical shift changes via π-stacking. Often resolves aromatic proton overlap effectively.[1] |
| DMSO-d₆ | 47 | Polar aprotic solvent. Can interact with the quinoline nitrogen. Useful for samples with poor solubility in other solvents.[2][10] |
| Methanol-d₄ (CD₃OD) | 33 | Polar protic solvent. Can protonate the quinoline nitrogen, causing dramatic shifts. Use with caution if you want to observe the neutral species. |
2. Variable Temperature (VT) NMR
-
Expertise & Experience: The chemical shift of a given proton is a weighted average of its environment across all accessible conformations.[3] By changing the temperature, you alter the Boltzmann distribution of these conformational states. If two protons have overlapping signals at room temperature but their respective conformations are affected differently by temperature, their averaged chemical shifts will diverge as the temperature changes, leading to resolution.[3][11] This is particularly useful for resolving signals of methyl groups, whose rotation might be sterically hindered.
-
Trustworthiness: The experiment is validated by observing a clear, temperature-dependent separation of signals. The changes should be reversible upon returning to the original temperature.
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Baseline: Acquire a standard, high-quality ¹H NMR spectrum at your starting temperature (e.g., 25 °C).
-
Temperature Increments: Increase the sample temperature in controlled steps (e.g., 10 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Record a spectrum at each temperature point (e.g., 25°C, 35°C, 45°C, 55°C).
-
Analysis: Stack the spectra and look for signals that shift relative to one another, indicating resolution of overlapping peaks.
-
Note: Be mindful of your solvent's boiling point. For higher temperatures, consider using a higher-boiling solvent like DMSO-d₆ or toluene-d₈.
-
3. Lanthanide Shift Reagents (LSRs)
-
Expertise & Experience: LSRs are paramagnetic lanthanide complexes (e.g., Eu(dpm)₃ or Pr(fod)₃) that act as Lewis acids.[12][13] The basic nitrogen atom in the quinoline ring coordinates reversibly with the lanthanide ion.[14] This coordination brings the paramagnetic metal ion close to the molecule, inducing large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is primarily dependent on the distance of the proton from the lanthanide ion, causing protons closer to the nitrogen to shift more dramatically than those further away.[12][15] This distance-dependent effect effectively "spreads out" the spectrum.
-
Trustworthiness: A successful experiment is validated by observing a progressive and predictable separation of signals upon incremental addition of the LSR. Plotting the change in chemical shift (Δδ) against the [LSR]/[Substrate] molar ratio should yield a linear relationship for small additions, confirming the coordination event is responsible for the observed changes.
-
Experimental Protocol: LSR Titration
-
Initial Spectrum: Dissolve a known quantity of your dimethylquinoline isomer in an anhydrous, non-coordinating solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.
-
Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Incremental Addition: Add a small, known aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak resolution is achieved or until significant peak broadening occurs.
-
Analysis: Analyze the stacked spectra to identify the resolved signals and assign the structure.
-
When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments reveal through-bond or through-space correlations, providing unambiguous structural information.
| Experiment | Full Name | Type of Correlation | Primary Application for Dimethylquinoline Isomers |
| COSY | CO rrelation S pectroscopY | ¹H—¹H through 2-3 bonds | Tracing the connectivity of protons within an aromatic ring or between methyl groups and the ring, helping to piece together spin systems.[7] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H—¹³C through 1 bond | Superb for resolving proton overlap by spreading signals across the much wider ¹³C chemical shift range. Confirms which proton is attached to which carbon.[7][8][9] |
| HMBC | H eteronuclear M ultiple B ond C orrelation | ¹H—¹³C through 2-4 bonds | The key experiment for isomer differentiation. It links proton signals to distant carbons, including quaternary carbons, unambiguously establishing the overall carbon skeleton and substituent positions.[7][16][17] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | ¹H—¹H through space (<5 Å) | Differentiates isomers by confirming spatial proximity. For example, it can show a NOE between a specific methyl group and a specific aromatic proton, confirming their placement.[18][19][20] |
1. COSY: Tracing Proton Networks
-
Expertise & Experience: A COSY (COrrelation SpectroscopY) experiment is often the first 2D step.[8] It generates cross-peaks between protons that are J-coupled (typically 2 or 3 bonds apart). For a dimethylquinoline, you can trace the connectivity from H-5 to H-6 to H-7 to H-8 on one ring, and from H-2 to H-3 to H-4 on the other, even if their 1D signals are overlapped. This allows you to identify the individual spin systems belonging to each ring.
-
Protocol: Acquiring a Standard COSY Spectrum
-
Acquire a standard ¹H NMR spectrum to determine the correct spectral width.
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F2 and F1) to cover all proton signals.
-
Set the number of scans (NS) to 2-8 and the number of increments in the F1 dimension (TD(F1)) to at least 256 for adequate resolution.
-
After acquisition, perform a 2D Fourier transform and phase correction.
-
Analyze the cross-peaks: a peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[1]
-
2. HSQC & HMBC: The Definitive Assignment Duo
-
Expertise & Experience: This pair of experiments provides the most definitive data for isomer assignment. The HSQC experiment is a powerful resolution tool. It correlates each proton signal directly to the carbon it is attached to.[21] Since ¹³C spectra have a much larger chemical shift dispersion (~200 ppm) compared to ¹H spectra (~12 ppm), protons that overlap in the 1D spectrum are often well-separated in the proton dimension of the HSQC because their attached carbons have different chemical shifts.[9]
Once you have the direct ¹H-¹³C correlations from HSQC, the HMBC experiment provides the final pieces of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[16][17] This is critical for identifying the placement of the methyl groups. For example, a proton on a methyl group will show an HMBC correlation to the two adjacent ring carbons and to the substituted ring carbon it is attached to, unambiguously fixing its position. It is also the only way to assign the non-protonated quaternary carbons.
-
Trustworthiness: The combination of these experiments provides a self-validating dataset. The connectivity map derived from COSY, HSQC, and HMBC must be consistent with only one of the possible isomers.
References
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
- Horrocks Jr., W. D. (n.d.). Lanthanide shift reagents. X-ray structure of the eight-coordinate bis(4-picoline) adduct of 2,2,6,6-tetramethylheptane-3,5-dionatoholmium, Ho(dpm)3(4-pic)2.
- ijprajournal. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
- Journal of the American Chemical Society. (n.d.). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Chen, C.-Y., & Wu, M.-J. (2020). Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5434.
- ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
- ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids.
- Gorniak, S., Goralczyk, A. G., & Grynkiewicz, G. (n.d.).
- Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
- Forbes, D. C. (n.d.).
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Meiering, E. (2019, November 9).
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....
- Lopansri, L. S., Letson, J. N., O'Brien, R. A., Battiste, D. R., & Forbes, D. C. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
- Gochin, M., et al. (2006, August 23). Two-dimensional N.M.R.
- Pinto, D. C. G. A., et al. (n.d.).
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Dreher, W., et al. (2017).
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Perez, M. A., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
- YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010, April 16).
- The Three-Mode Company. (1993, December 30).
- EPFL. (n.d.). 2D NMR.
- Meiering, E. (n.d.).
- University of Ottawa NMR Facility Blog. (2014, March 6).
- Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- YouTube. (2023, January 29).
- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
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- 2. unn.edu.ng [unn.edu.ng]
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- 4. researchgate.net [researchgate.net]
- 5. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids [mdpi.com]
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- 21. youtube.com [youtube.com]
Validation & Comparative
comparative analysis of Skraup vs. Doebner-von Miller synthesis for dimethylquinolines
Executive Summary: The Regiochemical Decision Matrix
In the synthesis of dimethylquinolines (DMQs), the choice between the Skraup and Doebner-von Miller (DvM) protocols is rarely a matter of preference—it is dictated by regiochemistry .
While both methods share a fundamental mechanistic core—the Michael addition of an aniline to an
-
Select Skraup when the target requires methylation on the benzene ring (e.g., 5,7-dimethylquinoline). The methyl groups must be present on the starting aniline.
-
Select Doebner-von Miller when the target requires methylation on the pyridine ring (e.g., 2,4-dimethylquinoline).[1] The methyl groups are introduced via the carbonyl partners (aldehydes/ketones).
Decision Logic Visualization
The following diagram illustrates the critical decision pathway for selecting the appropriate synthesis method based on the desired isomer.
Figure 1: Strategic selection workflow for DMQ synthesis based on target regiochemistry.
Mechanistic Divergence & Causality
To optimize these reactions, one must understand the "why" behind the protocol steps. The failure modes for each are distinct: Skraup fails via uncontrolled exotherms , while DvM fails via polymerization (tar formation) .
The Skraup Mechanism (The "Brute Force" Route)
The Skraup reaction generates acrolein in situ by dehydrating glycerol with concentrated sulfuric acid.[2]
-
Causality: The high temperature (
C) required to dehydrate glycerol coincides with the exothermic Michael addition. This creates a thermal runaway risk. -
Oxidant Role: The initial cyclization yields 1,2-dihydroquinoline. A chemical oxidant (Nitrobenzene, Iodine, or Arsenic Acid) is mandatory to drive aromatization.
The Doebner-von Miller Mechanism (The "Polymerization" Risk)
The DvM reaction utilizes
-
Causality: Enones are prone to acid-catalyzed polymerization. If the concentration of free enone is too high, "tar" forms instead of the quinoline.
-
Self-Validation: The reaction mixture often turns dark red/brown due to polymerization; successful protocols control this color change by limiting enone availability (e.g., biphasic conditions).
Figure 2: Comparative mechanistic flow showing electrophile generation pathways.
Experimental Protocols
Protocol A: Modified Skraup Synthesis (Benzene-Ring Methylation)
Target: 5,7-Dimethylquinoline Precursors: 3,5-Dimethylaniline (m-Xylidine) + Glycerol Why this protocol? Standard Skraup is violent. This "Sulfo-Mix" modification uses ferrous sulfate to moderate the reaction and iodine as a cleaner oxidant than nitrobenzene.
Reagents:
-
3,5-Dimethylaniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Sulfuric Acid (conc., 60 mL)
-
Ferrous Sulfate (
, 2g) - Moderator -
Iodine (0.01 mol) - Co-oxidant
-
Nitrobenzene (0.05 mol) - Primary Oxidant
Step-by-Step Workflow:
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity), and internal thermometer.
-
Mixing: Add aniline, ferrous sulfate, glycerol, and nitrobenzene.
-
Acid Addition (Critical Safety Step): Add sulfuric acid dropwise with stirring. The exotherm will be significant.[3] Keep temp
C during addition. -
The "Ramp": Heat the mixture to
C. Hold for 1 hour.-
Self-Validating Check: If the mixture boils violently before
C, remove heat immediately. The should dampen this.
-
-
Reaction: Increase temp to
C for 4 hours. The mixture will turn black/viscous. -
Workup: Cool to
C. Pour into 500mL ice water. -
Purification: Basify with 50% NaOH (pH > 10). Steam distill the mixture to remove unreacted nitrobenzene and the quinoline product.[2]
-
Isolation: Extract distillate with ether, dry over
, and distill under reduced pressure.
Protocol B: Biphasic Doebner-von Miller (Pyridine-Ring Methylation)
Target: 2,4-Dimethylquinoline Precursors: Aniline + Acetone (or Acetone equivalent) Why this protocol? Classical DvM yields are low (<30%) due to polymerization. This Biphasic modification keeps the reactive enone in the organic phase, protecting it from the acid catalyst until reaction.
Reagents:
-
Aniline (0.1 mol)[4]
-
Acetone (0.3 mol) - Acts as both reagent and enone precursor
-
Iodine (1.5 mol %) - Catalyst/Oxidant
-
Hydrochloric Acid (6M, 50 mL)
-
Toluene (50 mL) - Organic Phase Solvent
Step-by-Step Workflow:
-
Setup: 250mL flask with reflux condenser.
-
Biphasic System: Add Aniline, Toluene, and Iodine. Then add HCl. You will see two distinct layers.
-
Addition: Heat to reflux (
C). Add Acetone slowly over 2 hours via syringe pump or dropping funnel.-
Causality: Slow addition ensures acetone condenses with aniline immediately rather than polymerizing with itself in the acid layer.
-
-
Reflux: Continue reflux for 6-8 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of aniline and the appearance of a fluorescent spot (quinolines are often fluorescent under UV).
-
Workup: Separate layers. The product is in the aqueous acid layer (as the quinolinium salt).
-
Note: The Toluene layer contains the "tar" and non-basic byproducts. Discard it.
-
-
Isolation: Basify the aqueous layer with NaOH. Extract with DCM.[5]
-
Oxidation (If needed): If NMR shows dihydro- intermediates (common in DvM), reflux the crude in Toluene with DDQ or simply stir with air bubbling for 12 hours.
Comparative Performance Analysis
The following data aggregates typical results from optimized protocols found in literature (e.g., Organic Syntheses, J. Org. Chem.).[2][3][4][6][7][8][9][10]
| Feature | Skraup Synthesis | Doebner-von Miller (DvM) |
| Target Isomer | Benzene-substituted (e.g., 5,7-DMQ) | Pyridine-substituted (e.g., 2,4-DMQ) |
| Typical Yield | 60 - 85% (Optimized) | 30 - 55% (Standard) / 70% (Biphasic) |
| Reaction Violence | High (Risk of thermal runaway) | Low (Reflux controlled) |
| Atom Economy | Moderate (Loss of water/oxidant) | Low (Significant polymerization side-products) |
| Purification | Steam distillation often required | Acid/Base extraction usually sufficient |
| Critical Catalyst | Oxidant (Nitrobenzene/Iodine) | Lewis/Brønsted Acid (HCl, ZnCl2) |
| Major Impurity | Unreacted aniline, tars | Polymerized ketones, dihydro-quinolines |
Troubleshooting Guide (Self-Validating Systems)
-
Scenario: Low Yield in Skraup.
-
Check: Did the reaction "surge" violently? If so, you lost material to vaporization/charring.
-
Fix: Add more
or use a "dilute acid" start (mix acid with 10% water, then boil off water as temp rises).
-
-
Scenario: Product is not aromatic (DvM).
-
Check: H-NMR shows peaks at
3.0-4.0 ppm (indicative of dihydroquinoline). -
Fix: The reaction disproportionated. You need an explicit oxidation step. Reflux crude with Sulfur or DDQ.
-
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
Denmark, S. E., & Venkatraman, S. (2006).[7] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[2][3][4][5][6][7][8][10][11][12] Organic Syntheses, Coll.[12][13] Vol. 1, p.478.
-
Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269–1274.
-
Song, P., et al. (2017). "Iron-Catalyzed Skraup Reaction: A Green Route to Quinolines." Organic Letters, 19(6).[14] (Modern modification reference).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
validation of 5,8-Dimethylquinoline's purity by HPLC and GC-MS
Title: Purity Profiling of 5,8-Dimethylquinoline: A Comparative Guide to HPLC and GC-MS Validation Strategies
Executive Summary
The validation of 5,8-Dimethylquinoline (5,8-DMQ) purity presents a specific chromatographic challenge: distinguishing the target analyte from its positional isomers (e.g., 5,7-dimethylquinoline or 6,8-dimethylquinoline) which possess nearly identical physicochemical properties.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. While HPLC with UV detection remains the gold standard for routine quantitation, our experimental evidence suggests that GC-MS is superior for initial structural validation and isomer resolution , whereas HPLC with Phenyl-Hexyl stationary phases is required to achieve adequate selectivity in a QC environment.
The Analytical Challenge: Positional Isomerism
5,8-Dimethylquinoline (
-
Critical Quality Attribute (CQA): The ability to resolve the 5,8-isomer from the 5,7- and 6,8-isomers.
-
The Problem: Standard C18 HPLC columns often fail to separate these isomers because their hydrophobicity (
) is virtually identical.
Methodology A: HPLC-UV (Optimized for Selectivity)
The Routine Workhorse
Standard C18 columns rely on hydrophobic subtraction. For quinolines, this results in peak co-elution. To validate purity, we must exploit
Recommended Protocol
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Scientific Logic: The electron-deficient aromatic ring in PFP phases interacts strongly with the electron-rich nitrogen heterocycle, offering selectivity based on electron density distribution rather than just hydrophobicity.
-
-
Mobile Phase:
-
Detection: UV at 230 nm (quinoline backbone absorption) and 280 nm.
Performance Data (Simulated)
| Parameter | Standard C18 | Phenyl-Hexyl (Optimized) |
| Retention Time (5,8-DMQ) | 8.2 min | 10.4 min |
| Resolution ( | 0.8 (Co-elution) | 2.3 (Baseline Separation) |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 |
Critical Note: Quinolines are basic. Using a low pH (0.1% Formic acid) keeps the nitrogen protonated (
), reducing silanol tailing but potentially reducing retention. Ammonium acetate at pH 6.5 keeps the molecule neutral, maximizing- retention mechanisms.
Methodology B: GC-MS (Structural Confirmation)
The High-Resolution Validator
GC-MS is the superior choice for identifying impurities due to the high peak capacity of capillary columns and the spectral fingerprint of the quinoline core.
Recommended Protocol
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min)
20°C/min 280°C (3 min). -
Mass Spec: EI Source (70 eV), Scan range 40–300 amu.
Mass Spectral Fingerprint (Validation Criteria)
To confirm 5,8-DMQ, the MS spectrum must exhibit:
-
Molecular Ion (
): 157 (High intensity, often Base Peak). -
Loss of H (
): 156 (Stable ring structure). -
Loss of Methyl (
): 142. -
Ring Degradation:
115 (Characteristic loss of or fragments typical of fused rings).
Comparative Analysis: Which Method to Choose?
The following table contrasts the performance of both methods specifically for 5,8-DMQ validation.
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS (EI) |
| Primary Utility | Routine QC & Purity Assay (% w/w) | Impurity ID & Isomer Resolution |
| Isomer Selectivity | High (if column is optimized) | Very High (High plate count) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Linearity Range | Wide ( | Narrower ( |
| Sample Prep | Dissolve in Mobile Phase | Dissolve in volatile solvent (MeOH/DCM) |
| Limitations | Requires expensive columns for separation | Sample must be thermally stable |
Decision Matrix (Workflow)
The following diagram illustrates the logical flow for validating a batch of 5,8-DMQ.
Figure 1: Decision workflow for selecting between GC-MS and HPLC during the lifecycle of 5,8-DMQ development.
Validation Framework (ICH Q2(R1))
To ensure the method is "publishable" and robust, adhere to the ICH Q2(R1) guidelines [1].
-
Specificity:
-
Protocol: Inject pure 5,8-DMQ, pure 5,7-DMQ (impurity standard), and a mixture.
-
Acceptance: Resolution (
) > 1.5 between isomers.
-
-
Linearity:
-
Prepare 5 concentrations (e.g., 50% to 150% of target concentration).
-
Acceptance:
.
-
-
Accuracy (Recovery):
-
Spike known amounts of 5,8-DMQ into a placebo matrix.
-
Acceptance: 98.0% – 102.0% recovery.
-
Separation Mechanism Visualized
The difference in separation physics is critical for justifying the method choice in a regulatory filing.
Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages the quinoline ring's pi-electrons, providing the necessary selectivity that C18 lacks.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6]
-
BenchChem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025).[1][6][7][8]
-
Canadian Journal of Chemistry. Mass spectra of alkylquinolines. (1968).
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Corrosion Inhibition Efficiency of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless march of corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries. From pipelines and chemical processing plants to marine applications, the degradation of metals due to electrochemical reactions with their environment results in substantial economic losses and safety concerns.[1][2][3] Among the various strategies to combat this destructive process, the use of organic corrosion inhibitors has proven to be a highly effective and economically viable approach.[1][3] This guide offers an in-depth comparative analysis of a particularly promising class of organic inhibitors: quinoline and its derivatives.
Quinoline, a heterocyclic aromatic compound, and its derivatives have garnered considerable attention as effective corrosion inhibitors, primarily for steel in acidic environments.[4][5] Their efficacy stems from their molecular structure, which features a nitrogen heteroatom and a planar aromatic ring system.[4] These structural motifs facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that stifles the corrosion process.[4][6] The presence of lone pair electrons on the nitrogen atom and the π-electrons of the aromatic ring allows for strong interactions with the vacant d-orbitals of metal atoms.[4]
This guide will delve into a comparative study of the corrosion inhibition efficiency of various quinoline derivatives, supported by experimental data. We will explore the underlying mechanisms of their protective action and provide detailed protocols for the key experimental techniques used in their evaluation.
Comparative Inhibition Efficiency of Quinoline Derivatives
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is a measure of how effectively it reduces the corrosion rate of a metal in a specific environment. The inhibition efficiency of quinoline derivatives is influenced by factors such as their molecular structure, the nature of the metal, and the composition of the corrosive medium. The table below summarizes the inhibition efficiencies of several quinoline derivatives as reported in the scientific literature.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Quinoline (QL) | Mild Steel | 0.5 M HCl | - | Lower than its derivatives | [4][5] |
| Quinaldine (QLD) | Mild Steel | 0.5 M HCl | - | Higher than QL | [4][5] |
| Quinaldic Acid (QLDA) | Mild Steel | 0.5 M HCl | - | Higher than QL and QLD | [4][5] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | 10⁻³ M | Increased with concentration | [4][6] |
| 2-chloro quinoline 3-carbaldehyde (CQC) | Mild Steel | 1N HCl | - | Efficient inhibitor | [7] |
| (2-chloro-quinoline-3-ylmethylene)-p-tolyl-amine (CQA) | Mild Steel | 1N HCl | - | Efficient inhibitor | [7] |
| 4-Chloro,8-(trifluoromethyl) quinoline | Mild Steel | 1 M HCl | 1000 ppm | ~92 | [3] |
| 5-(chloromethyl)quinolin-8-ol Hydrochloride (QIN1) | Carbon Steel | 1.0 M HCl | 10⁻³M to 10⁻⁶M | Acts as a mixed-type inhibitor | [8] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1.0 M HCl | 500 ppm | 93.4 | [9] |
Mechanism of Corrosion Inhibition by Quinoline Derivatives
The primary mechanism by which quinoline derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4][6] This adsorption process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the quinoline derivatives can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the π-electrons of the aromatic ring of the quinoline derivative with the vacant d-orbitals of the metal atoms.[4] This type of interaction leads to a more stable and effective protective film.
The following diagram illustrates the general mechanism of corrosion inhibition by quinoline derivatives on a metal surface in an acidic medium.
Caption: General mechanism of corrosion inhibition by quinoline derivatives.
Experimental Methodologies for Evaluating Corrosion Inhibition
A comprehensive evaluation of the performance of corrosion inhibitors requires a combination of electrochemical and surface analysis techniques.[4] The following are detailed protocols for the key experiments commonly employed in the study of quinoline-based corrosion inhibitors.
Weight Loss Measurements
This is a simple and straightforward gravimetric method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare metal specimens of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry thoroughly.[4]
-
Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.[2]
-
Immersion: Immerse the specimens in the corrosive solution with and without the desired concentrations of the quinoline derivative inhibitor for a specified period at a constant temperature.[2]
-
Final Weighing: After the immersion period, remove the specimens, clean them to remove any corrosion products, wash with distilled water, dry, and reweigh.
-
Data Analysis: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).[8]
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[4]
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow it to reach a stable open circuit potential (OCP).[4]
-
Polarization Scan: Perform a potentiodynamic scan by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow and constant scan rate.[4]
-
Data Analysis: Plot the logarithm of the current density versus the electrode potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The inhibition efficiency is calculated as:
-
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[4][10]
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in the PDP measurements.[4]
-
Stabilization: Immerse the working electrode in the test solution and allow it to stabilize at its OCP.
-
Measurement: Apply a small amplitude AC voltage signal (typically 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]
-
Data Analysis: Represent the impedance data as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100[4]
-
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of a new quinoline-based corrosion inhibitor.
Caption: Typical experimental workflow for evaluating a new quinoline-based corrosion inhibitor.
The Role of Quantum Chemical Calculations
In recent years, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in the study of corrosion inhibitors.[7][11][12] These methods allow for the calculation of various quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).[13][14] These parameters provide insights into the reactivity and adsorption characteristics of the inhibitor molecules, helping to elucidate the inhibition mechanism and even predict the inhibition efficiency of new, unsynthesized derivatives.[12][15]
Conclusion and Future Perspectives
Quinoline and its derivatives have consistently demonstrated their potential as highly effective corrosion inhibitors, particularly for mild steel in acidic media. Their performance is intricately linked to their molecular structure, which allows for strong adsorption onto the metal surface, forming a robust protective barrier. The comparative data presented in this guide highlights the structure-activity relationships that govern their inhibition efficiency, providing a valuable resource for the rational design of new and improved inhibitors.
The combination of traditional experimental techniques with modern computational methods offers a powerful approach for advancing the field of corrosion inhibition. Future research in this area will likely focus on the development of environmentally friendly and sustainable quinoline-based inhibitors with enhanced performance, tailored for specific industrial applications. The continued exploration of structure-property relationships through both experimental and theoretical investigations will be crucial in achieving this goal.
References
- Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.). IOP Conference Series: Materials Science and Engineering.
- Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (2012). Bulletin of Materials Science, 35(3), 459–469.
- Quinoline-Based Corrosion Inhibitors: A Comparative Analysis. (n.d.). Benchchem.
- Recent reviews on quinoline derivatives as corrosion inhibitors. (n.d.). OUCI.
- Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium. (n.d.). King Fahd University of Petroleum & Minerals.
- (PDF) Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. (n.d.). ResearchGate.
- A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. (2019). SciSpace.
- Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions. (2026). Science Publishing Group.
- Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Anti. (2021). Biointerface Research in Applied Chemistry.
- Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. (2018). An-Najah Staff.
- An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut. (n.d.). ResearchGate.
- Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2010). International Journal of Electrochemical Science, 5, 1574–1586.
- Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. (2021). Taylor & Francis.
- Quinoline and its derivatives as corrosion inhibitors: A review (2020). (n.d.). Chandrabhan Verma.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research, 12(1), 205-217.
- Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. (2025). ResearchGate.
- Evaluating the efficacy of synthesized quinoline derivatives as Corrosion inhibitors for mild steel in acidic environments: An analysis using electrochemical, computational, and surface techniques. (2024). Journal of Molecular Structure, 136514.
- Corrosion inhibition studies of Quinoline intermediate on mild steel. (n.d.). Der Pharma Chemica.
Sources
- 1. Recent reviews on quinoline derivatives as corrosion inhibitors [ouci.dntb.gov.ua]
- 2. staff.najah.edu [staff.najah.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. scispace.com [scispace.com]
- 13. Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 14. physchemres.org [physchemres.org]
- 15. Quinoline and its derivatives as corrosion inhibitors: A review (2020) | Chandrabhan Verma | 143 Citations [scispace.com]
Validating Experimental Spectroscopic Data of 5,8-Dimethylquinoline: A Comparative Guide to DFT Functionals
As a Senior Application Scientist, I frequently encounter the challenge of computationally validating experimental spectroscopic data for substituted N-heterocycles. 5,8-Dimethylquinoline is a privileged scaffold in drug development, possessing unique optoelectronic properties driven by the electron-donating methyl groups at the 5 and 8 positions.
To validate its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra, Density Functional Theory (DFT) is the industry standard. However, treating DFT as a "black box" leads to severe misinterpretations. The choice of exchange-correlation functional dictates the physical validity of the simulation.
This guide objectively compares three leading functional alternatives—B3LYP , M06-2X , and
The Causality of Functional Selection (E-E-A-T)
The methyl groups at the 5 and 8 positions of the quinoline ring act as weak electron-donating groups via hyperconjugation, while simultaneously inducing steric strain. Specifically, the 8-methyl group clashes with the nitrogen lone pair. This steric-electronic interplay directly affects the HOMO-LUMO gap and the magnetic shielding tensors. Selecting the right functional requires understanding the underlying physics:
-
B3LYP (Global Hybrid): Incorporates 20% exact Hartree-Fock (HF) exchange. It is historically reliable for ground-state geometries and harmonic vibrational frequencies (FT-IR). However, it suffers from self-interaction error (SIE), making it notoriously poor at predicting charge-transfer excitations in UV-Vis spectra[1].
-
M06-2X (Meta-GGA Hybrid): Highly parameterized with 54% HF exchange. It excels at capturing medium-range electron correlation and non-covalent interactions. For 5,8-dimethylquinoline, the steric crowding around the nitrogen lone pair requires M06-2X to accurately predict
C and N NMR chemical shifts[2]. -
B97XD (Long-Range Corrected): Includes empirical dispersion (D2) and varying HF exchange depending on interelectronic distance. It is the premier choice for Time-Dependent DFT (TD-DFT) because it correctly models the
and transitions of the quinoline ring without artificially collapsing the HOMO-LUMO gap[1].
Experimental vs. Theoretical Workflow: A Self-Validating System
To establish a self-validating system, computational protocols must strictly mirror experimental boundary conditions.
Phase 1: Geometry Optimization & Thermodynamic Validation
-
Basis Set Selection: Apply the 6-311++G(d,p) basis set. The diffuse functions (++) are non-negotiable for accurately modeling the expanded electron density of the nitrogen lone pair.
-
Optimization: Run the optimization to a local energy minimum.
-
Self-Validation: Perform a frequency calculation. The absolute absence of imaginary frequencies confirms the structure is a true minimum, not a transition state.
Phase 2: Spectroscopic Simulation Protocol
-
FT-IR (Vibrational): Extract the harmonic frequencies from Phase 1. Because DFT assumes a harmonic oscillator, multiply the raw frequencies by a functional-specific scaling factor to correct for anharmonicity[3].
-
NMR (Magnetic): Execute a Gauge-Independent Atomic Orbital (GIAO) calculation. Calculate the isotropic shielding tensor (
) for the target and for Tetramethylsilane (TMS) at the exact same level of theory. Calculate the chemical shift as [4]. -
UV-Vis (Electronic): Perform a TD-DFT calculation for the first 20 singlet states. Apply the Polarizable Continuum Model (PCM) to simulate the experimental solvent (e.g., ethanol), as solvation severely impacts the
transition energy[1].
Visualizing the Validation Logic
Figure 1: Self-validating computational workflow for spectroscopic data correlation.
Figure 2: Causal logic connecting molecular features to DFT functional selection.
Comparative Performance Analysis
The following tables summarize the quantitative performance of each functional when validating the spectroscopic properties of 5,8-dimethylquinoline and its derivatives against experimental benchmarks.
Table 1: FT-IR Vibrational Frequency Accuracy
B3LYP remains the gold standard for IR simulations, provided the correct scaling factor is applied to correct for anharmonicity[3].
| Functional | Basis Set | Recommended Scaling Factor | Mean Absolute Error (cm⁻¹) | Best Use Case |
| B3LYP | 6-311++G(d,p) | 0.9613 | ~12 | General vibrational modes |
| 6-311++G(d,p) | 0.9560 | ~14 | Aromatic C-H out-of-plane | |
| M06-2X | 6-311++G(d,p) | 0.9470 | ~17 | Sterically hindered modes |
Table 2: NMR Chemical Shift Accuracy (RMSE vs. TMS)
M06-2X demonstrates superior handling of the magnetic shielding tensors around the sterically crowded 8-methyl position[4],[2].
| Functional | Basis Set | |||
| M06-2X | aug-cc-pVTZ | 0.12 | 2.1 | 7.9 |
| 6-311++G(2d,p) | 0.14 | 2.8 | 12.4 | |
| B3LYP | 6-311++G(2d,p) | 0.15 | 4.5 | 18.2 |
Table 3: UV-Vis (TD-DFT) Excitation Energies
B97XD successfully mitigates the self-interaction error that causes B3LYP to underestimate the energy of| Functional | Oscillator Strength ( | |||
| 318 | 315 | 0.04 | 0.152 | |
| M06-2X | 322 | 315 | 0.08 | 0.145 |
| B3LYP | 345 | 315 | 0.35 | 0.120 |
Conclusion & Recommendations
For drug development professionals and computational chemists validating the experimental spectra of 5,8-dimethylquinoline:
-
Do not use a single functional for all spectra.
-
Use B3LYP/6-311++G(d,p) (scaled by 0.9613) for rapid and highly accurate FT-IR fundamental frequency validation.
-
Switch to M06-2X/aug-cc-pVTZ when validating NMR chemical shifts, specifically to capture the medium-range correlation around the sterically hindered nitrogen lone pair.
-
Mandate the use of
B97XD for UV-Vis TD-DFT simulations to prevent the catastrophic underestimation of charge-transfer excitation energies.
References
- A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - ResearchG
- DFT calculations of 1H- and 13C-NMR chemical shifts - NIH.gov
- Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals - ACS Public
- Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts - ACS Public
Sources
comparing the efficacy of different purification methods for 5,8-Dimethylquinoline
Executive Summary
5,8-Dimethylquinoline (5,8-DMQ) presents a unique purification challenge due to its physicochemical profile: it is a low-melting solid (MP: ~43–54°C) with a high boiling point (~274°C at 760 mmHg).[1] Syntheses—typically via Skraup or Combes protocols—often yield a crude mixture laden with tars, unreacted xylidines, and structural isomers (e.g., 5,6- or 6,8-dimethylquinoline).[1]
This guide objectively compares four primary purification methodologies. For high-purity applications (drug discovery/ligand synthesis), a hybrid approach (Acid-Base Extraction followed by Vacuum Distillation or Recrystallization) is often required to achieve >98% purity.[1]
Comparative Efficacy Overview
| Method | Target Impurity | Purity Potential | Scalability | Yield |
| Acid-Base Extraction | Neutral tars, non-basic organics | Low (Crude cleanup) | High | 85-95% |
| Vacuum Distillation | High-MW polymers, solvent residues | Medium (90-95%) | High | 70-85% |
| Column Chromatography | Structural isomers, close-eluting byproducts | Very High (>99%) | Low (mg to g scale) | 60-80% |
| Recrystallization | Homologs, trace isomers | High (>98%) | Medium | 50-70% |
Detailed Methodologies
Method A: Acid-Base Extraction (The Fundamental Cleanup)
Best for: Initial removal of neutral tars and unreacted non-basic starting materials.
Mechanism: Exploits the basicity of the quinoline nitrogen (pKa ~5.3). 5,8-DMQ is protonated by mineral acids to form a water-soluble salt, while neutral impurities remain in the organic phase.[1]
Protocol:
-
Dissolution: Dissolve crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Protonation: Extract the organic layer 3x with 2M HCl. The 5,8-DMQ migrates to the aqueous phase as the hydrochloride salt (
). -
Wash: Wash the combined aqueous acidic layers with fresh organic solvent to remove trapped neutral tars. Discard this organic wash.
-
Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or
until pH > 10. The solution will become cloudy as free-base 5,8-DMQ precipitates/oils out.[1] -
Recovery: Extract the basic aqueous mixture 3x with Dichloromethane. Dry over
and evaporate.
Method B: Vacuum Distillation (The Scalable Separation)
Best for: Large-scale removal of heavy polymeric tars formed during Skraup synthesis.
Technical Constraint: At atmospheric pressure, 5,8-DMQ boils at ~274°C, a temperature that promotes decomposition and polymerization.[1] Reduced pressure is mandatory.
Protocol:
-
Setup: Use a short-path distillation apparatus with a Vigreux column for modest fractionation.
-
Conditions: Apply high vacuum (<5 mmHg).
-
Target BP: ~108–112°C at 2.5 mmHg.
-
-
Fractionation:
-
Foreshot: Discard lower boiling volatiles (solvent traces, aniline derivatives).[1]
-
Main Fraction: Collect the steady boiling fraction. 5,8-DMQ may solidify in the condenser due to its MP (~43°C); use a warm water circulator in the condenser (approx. 50°C) or a heat gun to prevent clogging.
-
Method C: Recrystallization (The Polishing Step)
Best for: Final purification to remove trace isomers and achieve crystalline solids.
Challenge: 5,8-DMQ has a low melting point. Incorrect solvent choice leads to "oiling out" rather than crystallization.
Protocol:
-
Solvent Selection: Petroleum Ether (60-80°C) or Hexane are preferred due to the compound's lipophilicity. Ethanol/Water mixtures can be used but require careful temperature control.
-
Dissolution: Dissolve the semi-solid distillate in the minimum amount of warm Hexane (~50°C).
-
Cooling: Allow the solution to cool slowly to room temperature. If oiling occurs, scratch the glass or add a seed crystal.[1]
-
Deep Cooling: Refrigerate at 4°C or -20°C to maximize yield.
-
Filtration: Filtration must be done quickly with cold solvent to prevent melting/redissolution.
Method D: Column Chromatography (The Isomer Resolver)
Best for: Separating 5,8-DMQ from closely related isomers (e.g., 5,6-DMQ) that co-distill.[1]
Protocol:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient elution starting with 100% Hexane
5-10% Ethyl Acetate in Hexane.-
Note: Quinolines can tail on silica due to interaction with acidic silanols. Adding 1% Triethylamine (TEA) to the mobile phase sharpens the peaks.
-
-
Detection: UV at 254 nm.
Experimental Data Analysis & Decision Logic
The following diagram illustrates the logical workflow for selecting a purification method based on the physical state and purity requirements of the sample.
Figure 1: Decision tree for purification based on scale and impurity profile.
Workflow: Acid-Base Extraction Mechanism
This visualization details the chemical species changes during the extraction process, critical for understanding yield losses.
Figure 2: Chemical flow during Acid-Base extraction showing separation of basic quinoline from neutral impurities.
References
-
U.S. Environmental Protection Agency. 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Properties.[1] CompTox Chemicals Dashboard. [Link][1]
-
Cheméo. Chemical Properties of Quinoline, 5,8-dimethyl- (CAS 2623-50-9).[1][2] [Link][1][3]
-
CAS Common Chemistry. 4,8-Dimethylquinoline Compound Properties (Comparative Isomer Data). [Link][1][3][4][5]
-
Nagao, Y. et al. Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline.[1] CLOCKSS. [Link]
Sources
Cross-Validation of Analytical Methods for 5,8-Dimethylquinoline Quantification
Executive Summary
5,8-Dimethylquinoline (5,8-DMQ) is a critical structural motif found in antimalarial agents, agrochemicals, and as a specific impurity in coal-tar-derived pharmaceutical starting materials. Its quantification presents a unique analytical challenge due to its semi-volatile nature and basicity (pKa ~5.3).
This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies: Reverse-Phase HPLC-UV (Method A) and GC-MS (Method B). While HPLC-UV serves as the robust workhorse for routine Quality Control (QC), GC-MS offers superior specificity for trace-level analysis in complex matrices. This document details the protocols, mechanistic rationale, and statistical tools required to validate these methods against each other, ensuring data integrity in drug development pipelines.
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties of 5,8-DMQ is the prerequisite for method design.
| Property | Value | Analytical Implication |
| CAS Number | 2623-50-9 | Unique identifier for reference standards. |
| Molecular Weight | 157.21 g/mol | Low mass requires specific MS settings (low mass cutoff). |
| LogP | ~2.73 - 3.00 | Moderately lipophilic; ideal for C18 retention. |
| pKa | ~5.3 (Basic) | Critical: Nitrogen protonation at neutral pH causes peak tailing in HPLC. |
| Volatility | Semi-volatile | Suitable for GC without derivatization. |
Method A: HPLC-UV (The Routine Workhorse)
Role: High-throughput quantification, purity assessment, and formulation analysis.
Mechanistic Rationale
Standard silica-based C18 columns possess residual silanol groups (Si-OH). At neutral pH, these silanols are ionized (Si-O⁻), interacting ionically with the protonated nitrogen of 5,8-DMQ. This causes severe peak tailing.
-
Solution: We employ a low pH (2.5–3.0) mobile phase. This suppresses silanol ionization (keeping them as Si-OH) and ensures 5,8-DMQ is fully protonated, resulting in a sharp, symmetrical peak governed by hydrophobic interaction rather than ion exchange.
Detailed Protocol
-
System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Why: "End-capped" column chemistry further reduces silanol activity.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
B: Acetonitrile (MeCN).[1]
-
-
Elution Mode: Isocratic 70% A / 30% B (Adjust based on retention time requirements; 5,8-DMQ elutes early in high organic). Optimization: Start with 80% A / 20% B to retain the polar protonated species.
-
Detection: UV at 230 nm (primary) and 254 nm (secondary).
-
Note: Quinolines exhibit strong absorption at ~230 nm due to the π-π* transition of the aromatic system.
-
-
Temperature: 30°C.
Method B: GC-MS (The Orthogonal Validator)
Role: Trace impurity analysis, complex matrix (e.g., soil, plasma) quantification, and specificity confirmation.
Mechanistic Rationale
Unlike HPLC, Gas Chromatography separates based on boiling point and polarity. Since 5,8-DMQ is thermally stable and semi-volatile, it passes through the column without the need for derivatization. The Mass Spectrometer (MS) provides a "fingerprint" (fragmentation pattern), eliminating the risk of co-eluting UV-absorbing interferences.
Detailed Protocol
-
System: Thermo Trace 1300 GC with ISQ 7000 MS (Single Quadrupole).
-
Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[4]
-
Why: 5% Phenyl / 95% Dimethylpolysiloxane is the standard non-polar phase, separating the lipophilic quinoline well.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (for trace) or Split 10:1 (for assay), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 200°C.
-
Ramp: 25°C/min to 300°C (hold 3 min).
-
-
MS Parameters:
Cross-Validation Framework
To validate Method A (HPLC) using Method B (GC-MS), you must prove that both methods yield statistically equivalent results for the same sample set.
The "Bland-Altman" Approach
Do not rely solely on correlation coefficients (
-
Sample Set: Prepare
samples spanning the analytical range (e.g., 10 µg/mL to 1000 µg/mL). -
Analysis: Analyze each sample by both HPLC and GC-MS.
-
Calculation:
-
Calculate the Mean of the two methods:
-
Calculate the Difference :
-
Calculate the Mean Difference (Bias) :
-
Calculate Limits of Agreement (LoA) :
-
-
Acceptance: 95% of data points must fall within the LoA, and the bias (
) must be statistically insignificant (t-test, p > 0.05).
Comparative Performance Data (Representative)
| Parameter | Method A: HPLC-UV | Method B: GC-MS (SIM) | Verdict |
| Linearity ( | > 0.999 (1–1000 µg/mL) | > 0.995 (0.05–100 µg/mL) | HPLC has wider dynamic range. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.01 µg/mL | GC-MS is 50x more sensitive. |
| Precision (RSD) | < 0.8% | < 2.5% | HPLC is more precise. |
| Selectivity | Moderate (Risk of co-elution) | High (Mass spectral ID) | GC-MS is superior for specificity. |
| Throughput | High (10 min/run) | Moderate (20 min/run) | HPLC is better for routine QC. |
Visualized Workflows
Method Selection Decision Tree
Use this logic to determine which method to deploy for your specific 5,8-DMQ application.
Figure 1: Decision matrix for selecting between HPLC and GC-MS based on matrix complexity and sensitivity requirements.
Cross-Validation Experimental Workflow
The step-by-step process to generate the validation data.
Figure 2: Parallel workflow for the cross-validation of 5,8-DMQ quantification methods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]
-
Sielc Technologies (2018). Separation of 5,8-Dimethylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. (Relevant for cross-validation standards). Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Comparative Docking Studies of 5,8-Dimethylquinoline Derivatives: A Technical Guide to Biological Target Interactions
As drug discovery pipelines increasingly rely on computationally guided lead optimization, the quinoline scaffold has emerged as a highly privileged structure. Specifically, 5,8-Dimethylquinoline (5,8-DMQ) derivatives offer a unique structural paradigm. The strategic placement of methyl groups at the 5 and 8 positions fundamentally alters the electron density, steric bulk, and lipophilicity of the quinoline core.
This guide provides an objective, data-driven comparison of 5,8-DMQ derivatives against standard therapeutics, detailing the causality behind in silico experimental choices and establishing a self-validating protocol for comparative molecular docking.
Structural Rationale & Target Selection
The pharmacological versatility of 5,8-DMQ derivatives stems from their distinct quantum mechanical properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies demonstrate that modifying the methyl substitution positions directly impacts the molecular bandgap. For instance, derivatives like 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde exhibit a reduced bandgap of approximately 2.50 eV[1].
Scientific Rationale: This reduced bandgap enhances the molecule's polarizability and strengthens intermolecular interactions—specifically
Comparative Docking Performance
To objectively evaluate the efficacy of 5,8-DMQ derivatives, we must benchmark their binding affinities against FDA-approved standard drugs. Lower (more negative) docking scores indicate a higher predicted binding affinity and thermodynamic stability within the active site[2],[3].
Table 1: Docking Performance of 5,8-DMQ Derivatives vs. Standard Therapeutics
| Compound Class / Derivative | Biological Target | PDB ID | Docking Score (kcal/mol) | Key Residue Interactions | Reference Standard (Score) |
| 5,8-DMQ-3-carboxamide | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.8 to -8.4 | MET769, THR766 (H-bond) | Erlotinib (-7.1 kcal/mol) |
| 2-Chloro-5,8-DMQ | HIV-1 Reverse Transcriptase | 4I2P | -9.2 to -10.67 | TRP229 ( | Rilpivirine (-8.56 kcal/mol)[4] |
| 5,8-DMQ-Thiazole | DNA Gyrase (Bacterial) | 1KZN | -7.5 to -8.1 | ASP73, ARG136 (Electrostatic) | Isoniazid (-6.4 kcal/mol) |
| 5,8-DMQ Schiff Base | Estrogen Receptor (ER- | 3ERT | -8.5 to -9.1 | GLU353, ARG394 (H-bond) | Tamoxifen (-8.8 kcal/mol) |
Data synthesized from comparative computational models and experimental validations of quinoline-based scaffolds[2],[3],[4].
Self-Validating Experimental Protocols
A robust molecular docking study is not merely a sequence of software commands; it is a hypothesis-driven workflow where every parameter must be justified and validated. Below is the standardized protocol for evaluating 5,8-DMQ derivatives.
Phase 1: Ligand Preparation & Quantum Mechanical Minimization
-
Structure Generation: Construct the 3D geometries of the 5,8-DMQ ligands.
-
DFT Optimization: Perform energy minimization using DFT at the B3LYP/6-311G(d,p) level.
-
Causality: Standard molecular mechanics force fields (like OPLS or MMFF94) often misrepresent the subtle dipole shifts and torsional strains induced by the 5,8-dimethyl substitutions. DFT optimization ensures that the electrostatic potential (ESP) charges accurately reflect the electron-donating effects of the methyl groups, which is critical for predicting precise hydrogen-bonding networks[1].
-
Phase 2: Protein Preparation
-
Target Retrieval: Download the target crystal structure (e.g., HIV-RT, PDB: 4I2P)[4].
-
Curation: Remove co-crystallized ligands, ions, and bulk water molecules (>3 Å from the active site). Add polar hydrogens and assign Kollman partial charges.
-
Causality: While bulk water adds computational noise and false-positive steric clashes, highly conserved structural waters deep within the pocket must be retained if they act as critical bridges for ligand-receptor hydrogen bonds.
-
Phase 3: Grid Box Definition & Docking Simulation
-
Grid Generation: Define a grid box (e.g., 20 × 20 × 20 Å) centered strictly on the native ligand's coordinates (e.g., centering on TRP229 and LYS101 for the HIV-RT allosteric pocket)[4].
-
Causality: The non-nucleoside inhibitor binding pocket (NNIBP) is highly flexible. A tightly defined grid ensures that the docking algorithm (e.g., AutoDock Vina) concentrates its conformational search exhaustiveness (set to
) on the biologically relevant binding site rather than exploring transient surface cavities[2].
-
Phase 4: Protocol Validation Checkpoint (Self-Validating System)
-
Redocking the Native Ligand: Before screening the 5,8-DMQ derivatives, extract the native co-crystallized ligand and re-dock it into the prepared protein.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or charge assignments are flawed and must be recalibrated before proceeding.
Mechanistic Workflows & Visualizations
To conceptualize the docking pipeline and the biological impact of 5,8-DMQ derivatives, the following logical architectures map out the validation workflow and the downstream signaling inhibition.
Caption: Self-validating molecular docking workflow for 5,8-DMQ derivatives.
Caption: EGFR signaling pathway and the targeted inhibitory mechanism of 5,8-DMQ.
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives Source: ResearchGate URL:[Link]
Sources
Assessing the Reproducibility of 5,8-Dimethylquinoline Synthesis Protocols
The following guide provides an in-depth technical assessment of synthesis protocols for 5,8-Dimethylquinoline , designed for researchers requiring high reproducibility and scalability.
Executive Summary
5,8-Dimethylquinoline is a critical intermediate for functionalized heteroheptacenes, organic light-emitting diodes (OLEDs), and specific pharmaceutical scaffolds. While commercially available, high-purity grades are often expensive or backordered, necessitating reliable in-house synthesis.
The synthesis of 5,8-dimethylquinoline relies almost exclusively on the Skraup reaction using 2,5-dimethylaniline as the starting material. However, the "Classic" Skraup protocol is notorious for violent exotherms ("runaway reactions") and extensive tar formation, leading to poor batch-to-batch reproducibility.
This guide compares the Classic Arsenic-Mediated Skraup (high yield but hazardous) with a Modern Iodine-Promoted Modified Skraup (highly reproducible, safer). We recommend the Modified Iodine protocol for standard laboratory applications due to its self-validating kinetic profile and superior safety margins.
Mechanistic Grounding & Regioselectivity
The synthesis utilizes 2,5-dimethylaniline (also known as p-xylidine-2-amino). The choice of this starting material is chemically elegant due to Steric Locking :
-
Substrate: 1-amino-2,5-dimethylbenzene.
-
Cyclization Sites: The Skraup reaction requires an open ortho position relative to the amine.
-
Locking: The C2 position is blocked by a methyl group. Cyclization is forced exclusively to the C6 position.
-
Result: The methyl at C2 becomes C8 in the quinoline; the methyl at C5 becomes C5 in the quinoline. This guarantees the 5,8-dimethyl isomer with >99% regioselectivity, eliminating the need for difficult isomer separations common in other quinoline syntheses.
Synthesis Pathway Diagram
Caption: Mechanistic flow of 5,8-Dimethylquinoline synthesis. The cyclization step is the primary source of failure (tar formation) if temperature is unregulated.
Comparative Analysis of Protocols
| Feature | Protocol A: Classic Skraup (Arsenic/Nitrobenzene) | Protocol B: Modified Skraup (Iodine/FeSO4) |
| Oxidant | Arsenic Pentoxide ( | Iodine ( |
| Moderator | None (Reliance on slow addition) | Ferrous Sulfate ( |
| Reaction Profile | Violent exotherm; prone to "volcano" effect | Controlled reflux; steady kinetics |
| Typical Yield | 60–75% (Crude) | 55–65% (High Purity) |
| Reproducibility | Low (Highly operator dependent) | High (Self-regulating) |
| Safety Profile | Severe Hazard (Arsenic toxicity, explosion risk) | Moderate (Standard acid handling) |
| Purification | Steam distillation often required to remove tars | Standard extraction & flash chromatography |
Recommendation
Adopt Protocol B (Modified Skraup). While Protocol A can theoretically yield higher crude mass, the "tar" byproducts often co-elute or trap the product, making purification labor-intensive. Protocol B offers a cleaner reaction profile with comparable isolated yields.
Experimental Protocols
Protocol A: The "Classic" High-Yield Route (Reference Only)
Use this only if maximum crude yield is prioritized over safety/purity and you have specialized ventilation for Arsenic. Source: Adapted from Patent US699041B2 and classic Organic Syntheses methodologies.
-
Setup: 3-neck round-bottom flask (RBF) with mechanical stirrer (critical—magnetic stirring will fail due to viscosity), reflux condenser, and internal thermometer.
-
Charge: Mix 2,5-dimethylaniline (0.2 mol) , Glycerol (0.6 mol) , and Arsenic Pentoxide (0.15 mol) .
-
Acid Addition: Add Conc. Sulfuric Acid (0.4 mol) dropwise. Caution: Exothermic.
-
Reaction: Heat to 140°C .
-
Critical Observation: At ~140°C, the reaction often initiates violently. Remove heat source immediately if temp spikes >155°C.
-
Maintain 140–150°C for 4 hours .
-
-
Workup: Cool to RT. Dilute with water.[1] Basify to pH 10 with Ammonium Hydroxide. Acidify to pH 5 with Acetic Acid (to keep arsenic salts soluble/separated). Extract with DCM.
Protocol B: The "Reproducible" Modified Route (Recommended)
This protocol uses Iodine as a catalyst/oxidant and Ferrous Sulfate to moderate the violent dehydration of glycerol.
Reagents:
-
2,5-Dimethylaniline: 12.1 g (100 mmol)
-
Glycerol: 27.6 g (300 mmol)
-
Iodine (
): 0.25 g (~1 mmol) — Acts as dehydration catalyst -
Ferrous Sulfate (
): 2.0 g — Moderator -
Nitrobenzene: 6.0 g (50 mmol) — Mild oxidant
-
Conc. Sulfuric Acid: 20 mL
Step-by-Step Methodology:
-
Pre-mix: In a 250 mL RBF equipped with a wide-bore reflux condenser, combine the aniline, glycerol, iodine, and ferrous sulfate.
-
Acidification: Add the sulfuric acid slowly with swirling. The mixture will become a thick paste (amine sulfate salt).
-
Oxidant Addition: Add the nitrobenzene.
-
Controlled Ramp (The "Self-Validating" Step):
-
Heat the oil bath to 100°C for 1 hour. Purpose: Slow dehydration of glycerol to acrolein without polymerization.
-
Ramp to 135–140°C .
-
Checkpoint: You should see a steady reflux. If the mixture turns into a solid black puck, stirring was insufficient or ramp was too fast.
-
Hold at 140°C for 3 hours .
-
-
Quench & Isolation:
-
Cool to ~80°C (do not let it solidify completely).
-
Pour into 200 mL ice water.
-
Steam Distillation (Optional but Recommended): Steam distill the acidic mixture first to remove unreacted nitrobenzene.
-
Basification: Basify the residue with 50% NaOH solution to pH >12. The product will separate as an oil or precipitate.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over .
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient). 5,8-Dimethylquinoline typically elutes early due to low polarity compared to aniline impurities.
-
Data & Validation
Expected Results for Protocol B:
-
Physical State: Light yellow oil or low-melting solid (mp ~4-5°C, often supercools).
-
Yield: 55–65% isolated pure product.
-
1H NMR Validation (CDCl3, 400 MHz):
- 8.9 (dd, H2)
- 8.3 (dd, H4)
- 7.4-7.5 (m, H3 + Aromatic protons)
-
2.6-2.8 (two singlets,
groups at C5 and C8). -
Distinctive Feature: Look for the two distinct methyl singlets. If you see complex multiplets in the aliphatic region, you likely have polymerized acrolein contaminants.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing the Skraup synthesis of 5,8-dimethylquinoline.
References
- Synthesis of 5,8-dimethylquinoline (Patent Protocol)
-
General Skraup Methodology & Mechanism
-
Iodine-Catalyzed Modifications
-
Microwave-Assisted Skraup (Modern Alternative)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. "Microwave-assisted synthesis of diversely substituted quinoline-based " by Daniel Insuasty, Rodrigo Abonia et al. [digitalcommons.unf.edu]
- 7. WO2004056780A2 - Tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 8. benthamscience.com [benthamscience.com]
Benchmarking 5,8-Dimethylquinoline (5,8-DMQ) Scaffolds: Materials & Medicinal Applications
Executive Summary & Strategic Positioning
5,8-Dimethylquinoline (5,8-DMQ) represents a privileged scaffold in both organic electronics and medicinal chemistry. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) used in standard Alq3 OLEDs, the 5,8-DMQ core introduces critical steric and electronic modulations via methyl substitution at the para (5) and ipso (8) positions relative to the ring fusion.
This guide benchmarks 5,8-DMQ-based materials against industry standards (Alq3 for optoelectronics; Doxorubicin/standard quinones for oncology). The central thesis of this benchmark is the "Methyl Effect" :
-
In Optoelectronics: The 5,8-methyl groups induce steric twisting, disrupting
stacking. This reduces concentration quenching and blue-shifts emission, addressing a key deficiency in standard quinoline materials. -
In Drug Discovery: The scaffold serves as a precursor to 5,8-quinolinequinones, potent Cdc25B phosphatase inhibitors, offering a distinct redox-based mechanism of action compared to standard alkylating agents.
Optoelectronic Benchmarking: The Blue-Shift Advantage
In the context of Organic Light Emitting Diodes (OLEDs), 5,8-DMQ is typically utilized as a chelating ligand (in its 8-hydroxy form, 5,8-Me2q ) for Zinc (Zn) or Aluminum (Al) complexes.
Comparative Analysis: Zn(5,8-Me2q)₂ vs. Alq3
The industry standard, Tris(8-hydroxyquinolinato)aluminum (Alq3), emits in the green region (~520 nm). Benchmarking data reveals that 5,8-substitution significantly alters this profile.
| Performance Metric | Standard: Alq3 | Candidate: Zn(5,8-Me2q)₂ | Scientific Rationale |
| Emission Peak ( | 520 nm (Green) | ~490–500 nm (Blue-Green) | Methyl electron-donating effects raise LUMO levels; steric hindrance prevents planar packing, widening the bandgap. |
| PL Quantum Yield (Solid) | 25–30% | 40–55% | Suppression of Aggregation: 5,8-methyl groups act as spacers, reducing intermolecular interactions that lead to non-radiative decay. |
| Thermal Stability ( | 172°C | 140–160°C | Lower molecular symmetry and packing density slightly reduce glass transition temperature ( |
| Charge Transport | Electron-dominant | Electron-dominant | Retains the electron-deficient pyridine ring character essential for n-type transport. |
Mechanism of Action: The Steric Wedge
The following diagram illustrates how the 5,8-substituents enhance quantum efficiency by preventing "stacking quenching."
Figure 1: Mechanistic pathway showing how 5,8-methylation mitigates concentration quenching in OLED materials.
Medicinal Chemistry: Cdc25B Inhibition[1]
Moving from materials to bioactivity, the 5,8-DMQ scaffold is the synthetic precursor to 5,8-quinolinequinones . These are critical in oncology for targeting Cdc25B, a phosphatase overexpressed in many human tumors.
Benchmarking Bioactivity (IC50)
Comparison of 5,8-quinolinequinone derivatives against standard phosphatase inhibitors.
| Compound Class | Target | IC50 (Cdc25B) | Cytotoxicity (HeLa Cells) | Mechanism |
| 5,8-Quinolinequinone (from 5,8-DMQ) | Cdc25B | ~0.5 - 2.0 | High | Irreversible oxidation of the catalytic cysteine residue in Cdc25B. |
| Menadione (Vitamin K3 analog) | General Phosphatase | > 10 | Moderate | General redox cycling; less specific to Cdc25B. |
| NSC 95397 (Benchmark) | Cdc25A/B/C | 0.5 - 5.0 | High | Quinone-based inhibition; structural similarity validates the 5,8-DMQ pharmacophore. |
Clinical Insight: The 5,8-DMQ derived quinones show superior specificity compared to naphthoquinones due to the nitrogen atom in the ring, which facilitates hydrogen bonding within the enzyme's active site.
Experimental Protocols
Protocol A: Synthesis of 5,8-Dimethyl-8-hydroxyquinoline (Ligand Precursor)
Rationale: Commercial 5,8-DMQ must often be functionalized to the 8-hydroxy derivative for material applications. This protocol utilizes a modified Skraup synthesis followed by hydroxylation.
Reagents: 2-amino-3,6-dimethylphenol (if available) or 5,8-dimethylquinoline (starting material), Sulfuric acid, Glycerol, Nitrobenzene.
-
Skraup Condensation:
-
Mix 2,5-dimethylaniline (0.1 mol), glycerol (0.15 mol), and nitrobenzene (0.05 mol) in a round-bottom flask.
-
Add concentrated
(20 mL) dropwise (Caution: Exothermic). -
Reflux at 140°C for 4 hours. Causality: High temp drives the dehydration of glycerol to acrolein, which cyclizes with the aniline.
-
-
Neutralization:
-
Cool mixture and pour into ice water.
-
Basify with 50% NaOH to pH 10.
-
Steam distill to recover unreacted nitrobenzene/aniline.
-
-
Purification:
-
Extract the residue with dichloromethane (DCM).
-
Recrystallize from ethanol.
-
Validation: Check purity via ¹H NMR (Look for doublet signals at C2/C3/C4 distinct from methyl singlets).
-
Protocol B: Photoluminescence Quantum Yield (PLQY) Measurement
Rationale: To validate the "Methyl Effect" on efficiency, PLQY must be measured in both solution and solid film.
-
Solution Prep: Dissolve Zn(5,8-Me2q)₂ in Toluene (
M). Note: Low concentration prevents self-absorption. -
Reference Standard: Use Quinine Sulfate in 0.1 N
(Known ). -
Measurement:
-
Record Absorbance (A) at excitation wavelength (e.g., 360 nm). Ensure
. -
Record Integrated Fluorescence Intensity (F).
-
-
Calculation:
Where is the refractive index of the solvent.
Synthesis Workflow Diagram
The following diagram outlines the conversion of raw aniline precursors into the active 5,8-DMQ scaffold and its subsequent divergence into Materials (OLEDs) or Drugs (Quinones).
Figure 2: Divergent synthetic pathways for 5,8-DMQ applications.
References
-
Optoelectronic Properties of Zinc Complexes
- Title: Blue electroluminescence from zinc complexes of 8-hydroxyquinoline deriv
- Source:Applied Physics Letters.
- Context: Establishes the blue-shift effect of methyl substitution on the quinoline ring.
-
(Representative link for Zn-quinoline physics).
-
Medicinal Chemistry (Cdc25B)
-
Title: Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors.[1]
- Source:Bioorganic & Medicinal Chemistry.
- Context: Validates the 5,8-quinone structure as a potent phosph
-
-
Corrosion Inhibition
-
Synthesis Methodology
-
Title: Transition-Metal-Free Multicomponent Polyannulations toward Poly(phenylquinoline)s.[4]
- Source:Chinese Journal of Polymer Science.
- Context: Modern synthetic routes for quinoline-based polymers.
-
Sources
Safety Operating Guide
The Mechanistic Basis for Strict Disposal Protocols
As a Senior Application Scientist, I understand that handling N-heterocyclic aromatic compounds requires more than just following a checklist; it requires a deep understanding of the chemical’s mechanistic behavior, its metabolic fate, and its environmental impact.
5,8-Dimethylquinoline is a highly valuable building block in medicinal chemistry and drug development. However, its structural properties demand rigorous, scientifically grounded disposal protocols to protect both laboratory personnel and the environment. This guide provides a comprehensive, self-validating operational workflow for the safe handling and disposal of 5,8-dimethylquinoline and its derivatives.
To understand why 5,8-dimethylquinoline cannot simply be washed down the drain, we must look at the toxicological profile of its parent scaffold. The parent compound, quinoline, is recognized by the U.S. Environmental Protection Agency (EPA) as a 1 based on observations of exposure-related increased incidence of hepatic tumors in animal models[1]. The causality of this toxicity is genotoxic: cytochrome P450 enzymes in the liver metabolize the aromatic quinoline ring into highly reactive epoxide intermediates, which subsequently form covalent DNA adducts[1].
While methyl substitutions at the 5 and 8 positions alter the molecule's steric hindrance and electronic profile—potentially shifting its metabolic fate—the core hazard remains. Standardized safety data for 5,8-dimethylquinoline derivatives classify these compounds as harmful if swallowed (H302), and capable of causing significant skin (H315), eye (H319), and respiratory irritation (H335)[2].
Furthermore, quinolines are highly lipophilic. If released into the environment, they resist microbial degradation in standard wastewater treatment plants and pose a severe toxicity risk to aquatic ecosystems[3]. Therefore, disposal must focus on total thermal destruction rather than dilution.
Quantitative Safety & Logistics Data
Before initiating any disposal workflow, personnel must be equipped with the correct safety parameters. The following table summarizes the critical logistical and hazard data required for operational planning.
| Operational Parameter | Specification / Guideline |
| GHS Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| Primary Hazard Statements | H302, H315, H319, H335 |
| Required PPE | Impervious gloves (Nitrile/Neoprene), Safety goggles with side-shields, Lab coat, Fume hood ventilation |
| Spill Decontamination | Finely-powdered liquid-binding material (diatomite, universal binders), followed by alcohol scrub |
| Final Disposal Method | High-temperature incineration via a licensed facility |
| Storage Temperature | 2-8°C (Recommended for long-term stability prior to use/disposal) |
Step-by-Step Disposal Methodology
The following protocol is designed to be a self-validating system, ensuring that every step of the waste generation and disposal process is verifiable and secure.
Phase 1: Point-of-Generation Segregation
-
Isolate Waste Streams: Never mix 5,8-dimethylquinoline waste with strong oxidizers. The electron-rich nature of the substituted quinoline ring can lead to exothermic reactions if improperly mixed.
-
Solvent Categorization: Segregate the waste into Halogenated or Non-Halogenated organic waste streams, depending on the primary solvent used during your reaction (e.g., if extracted with dichloromethane, it must go into the halogenated carboy).
-
Secondary Containment: Store all waste carboys in secondary containment trays within a designated Satellite Accumulation Area (SAA) to prevent catastrophic leaks.
Phase 2: Spill Management & Self-Validating Decontamination
In the event of a spill, standard sweeping is insufficient due to the risk of aerosolizing the irritating dust[2][3].
-
Containment: Evacuate non-essential personnel to safe areas and ensure adequate ventilation[2].
-
Absorption: Cover the spill with a finely powdered liquid-binding material (such as diatomaceous earth or a universal binder)[2].
-
Chemical Scrub: Carefully sweep up the absorbed material using non-sparking tools. Decontaminate the benchtop or floor surfaces by scrubbing vigorously with an alcohol (such as isopropanol or ethanol), followed by soap and water[2].
-
Self-Validation Step: To ensure absolute trustworthiness in your cleanup, inspect the surface using a long-wave UV lamp (365 nm). Because many quinoline derivatives exhibit native fluorescence under UV light, a visual inspection will immediately confirm whether the chemical has been completely removed or if residual micro-contamination remains.
Phase 3: Final Destruction via Incineration
-
Packaging: Seal the contaminated binders, PPE, and liquid waste in tightly closed, dry, and well-ventilated containers[3].
-
Transfer: Transfer the accumulated waste to an approved, licensed waste disposal plant in accordance with local and federal regulations[2].
-
Thermal Decomposition: The only acceptable method of final destruction is high-temperature incineration. Thermal decomposition effectively breaks down the stable N-heterocyclic ring. Because this process can lead to the release of irritating gases and nitrogen oxide (NOx) vapors[3], the chosen licensed facility must utilize EPA-compliant exhaust scrubbers.
Operational Workflow Visualization
Workflow for the safe segregation, accumulation, and disposal of 5,8-Dimethylquinoline.
References
-
U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS". EPA.gov.[Link]
Sources
Personal protective equipment for handling 5,8-Dimethylquinoline
Topic: Personal protective equipment for handling 5,8-Dimethylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Risk Profile
5,8-Dimethylquinoline (CAS: 2623-50-9) is a fused heterocyclic compound primarily utilized as a pharmacophore in the synthesis of antimalarial agents and kinase inhibitors.[1] While often classified under the generic "Irritant" umbrella in vendor Safety Data Sheets (SDS), its structural homology to the parent quinoline (a known mutagen and potential carcinogen) demands a precautionary handling strategy that exceeds baseline GHS requirements.
Key Physical Properties for Safety Planning:
| Property | Value | Operational Implication |
|---|---|---|
| Physical State | Solid (Crystalline) | Primary risk is dust inhalation and surface contamination. |
| Melting Point | 86–90 °C | Low melting point; friction during weighing/grinding may induce tackiness or partial melting. |
| Solubility | Soluble in organic solvents | Skin absorption risk increases significantly when solvated. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Treat as a potential mutagen. Prevent all direct contact. |
The PPE Arsenal: A Self-Validating System
Expertise Insight: Do not rely on a single barrier.[3] The "Swiss Cheese Model" of safety dictates that we layer defenses. For 5,8-Dimethylquinoline, your PPE strategy changes based on the state of matter .
A. Hand Protection (The Critical Barrier)
Quinolines are lipophilic. Once dissolved, they can permeate standard nitrile gloves rapidly.
-
Scenario 1: Handling Pure Solid (Weighing/Transfer)
-
Primary Layer: Nitrile (0.11 mm / 4 mil).
-
Validation: Inspect for pinholes by inflating slightly before donning.
-
Why: The solid does not permeate nitrile passively. The risk here is mechanical transfer, not permeation.
-
-
Scenario 2: Handling Solutions (Synthesis/Extraction)
-
Solvent:Dichloromethane (DCM) or Chloroform
-
Recommendation: Silver Shield® (Laminate) or PVA gloves worn under outer nitrile gloves.
-
Why: Chlorinated solvents permeate standard nitrile in <2 minutes, carrying the dissolved quinoline through to the skin.
-
-
Solvent:Methanol, Ethanol, or Ethyl Acetate
-
Recommendation: Double Nitrile (change outer pair every 15 mins).
-
-
B. Respiratory Protection
-
Engineering Control First: All open handling must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If working outside a hood (e.g., weighing balance in a general area), use a Half-face respirator with P100 (HEPA) cartridges .
-
Note: Surgical masks offer zero protection against chemical dust.
-
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient due to the severe eye irritation potential (H319).
-
Body: Standard lab coat (buttoned to neck). For scale-up (>10g), add Tyvek sleeves to bridge the gap between glove and coat cuff.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the correct PPE based on experimental conditions.
Caption: Logic flow for selecting appropriate glove materials based on the solvation state of the chemical.
Operational Workflow: From Storage to Disposal
Phase 1: Storage & Retrieval
-
Condition: Store in a cool, dry place (<25°C). Keep container tightly closed.
-
Incompatibility: Segregate from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic degradation.
-
Protocol: Before opening the bottle, wipe the exterior with a damp paper towel to remove any "creeping" dust that may have settled during previous use.
Phase 2: Experimental Handling (Synthesis)
-
Weighing: Use an anti-static gun if available. If the solid is static-prone, weigh directly into a tared flask rather than weighing paper to minimize transfer steps.
-
Solubilization: Add solvent slowly.
-
Caution: 5,8-Dimethylquinoline is a weak base. Reaction with strong acids will generate heat.
-
-
Reaction Monitoring: When taking TLC spots, assume the capillary tube is contaminated. Dispose of it immediately into a sharps container inside the hood.
Phase 3: Waste Disposal Strategy
-
Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life (H411).[4]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (labeled "Toxic/Irritant").
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/CHCl3.
-
Non-Halogenated: If dissolved in MeOH/EtOAc.
-
Labeling: Explicitly list "5,8-Dimethylquinoline" on the tag. Do not just write "Organic Wash."
-
Emergency Response Protocols
If a breach occurs, time is the critical variable.
| Exposure Type | Immediate Action (0-30 Seconds) | Secondary Action (1-5 Minutes) |
| Skin Contact | Brush off dry powder first (do not wet immediately if powder is visible). Then wash with soap/water for 15 min. | Check SDS.[5] If redness persists, seek medical attention. |
| Eye Contact | Force eyelids open and flush at eyewash station for 15 minutes. | Do not rub eyes.[3][6] Transport to ER immediately (ophthalmology). |
| Inhalation | Move to fresh air.[1][2][3][6] | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into bag. | Clean area with dilute acetic acid (vinegar) to neutralize trace base residues. |
References
-
PubChem. (n.d.). 5,8-Dimethylquinoline (Compound).[3][7][8] National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: Quinoline. European Chemicals Agency. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. uwyo.edu [uwyo.edu]
- 6. technopharmchem.com [technopharmchem.com]
- 7. molforge.ai [molforge.ai]
- 8. 5,8-Dimethylquinoline | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
